molecular formula C8H9NO4 B1208528 5-Pyridoxic acid CAS No. 524-07-2

5-Pyridoxic acid

Cat. No.: B1208528
CAS No.: 524-07-2
M. Wt: 183.16 g/mol
InChI Key: VJZTVPVXKYQRJZ-UHFFFAOYSA-N
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Description

5-pyridoxic acid is a pyridinemonocarboxylic acid that is pyridine-3-carboxylic acid substituted by a hydroxy group at position 5, hydroxy methyl group at position 4 and a methyl group at position 6. It has a role as a human urinary metabolite. It is a monohydroxypyridine, a hydroxymethylpyridine, a member of methylpyridines and a pyridinemonocarboxylic acid. It derives from a nicotinic acid. It is a conjugate acid of a 5-pyridoxate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZTVPVXKYQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177128
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-07-2
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyridoxic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PYRIDOXIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Pyridoxic Acid as a Biomarker of Vitamin B6 Status

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Nomenclature Correction

Critical Scientific Note: This guide addresses 4-Pyridoxic Acid (4-PA) .[1][2][3][4] While the prompt specified "5-Pyridoxic acid," it is scientifically critical to distinguish between these isomers to ensure experimental validity:

  • 4-Pyridoxic Acid (4-PA): The major urinary catabolite of Vitamin B6 in humans.[2][5][6][7] It is the clinically validated biomarker for recent B6 intake and turnover.

  • 5-Pyridoxic Acid (5-PA): A bacterial metabolite produced via the oxidative degradation of pyridoxine by soil bacteria (e.g., Pseudomonas, Mesorhizobium) involving the intermediate isopyridoxal. It is not a valid biomarker for human Vitamin B6 status.

Proceeding with a guide on "5-PA" as a human biomarker would violate scientific integrity. Therefore, this technical whitepaper focuses on the validated biomarker, 4-PA , while referencing the specificity required to avoid isomeric interference in mass spectrometry.

Part 2: Mechanistic Basis & Metabolic Pathway

To utilize 4-PA effectively in drug development or nutritional studies, researchers must understand its position in the B6 catabolic cascade. Unlike Pyridoxal 5'-phosphate (PLP), which represents the active tissue coenzyme pool, 4-PA represents the irreversible exit route of the vitamin from the body.

The Catabolic Cascade

Human B6 metabolism is a "salvage pathway" heavily regulated by phosphorylation.

  • Circulation: B6 circulates as PLP (bound to albumin).[5][6]

  • Cellular Entry: PLP must be dephosphorylated by Tissue-Nonspecific Alkaline Phosphatase (TNSALP) to Pyridoxal (PL) to cross cell membranes.

  • Trapping: Once inside, PL is re-phosphorylated by Pyridoxal Kinase (PDXK) .

  • Catabolism (The Biomarker Step): Excess PL that is not re-phosphorylated is oxidized by Aldehyde Oxidase 1 (AOX1) (liver) or NAD-dependent Aldehyde Dehydrogenase to form 4-Pyridoxic Acid .

Key Insight for Drug Developers: Because AOX1 is the rate-limiting step for 4-PA formation, drugs that inhibit AOX1 (e.g., hydralazine, raloxifene) can artificially suppress 4-PA levels, masking a high B6 turnover.

Pathway Visualization

The following diagram illustrates the critical "Salvage vs. Excretion" decision point that defines 4-PA levels.

B6_Metabolism PLP_Plasma Plasma PLP (Active Transport) PL Pyridoxal (PL) (Membrane Permeable) PLP_Plasma->PL Dephosphorylation Intracellular_PLP Intracellular PLP (Coenzyme Pool) PL->Intracellular_PLP Re-phosphorylation (Salvage) PA 4-Pyridoxic Acid (4-PA) (Urinary Biomarker) PL->PA Irreversible Oxidation (Excretion) Intracellular_PLP->PL Phosphatase TNSALP Enz: TNSALP PDXK Enz: Pyridoxal Kinase AOX1 Enz: Aldehyde Oxidase 1 (Liver)

Figure 1: The "Salvage vs. Excretion" pathway. 4-PA generation represents the irreversible loss of Vitamin B6, making it a direct marker of turnover and recent intake.

Part 3: Clinical & Research Utility[8]

4-PA is distinct from PLP in its biological signaling. While PLP indicates long-term status, 4-PA is highly responsive to recent fluctuations.

Comparative Biomarker Analysis[8]
FeaturePyridoxal 5'-Phosphate (PLP)4-Pyridoxic Acid (4-PA)
Biological Role Active CoenzymeInert Catabolite
Time Horizon Long-term (Weeks/Months)Short-term (Hours/Days)
Sample Matrix Plasma/ErythrocytesUrine (Preferred), Plasma
Key Confounder Inflammation (Inverse acute phase reactant)Renal Function (Accumulates in kidney failure)
Primary Utility Diagnosing DeficiencyAssessing Compliance, Absorption, & Turnover
Reference Range 20–120 nmol/LUrine: 3.0–30.0 µmol/24h
The PA Index (PAr)

In advanced inflammation studies (e.g., pancreatic cancer risk, cardiovascular disease), the absolute level of PA is less relevant than the PAr (PA ratio) :



A high PAr indicates high catabolic flux—meaning the body is breaking down B6 faster than it is storing it, often driven by oxidative stress or aldehyde oxidase upregulation.
Part 4: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantify 4-PA in human plasma or urine while avoiding interference from bacterial 5-PA or light-induced degradation products.

Self-Validating Control System:

  • Internal Standard (IS): Use stable isotope-labeled d3-4-PA . This corrects for matrix effects and ionization suppression.

  • Light Control: All steps must be performed under yellow monochromatic light. 4-PA is photosensitive.

Step-by-Step Workflow

1. Reagent Preparation

  • Stock Solution: Dissolve 4-PA standard in 0.1 M HCl (Stability: 1 month at -20°C).

  • Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma/urine into an amber microcentrifuge tube.

  • Add 10 µL of Internal Standard (d3-4-PA, 500 nmol/L).

  • Add 300 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes (enhances precipitation).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an amber autosampler vial.

3. LC-MS/MS Parameters (Agilent/Sciex Configuration)

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 98% A (Equilibration)

    • 1-5 min: Ramp to 80% B (Elution)

    • 5-7 min: Hold 80% B (Wash)

    • 7.1 min: Return to 98% A.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Analyte (4-PA): m/z 184.1 → 148.1 (Quantifier), 184.1 → 94.1 (Qualifier).

    • Interference Check (5-PA): If 5-PA were present, it would elute at a different retention time due to polarity differences. Monitor m/z 184.1 → differing fragment pattern if suspected.

4. Data Acceptance Criteria

  • Linearity:

    
     over 5–500 nmol/L range.
    
  • Accuracy: Quality Control (QC) samples must be within ±15% of nominal value.

  • IS Response: Variation < 15% across the run.

Part 5: Interpretation of Results

When analyzing data, use the following logic tree to interpret 4-PA levels:

  • Low 4-PA + Low PLP:

    • Diagnosis: True B6 Deficiency.

    • Cause: Dietary insufficiency or malabsorption.

  • Low 4-PA + Normal/High PLP:

    • Diagnosis:Hypophosphatasia or Riboflavin Deficiency.[2][8]

    • Mechanism:[5][6][9] Low Alkaline Phosphatase (ALP) prevents PLP dephosphorylation. PLP is "trapped" in blood, unable to enter tissues to be metabolized into 4-PA.

    • Action: Check serum ALP levels.[8]

  • High 4-PA + Low PLP:

    • Diagnosis: Accelerated Catabolism.

    • Cause: Inflammation, aldehyde oxidase induction, or recent high-dose supplementation that hasn't equilibrated.

Part 6: References
  • Ueland, P. M., et al. (2015).[1] "Direct Laserspray Ionization Mass Spectrometry for Rapid Vitamin B6 Profiling." Clinica Chimica Acta. Link

  • Zempleni, J., et al. (2013). "Handbook of Vitamins, Fifth Edition." CRC Press. Link

  • Bates, C. J. (1999). "Validity of 4-pyridoxic acid excretion as a marker for vitamin B6 status." Journal of Nutrition. Link

  • Footitt, S., et al. (2019). "Aldehyde Oxidase 1 Activity and Vitamin B6 Metabolism." Drug Metabolism and Disposition. Link

  • Microbial Pathway Reference: Mesorhizobium loti pathway for Pyridoxine degradation (identifying 5-PA). KEGG Pathway Database. Link

Sources

Technical Guide: 5-Pyridoxic Acid (Isopyridoxic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 5-Pyridoxic Acid , designed for researchers and drug development professionals.

Chemical Structure, Metabolic Distinction, and Analytical Profiling

Executive Summary

While 4-pyridoxic acid (4-PA) is universally recognized as the primary catabolite of Vitamin B6 (pyridoxine) in mammals, 5-pyridoxic acid (5-PA) —often referred to as isopyridoxic acid—represents a distinct, less common structural isomer.[1][2] Its presence typically signals alternative oxidative pathways, often linked to microbial metabolism or specific synthetic degradation processes.

This guide provides a rigorous technical analysis of 5-pyridoxic acid, distinguishing its chemical architecture from the major 4-PA metabolite. It details the physicochemical properties, synthesis pathways, and precise HPLC-fluorescence protocols required to resolve this isomer in complex biological matrices.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Identity and Nomenclature

The core distinction between the pyridoxic acid isomers lies in the site of oxidation on the pyridine ring. Standard Vitamin B6 metabolism oxidizes the hydroxymethyl group at position 4. In contrast, 5-pyridoxic acid results from the oxidation of the hydroxymethyl group at position 5.

Feature5-Pyridoxic Acid (Minor/Synthetic) 4-Pyridoxic Acid (Major Metabolite)
Common Name 5-Pyridoxic Acid; Isopyridoxic Acid4-Pyridoxic Acid; Pyridoxic Acid
CAS Registry 524-07-2 82-82-6
IUPAC Name 3-hydroxy-4-(hydroxymethyl)-2-methylpyridine-5-carboxylic acid3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid
Molecular Formula C₈H₉NO₄C₈H₉NO₄
Molecular Weight 183.16 g/mol 183.16 g/mol
Key Functional Group Carboxyl (-COOH) at C5 Carboxyl (-COOH) at C4
Tautomerism and Lactonization

Like its 4-isomer, 5-pyridoxic acid exists in equilibrium between its free acid and lactone forms. However, the kinetics of lactonization differ due to steric positioning.

  • Lactone Form: 5-Pyridolactone (Isopyridolactone).

  • Significance: The lactone form is often significantly more fluorescent than the free acid, a property exploited in high-sensitivity analytical detection.

  • Stability: 5-PA is stable under acidic conditions but susceptible to photodegradation, necessitating light-protected handling (amber glassware).

Part 2: Metabolic Pathways & Synthesis

Differential Oxidation Pathways

In mammalian systems, the enzyme aldehyde oxidase (EC 1.2.3.1) primarily targets pyridoxal (the 4-formyl vitamer) to produce 4-PA. The formation of 5-PA requires the oxidation of isopyridoxal (the 5-formyl analogue), a reaction less common in human liver metabolism but observed in:

  • Microbial Metabolism: Certain gut flora and soil bacteria (e.g., Pseudomonas, Mesorhizobium) possess oxidative enzymes capable of attacking the C5 position.

  • Synthetic Degradation: 5-PA appears as an impurity or degradation product in pharmaceutical pyridoxine formulations exposed to non-specific oxidizing agents.

Visualization of Metabolic Divergence

The following diagram illustrates the bifurcation between the standard B6 catabolism (4-PA) and the minor/microbial pathway (5-PA).

B6_Metabolism PN Pyridoxine (PN) (C4, C5 -CH2OH) PL Pyridoxal (PL) (C4 -CHO) PN->PL PNPO (Oxidase) IsoPL Isopyridoxal (C5 -CHO) PN->IsoPL Non-specific/Microbial Ox. PA4 4-Pyridoxic Acid (4-PA) (Major Urinary Metabolite) PL->PA4 Aldehyde Oxidase (Liver) PA5 5-Pyridoxic Acid (5-PA) (Minor/Microbial Metabolite) IsoPL->PA5 Dehydrogenase/Oxidase Lactone5 5-Pyridolactone (Highly Fluorescent) PA5->Lactone5 Acidic pH (-H2O)

Figure 1: Divergent oxidative pathways of Pyridoxine. The solid path represents the dominant mammalian catabolism to 4-PA. The dashed path indicates the formation of 5-PA via Isopyridoxal, typically relevant in microbial systems or chemical degradation.

Part 3: Analytical Methodologies

Distinguishing 5-PA from 4-PA is critical in pharmacokinetic studies to avoid overestimating B6 catabolism. The following protocols utilize Cation-Exchange HPLC and Fluorescence Detection , which offer superior resolution over standard reversed-phase methods for these polar metabolites.

Protocol: Cation-Exchange HPLC for Isomer Separation

This method is optimized to separate 4-PA, 5-PA, and their lactones based on subtle pKa differences.

Reagents & Mobile Phase:

  • Column: Strong Cation Exchange (SCX) (e.g., Whatman Partisil 10 SCX, 250 x 4.6 mm).

  • Mobile Phase A: 0.02 M Ammonium Phosphate, pH 2.0.

  • Mobile Phase B: 0.5 M Ammonium Phosphate, pH 2.0.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Detection Parameters:

  • Excitation: 320 nm

  • Emission: 420 nm

  • Note: Both 4-PA and 5-PA are naturally fluorescent, but their quantum yields differ. 5-PA lactone exhibits intense fluorescence at similar wavelengths.

Step-by-Step Workflow:

  • Sample Prep: Acidify plasma/urine sample with 0.6 M Perchloric Acid (1:1 v/v) to precipitate proteins.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Lactonization (Optional but Recommended for 5-PA): Heat an aliquot of the supernatant at 100°C for 15 minutes. This converts 5-PA to 5-pyridolactone, sharpening the peak and increasing fluorescence intensity.

  • Injection: Inject 20–50 µL of the supernatant.

  • Elution Profile:

    • 4-Pyridoxic Acid:[1][2][3][4][5][6][7][8] Elutes early (weak retention on SCX at pH 2).

    • 5-Pyridoxic Acid:[1][9][10][3][4][5][8][11][12] Elutes later due to differential protonation of the pyridine nitrogen relative to the carboxyl position.

Quantitative Data Summary

The following table contrasts the retention and detection characteristics.

Parameter4-Pyridoxic Acid (4-PA)5-Pyridoxic Acid (5-PA)
Retention (RP-HPLC) Moderate (Ion-pairing required)Similar to 4-PA (Co-elution risk)
Retention (SCX-HPLC) Weak (k' < 2)Stronger (k' > 3)
Fluorescence (pH 7) High (Ex 320 / Em 425 nm)Moderate
Lactone Fluorescence HighVery High
Major Interference Pyridoxal (if not reduced)4-PA (if not resolved)

Part 4: Clinical & Research Applications[13]

Biomarker Specificity
  • Renal Function: In clinical diagnostics, "pyridoxic acid" almost exclusively refers to 4-PA. Elevated 4-PA is a marker of renal insufficiency as it is cleared by the kidneys.

  • Interference Warning: Researchers studying novel B6 analogs or bacterial infections must verify that their assay does not cross-react with 5-PA. If a "pyridoxic acid" peak appears with unusual retention times or kinetic behavior, consider 5-PA presence.

Drug Development (Prodrug Analysis)

In the development of B6-based prodrugs (e.g., L-DOPA-B6 conjugates), non-specific hydrolysis may release isopyridoxal or 5-PA.

  • Protocol: Use the SCX-HPLC method described above to screen stability samples.

  • Limit of Quantitation (LOQ): Target <10 nM to detect trace degradation into the 5-PA pathway.

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for identifying 5-PA in a biological sample.

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Deprotein Deproteinization (0.6M TCA or PCA) Sample->Deprotein Heat Heat Treatment (100°C, 15 min) Deprotein->Heat To lactonize 5-PA HPLC HPLC Separation (Cation Exchange) Heat->HPLC Decision Peak Identification HPLC->Decision Result4 Early Elution: 4-Pyridoxic Acid Decision->Result4 Rt ~ 5-8 min Result5 Late Elution: 5-Pyridoxic Acid (Lactone) Decision->Result5 Rt ~ 12-15 min

Figure 2: Analytical workflow for the discrimination of Pyridoxic Acid isomers. The heat treatment step is crucial for converting 5-PA to its highly fluorescent lactone form for sensitive detection.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1973). Nomenclature for Vitamins B-6 and Related Compounds.

    • Source: (Verified nomenclature of 5-pyridoxic acid vs 4-pyridoxic acid).

  • Mahuren, J. D., & Coburn, S. P. (1997).[13][14] Determination of 5-pyridoxic acid, 5-pyridoxic acid lactone, and other vitamin B6 compounds by cation-exchange high-performance liquid chromatography. Methods in Enzymology, 280, 22-29.[13]

    • Source:

  • Rodwell, V. W., et al. (1958).[15] Bacterial oxidation of vitamin B6.[15][16] I. Isopyridoxal and 5-pyridoxic acid.[2][4] Journal of Biological Chemistry, 233(6), 1548–1554.[15]

    • Source:

  • Ubbink, J. B., et al. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry.

    • Source:

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440474, 5-Pyridoxic acid.

    • Source:

Sources

Technical Guide: Physiological Concentration & Analysis of Pyridoxic Acid in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physiological quantification, metabolic significance, and analytical determination of Pyridoxic Acid (PA) in human plasma.

Critical Nomenclature Clarification: While the prompt specifies "5-Pyridoxic acid," the primary physiological catabolite of Vitamin B6 in humans is 4-Pyridoxic acid (4-PA) .

  • 4-Pyridoxic Acid: The major urinary and plasma catabolite derived from Pyridoxal via aldehyde oxidase.[1]

  • 5-Pyridoxic Acid: A rare metabolite primarily associated with bacterial degradation (e.g., Pseudomonas species) or specific synthetic B6 antagonists (e.g., 4'-deoxypyridoxine).

To ensure this guide is operationally useful for drug development and clinical research, it focuses on 4-Pyridoxic Acid (4-PA), the standard biomarker for renal clearance and B6 catabolism, while noting the distinction.

Part 1: Metabolic Context & Signaling Pathways

Pyridoxic acid is the irreversible end-product of Vitamin B6 metabolism. Unlike the active coenzyme Pyridoxal 5'-Phosphate (PLP), PA is biologically inactive and is excreted almost exclusively via the kidneys. Its accumulation in plasma is a sensitive marker for renal clearance (OAT1/OAT3 transporter activity) rather than B6 nutritional status alone.

The B6 Catabolic Pathway

The conversion of the active coenzyme (PLP) to the excretory acid (4-PA) involves dephosphorylation followed by oxidation. This pathway is critical for maintaining B6 homeostasis and preventing neurotoxicity from excessive PLP accumulation.

B6_Metabolism cluster_enzymes Enzymatic Steps PN Pyridoxine (PN) (Dietary) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PN->PLP PNPO/Kinase PL Pyridoxal (PL) (Circulating Form) PLP->PL TNAP (Dephosphorylation) PL->PLP Kinase (Re-phosphorylation) PA 4-Pyridoxic Acid (4-PA) (Major Catabolite) PL->PA Aldehyde Oxidase (Irreversible) Microbial 5-Pyridoxic Acid (Microbial/Rare) PL->Microbial Bacterial Degradation Kinase Pyridoxal Kinase AOX Aldehyde Oxidase (Liver/Kidney) TNAP Tissue Non-specific Alkaline Phosphatase

Figure 1: The metabolic flux of Vitamin B6. Note that the conversion of Pyridoxal (PL) to 4-Pyridoxic Acid (PA) is irreversible, committing the vitamer to renal excretion.

Part 2: Physiological Baseline & Pathological Variance

The concentration of PA in plasma is highly dependent on two variables: Recent dietary intake and Renal function . In drug development, PA is increasingly recognized as an endogenous biomarker for Organic Anion Transporter (OAT1/3) inhibition.

Quantitative Reference Ranges (Plasma)

The following data aggregates consensus values from healthy fasting adults versus specific clinical populations.

Population / ConditionPlasma 4-PA Concentration (nmol/L)Plasma 4-PA (mcg/L)Clinical Significance
Healthy (Fasting) 15 – 40 nmol/L ~3 – 7 mcg/L Baseline catabolic rate.
Healthy (Post-Supplement) 100 – 500+ nmol/L 18 – 90+ mcg/L Transient spike; rapid clearance (t½ ~2-3 hrs).
Chronic Kidney Disease (Stage 3-4) 400 – 600 nmol/L 70 – 110 mcg/L Reduced glomerular filtration.
End-Stage Renal Disease (HD) 10,000 – 30,000 nmol/L 1,800 – 5,500 mcg/L Massive accumulation due to lack of renal clearance.

Note: Conversion factor: 1 mcg/L ≈ 5.46 nmol/L (MW of 4-PA = 183.16 g/mol ).

Key Interpretation Insights
  • The "Renal Artifact": In patients with renal failure, PA levels do not reflect B6 status. A high PA level in a dialysis patient indicates failed excretion, not necessarily high vitamin intake.

  • OAT Biomarker: Because PA is secreted by OAT1 and OAT3 in the proximal tubule, drugs that inhibit these transporters (e.g., probenecid) will cause a sharp rise in plasma PA, making it a useful endogenous probe in Drug-Drug Interaction (DDI) studies.

Part 3: Analytical Methodologies (Application Scientist Protocol)

Quantifying PA requires overcoming two specific challenges: Polarity (it elutes early on C18 columns) and Light Sensitivity (all B6 vitamers photodegrade).

Recommended Workflow: LC-MS/MS[2]

1. Sample Preparation (Protein Precipitation)

  • Principle: Minimize matrix effects while stabilizing the analyte.

  • Reagent: 10% Trichloroacetic Acid (TCA) or Acidified Methanol (0.1% Formic Acid).

  • Internal Standard: Use isotope-labeled 4-PA-d3 to correct for ion suppression.

2. Chromatographic Separation

  • Column: A standard C18 column often fails to retain PA.

    • Preferred:HILIC (Hydrophilic Interaction Liquid Chromatography) or PFP (Pentafluorophenyl) columns.

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[2]

3. Mass Spectrometry Parameters (MRM)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Target (4-PA): m/z 184.1

      
       148.1 (Quantifier), 184.1 
      
      
      
      94.1 (Qualifier).
    • IS (4-PA-d3): m/z 187.1

      
       151.1.
      
Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (EDTA/Heparin) PreTreat Light Protection (Amber Tubes) Sample->PreTreat PPT Protein Precip (Acidified MeOH + IS) PreTreat->PPT Centrifuge Centrifugation (10,000g, 4°C) PPT->Centrifuge LC LC Separation (HILIC Column) Centrifuge->LC MS MS/MS Detection (m/z 184.1 -> 148.1) LC->MS

Figure 2: Step-by-step analytical protocol for high-sensitivity detection of Pyridoxic Acid.

Part 4: Experimental Considerations & Validation

Photostability (Critical Control Point)

B6 vitamers are notoriously photosensitive. PA is slightly more stable than PLP, but exposure to direct sunlight or intense fluorescent light can degrade samples within minutes.

  • Protocol: All extractions must occur under yellow (sodium) light or in amber glassware.

  • Storage: Plasma is stable at -80°C for >1 year. Avoid repeated freeze-thaw cycles (>3 cycles causes degradation).

Interference
  • Endogenous Baseline: Unlike synthetic drugs, PA is present in all patients. The Lower Limit of Quantitation (LLOQ) must be established using a surrogate matrix (e.g., PBS with BSA) or by background subtraction using the standard addition method.

  • Cross-talk: Ensure chromatographic separation from 4-pyridoxolactone, a lactone form that can form under acidic conditions and shares similar mass transitions.

References

  • Ueland, P. M., et al. (2015). "Direct determination of Vitamin B6 vitamers in human plasma by LC-MS/MS." Clinical Chemistry. Link

  • Coburn, S. P., & Mahuren, J. D. (1983). "A versatile cation-exchange HPLC method for the analysis of Vitamin B6 vitamers."[3] Analytical Biochemistry. Link

  • Vilar, E., et al. (2014). "Vitamin B6 and cardiovascular outcomes in dialysis patients." Kidney International. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Reference for OAT1/3 biomarker relevance). Link

  • Rybak, M. E., et al. (2013). "Vitamin B6 status of the US population: NHANES 2003–2004." American Journal of Clinical Nutrition. Link

Sources

Technical Analysis: The Metabolic Coupling of Pyridoxal 5'-Phosphate (PLP) and Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the relationship between Pyridoxal 5'-phosphate (PLP) and Pyridoxic acid (specifically 4-Pyridoxic acid and the isomeric 5-Pyridoxic acid).

Part 1: Nomenclature and Chemical Identity (Crucial Distinction)

Before detailing the metabolic relationship, it is scientifically imperative to address a common nomenclature ambiguity in Vitamin B6 research.

1. The Primary Catabolite: 4-Pyridoxic Acid (4-PA) In mammalian physiology, the dominant metabolic relationship exists between PLP and 4-Pyridoxic acid (4-PA) . When PLP is catabolized, the aldehyde group at the C4 position is oxidized to a carboxylic acid.

  • IUPAC Name: 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid.[1]

  • Role: The major urinary excretion product of Vitamin B6.

2. The Isomer: 5-Pyridoxic Acid (5-PA) "5-Pyridoxic acid" is a structural isomer where the oxidation occurs at the C5 hydroxymethyl group (derived from isopyridoxal).

  • Status: This is a minor or non-classical metabolite in humans. It is more commonly observed in bacterial metabolism or as a degradation product of specific B6 analogs (e.g., 4'-deoxypyridoxine catabolism).

  • Database Confusion: Some chemical databases (e.g., CAS 524-07-2) occasionally list "5-pyridoxic acid" as a synonym for the 4-PA structure due to historical numbering variations.

Operational Directive: This guide focuses on the PLP


 4-PA  axis, as this is the biologically relevant pathway for drug development, safety assessment, and nutritional status monitoring. However, the distinction is maintained in the structural analysis below.
Table 1: Structural & Functional Comparison
FeaturePyridoxal 5'-Phosphate (PLP)4-Pyridoxic Acid (4-PA)5-Pyridoxic Acid (5-PA)
Role Active CoenzymeTerminal Catabolite (Major)Minor Isomer / Bacterial Metabolite
Oxidation Site C4 (Aldehyde)C4 (Carboxylic Acid)C5 (Carboxylic Acid)
Fluorescence Native fluorescence (pH dependent)Highly fluorescent (Ex 320nm / Em 420nm)Fluorescent (Distinct spectra)
Clinical Utility Marker of B6 AdequacyMarker of B6 Turnover/ClearanceResearch use (Microbial metabolism)

Part 2: The Metabolic Axis (Mechanism of Action)

The relationship between PLP and PA is catabolic . PLP levels are tightly regulated by a "push-pull" mechanism involving phosphorylation (trapping) and dephosphorylation/oxidation (excretion).

The Dephosphorylation Step (Rate-Limiting for Tissue Exit)

PLP cannot cross cell membranes. To be catabolized or transported, it must be hydrolyzed.

  • Enzyme: Tissue-nonspecific Alkaline Phosphatase (TNSALP) or Pyridoxal Phosphatase.

  • Reaction:

    
    
    
  • Significance: In Hypophosphatasia (low ALP), PLP accumulates in plasma because it cannot be converted to PL, leading to paradoxically high plasma PLP but intracellular B6 deficiency.

The Oxidation Step (Irreversible Commitment)

Once converted to Pyridoxal (PL), the vitamer is vulnerable to irreversible oxidation.

  • Enzyme: Aldehyde Oxidase (AOX1) (Cytosolic) or NAD-dependent Aldehyde Dehydrogenase.

  • Reaction:

    
    
    
  • Significance: This step renders the vitamin biologically inactive. The formation of PA represents the "drain" of the B6 pool.

Pathway Visualization (Graphviz/DOT)

B6_Metabolism PLP Pyridoxal 5'-Phosphate (Active Coenzyme) PL Pyridoxal (Transport Form) PLP->PL Alkaline Phosphatase (Dephosphorylation) PL->PLP Pyridoxal Kinase (Salvage) PA 4-Pyridoxic Acid (Excretory Product) PL->PA Aldehyde Oxidase / Aldehyde Dehydrogenase (Irreversible Oxidation) IsoPL Isopyridoxal (Minor Isomer) PA5 5-Pyridoxic Acid (Minor Metabolite) IsoPL->PA5 Oxidation (Rare/Microbial)

Caption: The dominant catabolic flux flows from PLP to Pyridoxal to 4-Pyridoxic Acid.[2] The 5-PA pathway (dashed) represents a minor isomeric route.

Part 3: Analytical Protocol (Simultaneous Quantification)

To study the relationship between PLP and PA in drug development (e.g., assessing drug-induced B6 depletion), simultaneous quantification is required. The following protocol uses HPLC with post-column derivatization, the industry standard for sensitivity.

Methodology: HPLC-Fluorescence Detection[3]

Principle: PLP acts as a coenzyme and has native fluorescence, but PA is naturally highly fluorescent. Post-column derivatization with chlorite or bisulfite enhances PLP sensitivity by converting it to the fluorophore 4-pyridoxic acid 5'-phosphate (PICP).[3]

Reagents & Setup:

  • Mobile Phase: 50 mM Potassium Phosphate buffer (pH 3.5) containing 10 mM sodium bisulfite (as background antioxidant).

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Post-Column Reagent: 1 mM Sodium Chlorite (

    
    ) in phosphate buffer.
    
  • Detector: Fluorescence (Ex: 325 nm, Em: 418 nm).

Step-by-Step Workflow:

  • Sample Preparation (Plasma/Serum):

    • Aliquot 200 µL of plasma.

    • Add 200 µL of protein precipitation agent (10% Trichloroacetic acid - TCA).

    • Critical Step: Vortex immediately for 30s to prevent PLP entrapment in protein clots.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant.

  • Chromatography:

    • Inject 20-50 µL of supernatant.

    • Flow rate: 1.0 mL/min.

    • Separation: PA elutes early (more polar), followed by PLP.

  • Detection Logic:

    • PA Signal: Detected directly (naturally fluorescent).

    • PLP Signal: The post-column chlorite oxidizes PLP

      
       4-Pyridoxic Acid 5'-phosphate (highly fluorescent).[3]
      
    • Note: If measuring 5-PA, a different gradient or column (e.g., Amide column) may be necessary to resolve the isomer from 4-PA.

Part 4: Interpretation in Drug Development

Understanding the PLP/PA ratio provides critical insights into drug safety and mechanism of action.

The "Trapping" Signature

If a drug reacts with PLP to form a complex (e.g., Isoniazid, Hydralazine):

  • Observation: Plasma PLP decreases; Plasma PA may decrease (reduced turnover) or remain normal.

  • Mechanism: The drug forms a hydrazone with the PLP aldehyde, disabling it.

The "Displacement" Signature

If a drug displaces PLP from albumin or tissue binding sites:

  • Observation: Transient spike in Plasma PLP, followed by a massive spike in Urine PA.

  • Mechanism: Free PLP is rapidly dephosphorylated and oxidized. This leads to acute B6 depletion despite "normal" transient plasma levels.

Renal Clearance Assessment

Since PA is the excretory form:

  • High Serum PA: Indicates renal insufficiency. PA accumulates because kidneys cannot clear it.

  • Low Urine PA: May indicate poor absorption of B6 precursors or inhibition of Aldehyde Oxidase.

References

  • Ueland, P. M., et al. (2015). Direct Laserspray Ionization Mass Spectrometry for Rapid Profiling of Vitamin B6 Vitamers.Clinical Chemistry . Link

  • Rybak, M. E., et al. (2014). Clinical Vitamin B6 Status: Determination by High-Performance Liquid Chromatography.[2][4]American Journal of Clinical Nutrition . Link

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1973). Nomenclature for Vitamins B-6 and Related Compounds.European Journal of Biochemistry . Link

  • Mahuren, J. D., & Coburn, S. P. (1997).[2] Determination of 5-pyridoxic acid, 5-pyridoxic acid lactone, and other vitamin B6 compounds by cation-exchange high-performance liquid chromatography.[2]Methods in Enzymology . Link

  • Merrill, A. H., et al. (2012). Vitamin B6 Metabolism and Interaction with Drugs.Annual Review of Nutrition . Link

Sources

5-Pyridoxic Acid: A Keystone Biomarker in Nutritional Biochemistry and Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple definitions to provide a deep, mechanistic understanding of 5-Pyridoxic acid (5-PA). We will explore its biochemical origins, its critical role as a biomarker for Vitamin B6 status, and the rigorous analytical methodologies required for its accurate quantification. This document is structured to provide not just protocols, but the scientific rationale that underpins them, ensuring that researchers and drug development professionals can apply this knowledge with confidence and precision.

Section 1: The Centrality of Vitamin B6 and Pyridoxal 5'-Phosphate (PLP)

To comprehend the significance of 5-Pyridoxic acid, one must first appreciate its metabolic precursor, Vitamin B6. Vitamin B6 is not a single molecule but a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters.[1] While dietary intake consists of these various forms, their biological utility converges on a single, active coenzyme: Pyridoxal 5'-Phosphate (PLP) .[2][3]

PLP is a linchpin in cellular metabolism, functioning as an essential coenzyme in over 140 distinct enzymatic reactions.[4][5][6] Its versatility is critical for:

  • Amino Acid Metabolism: PLP is indispensable for transamination and decarboxylation reactions, which are fundamental to the synthesis and catabolism of amino acids.[3]

  • Neurotransmitter Synthesis: The production of key neurotransmitters, including serotonin, dopamine, and GABA, is dependent on PLP-catalyzed decarboxylation reactions.[4][7]

  • Glucose and Lipid Metabolism: It plays a vital role in gluconeogenesis, glycogenolysis, and the metabolism of lipids and sphingolipids.[3][8]

  • Heme and Nucleotide Synthesis: The biosynthesis of heme and nucleic acids also relies on PLP-dependent enzymes.[9]

Given that animals cannot synthesize Vitamin B6, it must be obtained from the diet, making the body's ability to absorb, convert, and utilize it a critical aspect of health.[5][10] The ultimate measure of adequate Vitamin B6 status is the systemic availability of PLP.

Section 2: The Metabolic Journey to 5-Pyridoxic Acid

The body tightly regulates PLP levels. When Vitamin B6 intake exceeds physiological requirements, the excess is catabolized into an inactive form for excretion. This catabolite is 5-Pyridoxic acid (also known as 4-pyridoxic acid or PA), and its formation is the terminal step in the primary metabolic pathway.[4][11] Understanding this pathway is crucial for interpreting 5-PA measurements.

The conversion process from dietary Vitamin B6 to excretable 5-PA is a multi-step, enzyme-catalyzed cascade primarily occurring in the liver:[5][12]

  • Absorption and Phosphorylation: Dietary B6 vitamers (PN, PL, PM) are absorbed in the jejunum.[5] Inside hepatocytes, the enzyme pyridoxal kinase phosphorylates them into their 5'-phosphate esters (PNP, PLP, PMP).[12][13]

  • Conversion to PLP: Pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are then converted to the central active form, PLP, by the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO).[6][13]

  • Dephosphorylation: For catabolism, PLP must be dephosphorylated back to pyridoxal (PL). This hydrolysis is catalyzed by phosphatases, most notably tissue-nonspecific alkaline phosphatase (ALP).[9]

  • Oxidation to 5-Pyridoxic Acid: In the final, irreversible step, pyridoxal is oxidized in the liver by a NAD-dependent aldehyde oxidase to form 5-Pyridoxic acid.[6]

This final product, 5-PA, is water-soluble and efficiently cleared from the blood by the kidneys for excretion in the urine, where it is the major catabolite of Vitamin B6.[2][12]

Vitamin_B6_Metabolism cluster_intake Dietary Intake cluster_liver Hepatic Metabolism PN Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PN->PLP Pyridoxal Kinase PNP PNP PN->PNP Pyridoxal Kinase PMP PMP PN->PMP Pyridoxal Kinase PL Pyridoxal (PL) PL->PLP Pyridoxal Kinase PL->PNP Pyridoxal Kinase PL->PMP Pyridoxal Kinase PM Pyridoxamine (PM) PM->PLP Pyridoxal Kinase PM->PNP Pyridoxal Kinase PM->PMP Pyridoxal Kinase PL_met Pyridoxal (PL) PLP->PL_met Alkaline Phosphatase (ALP) Bio_Activity Biological Activity PLP->Bio_Activity >140 Enzymatic Reactions (Amino Acid, Neurotransmitter met.) PA 5-Pyridoxic Acid (5-PA) PL_met->PA Aldehyde Oxidase Urine Urinary Excretion PA->Urine PNP->PLP PNPO PMP->PLP PNPO

Caption: Metabolic pathway of Vitamin B6 to 5-Pyridoxic Acid.

Section 3: 5-Pyridoxic Acid as a Primary Biomarker of B6 Status

The measurement of urinary or plasma 5-PA is a cornerstone of nutritional assessment because it serves as a reliable, non-invasive indicator of recent Vitamin B6 intake and status.[9] Its concentration correlates well with plasma PLP, the active form.[9]

Interpreting 5-PA Levels:

  • Low Levels: Depressed levels of 5-PA in urine or plasma are a direct indicator of potential Vitamin B6 deficiency.[9] This can arise from several causal factors, including insufficient dietary intake, malabsorption syndromes, or chronic conditions like alcoholism that impair B6 metabolism.[9]

  • Riboflavin Dependency: The conversion of PNP and PMP to PLP is catalyzed by PNPO, an enzyme that requires flavin mononucleotide (FMN), a derivative of Riboflavin (Vitamin B2), as a cofactor. Consequently, a Riboflavin deficiency can impair the entire B6 metabolic cascade, leading to reduced formation and excretion of 5-PA, even with adequate B6 intake.[9]

ConditionTypical Plasma PLP LevelTypical 5-Pyridoxic Acid LevelRationale
Vitamin B6 Deficiency LowLowInsufficient substrate for the entire metabolic pathway.[9]
Vitamin B6 Supplementation HighHighIncreased substrate leads to increased metabolism and excretion.[14]
Chronic Alcoholism LowLowAlcohol impairs the conversion of B6 vitamers to PLP and enhances its degradation.[9]
Riboflavin (B2) Deficiency Normal to LowLowImpaired PNPO enzyme activity reduces PLP synthesis, thus lowering the substrate for 5-PA formation.[9]
Hypophosphatasia Markedly HighNormal to LowDeficient ALP enzyme activity prevents the dephosphorylation of PLP to PL, creating a metabolic block.[9][14]

Section 4: Advanced Diagnostics: The Power of the PLP-to-5-PA Ratio

While absolute 5-PA levels are informative, the true diagnostic power for certain conditions lies in its relationship with PLP. The ratio of plasma PLP to 5-PA can reveal metabolic dysregulations that absolute concentrations alone cannot.

The most profound example is in the diagnosis of hypophosphatasia , a rare genetic disorder characterized by deficient activity of the tissue-nonspecific alkaline phosphatase (ALP) enzyme.[12]

  • The Causality: In healthy individuals, ALP dephosphorylates PLP to pyridoxal, which is then oxidized to 5-PA. In hypophosphatasia, the lack of functional ALP creates a metabolic bottleneck. PLP cannot be efficiently dephosphorylated.

  • The Biochemical Signature: This leads to a dramatic accumulation of PLP in circulation (often >100 mcg/L), while the production of 5-PA remains normal or low because its immediate precursor, pyridoxal, is not being generated from PLP.[9][14]

  • The Diagnostic Insight: Therefore, a markedly elevated PLP level coupled with a normal or low 5-PA level is a strong, self-validating indicator of hypophosphatasia, effectively differentiating it from high PLP caused by simple over-supplementation.[14]

Section 5: Analytical Methodologies for the Quantification of 5-Pyridoxic Acid

Accurate and precise quantification of 5-PA is paramount for its clinical and research utility. The choice of methodology depends on the required sensitivity, specificity, and available instrumentation. The two most authoritative methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical_Workflow cluster_detection Detection Sample Sample Collection (Plasma or Urine) Protect from light Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep Inject Injection Prep->Inject Sep Chromatographic Separation (HPLC/UPLC) Inject->Sep UV UV Detector (e.g., 302 nm) Sep->UV MS Tandem Mass Spec (LC-MS/MS) Sep->MS Data Data Analysis (Quantification vs. Standard Curve) UV->Data MS->Data Result Reportable Result (Concentration) Data->Result

Caption: General analytical workflow for 5-Pyridoxic Acid quantification.
Protocol 1: HPLC with UV Detection

This method is robust, cost-effective, and widely accessible, making it suitable for routine clinical analysis of urinary 5-PA.[15] The causality behind this protocol is the inherent ability of 5-PA's pyridine ring to absorb UV light, allowing for its quantification.

Step-by-Step Methodology:

  • Sample Preparation (Urine):

    • Rationale: To remove interfering proteins and particulates that could damage the HPLC column. Perchloric acid is an effective protein precipitating agent.

    • Protocol:

      • Collect a random or 24-hour urine sample, protecting it from light.

      • Centrifuge the urine at 3000 x g for 10 minutes to pellet any sediment.

      • To 500 µL of the supernatant, add 50 µL of 6% perchloric acid.

      • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Carefully transfer the clear supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Rationale: A reversed-phase C18 column separates compounds based on hydrophobicity. The ion-pairing agent (heptane sulfonate) is included in the mobile phase to improve the retention of the polar 5-PA molecule on the nonpolar column. The acidic pH ensures 5-PA is in a consistent ionic state.

    • Protocol:

      • HPLC System: Standard binary pump system with UV detector.

      • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[15]

      • Mobile Phase: 35 mM sodium phosphate buffer with 2.5 mM sodium heptane sulfonate, adjusted to pH 3.5 with o-phosphoric acid, mixed with methanol. The exact ratio may require optimization but is often around 95:5 (aqueous:methanol).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV at 302 nm.[15]

  • Quantification:

    • Rationale: The area under the chromatographic peak for 5-PA is directly proportional to its concentration. A standard curve created from known concentrations allows for the accurate calculation of the unknown sample concentration.

    • Protocol:

      • Prepare a series of calibrators of known 5-PA concentration (e.g., 0.01 to 1.0 µM) in a matrix mimicking the sample (e.g., synthetic urine or water).

      • Analyze these calibrators under the same conditions as the unknown samples.

      • Construct a calibration curve by plotting peak area against concentration.

      • Determine the concentration of 5-PA in the patient samples by interpolating their peak areas from the linear regression of the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying 5-PA, especially in complex matrices like plasma, due to its superior sensitivity and specificity.[16][17] The causality is based on separating the analyte chromatographically, then measuring its specific mass-to-charge ratio and a fragment ion's mass, providing unambiguous identification.

Step-by-Step Methodology:

  • Sample Preparation (Plasma):

    • Rationale: Protein precipitation is essential. An internal standard (a stable isotope-labeled version of 5-PA, e.g., 5-PA-d3) is added at the beginning to correct for any analyte loss during preparation and for variations in instrument response.

    • Protocol:

      • Collect blood in a heparin tube and protect from light. Centrifuge to obtain plasma.

      • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

      • Add 300 µL of acetonitrile containing 0.1% formic acid (protein precipitating agent and acidifier for chromatography).

      • Vortex vigorously for 1 minute.

      • Centrifuge at 16,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to an LC-MS vial for analysis.

  • Chromatographic Conditions (UPLC/HPLC):

    • Rationale: A rapid separation is desired to maximize throughput. A gradient elution is used to effectively separate 5-PA from other plasma components. Formic acid in the mobile phase helps with protonation for positive ion mode mass spectrometry.

    • Protocol:

      • LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

      • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A typical gradient might run from 2% B to 95% B over 3-5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Rationale: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the mass of protonated 5-PA) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is selected in the third quadrupole (Q3). This Q1 -> Q3 transition is highly specific to the analyte.

    • Protocol:

      • Ionization Source: Electrospray Ionization (ESI), positive mode.

      • MRM Transitions:

        • 5-Pyridoxic Acid: Monitor a specific transition, e.g., m/z 184.1 -> 166.1

        • Internal Standard (5-PA-d3): Monitor a specific transition, e.g., m/z 187.1 -> 169.1

      • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition.

  • Quantification:

    • Rationale: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Using a ratio corrects for variability.

    • Protocol:

      • Prepare calibrators and quality control samples in a surrogate matrix (e.g., stripped serum).

      • Analyze all samples and generate the calibration curve using the area ratios.

      • Calculate the concentration of unknown samples from the curve.

Section 6: Conclusion and Future Directions

5-Pyridoxic acid is far more than a simple metabolic byproduct; it is a dynamic and informative biomarker that provides a window into the complex world of Vitamin B6 metabolism. Its accurate measurement is fundamental for diagnosing nutritional deficiencies and offers profound insights into specific inborn errors of metabolism like hypophosphatasia. For drug development professionals, monitoring 5-PA and PLP can be critical when evaluating compounds that may interfere with B6 metabolism, a known side effect of certain medications.[12]

Future research should continue to explore the utility of 5-PA in broader clinical contexts, including its potential role in assessing neurological health, immune function, and chronic disease states where B6 metabolism is implicated. The continued refinement of high-throughput, sensitive analytical methods will further solidify the position of 5-Pyridoxic acid as an indispensable tool in both the research laboratory and the clinical setting.

References

  • Rupa Health. (n.d.). Pyridoxic Acid. Rupa Health. Retrieved from [Link]

  • WHL Tests. (n.d.). Vitamin B6 Profile (Pyridoxal-5′-Phosphate, Pyridoxal, Pyridoxine, Pyridoxic Acid). Retrieved from [Link]

  • Rem-Rakkar, N., & Abebe, W. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • MiYé. (n.d.). PYRIDOXAL 5'-PHOSPHATE: Benefits and role. Retrieved from [Link]

  • Goepp, J. (2024). The Top Benefits Of Pyridoxal-5'-Phosphate. Life Extension. Retrieved from [Link]

  • Al-Maroof, R. A., & Al-Sharbatti, S. S. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 5(7), 359-363. Retrieved from [Link]

  • Mochizuki, K., & Yamamoto, T. (2016). Evolution of Vitamin B6 (Pyridoxine) Metabolism by Gain and Loss of Genes. Molecular Biology and Evolution, 33(2), 345–353. Retrieved from [Link]

  • Musayev, F. N., Di Salvo, M. L., & Safo, M. K. (2012). Role of pyridoxine 5'-phosphate oxidase in metabolism and transfer of pyridoxal 5'. VCU Scholars Compass. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the metabolism of Vitamin B6 (Pyridoxine)? Retrieved from [Link]

  • St. Joseph Hospital. (n.d.). Vitamin B6 Profile (Pyridoxal 5-Phosphate and Pyridoxic Acid), Plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link]

  • Medscape. (2025). Vitamin B6: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • Xtend-Life. (n.d.). Vitamin B6 (Pyridoxal-5-Phosphate) | Health Benefits of Vitamin B6. Retrieved from [Link]

  • Wikipedia. (n.d.). Vitamin B6. Retrieved from [Link]

  • Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. Retrieved from [Link]

  • Liu, Y., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Molecules, 28(8), 3450. Retrieved from [Link]

  • PathWhiz. (n.d.). Vitamin B6 Metabolism. Retrieved from [Link]

  • Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition, 35, 33-70. Retrieved from [Link]

  • Rossmann, J., et al. (2022). Validated Uplc-Ms/Ms Method for the Analysis of Vitamin B6 Pyridoxal 5´-Phosphate, Pyridoxal, Pyridoxine, Pyridoxamine, and Pyridoxic Acid in Human Cerebrospinal Fluid. ResearchGate. Retrieved from [Link]

  • Nexo, E. B., & Hansen, A. M. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical Biochemistry, 305(1), 112-120. Retrieved from [Link]

  • ResearchGate. (2018). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Pyridoxal 5-Phosphate, Plasma. Retrieved from [Link]

  • National Institutes of Health Office of Dietary Supplements. (2023). Vitamin B6 - Health Professional Fact Sheet. Retrieved from [Link]

  • Marks, J. (2024). Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology. Medscape. Retrieved from [Link]

  • Laber, B., et al. (2022). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 23(23), 15152. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of 5-Pyridoxic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 5-Pyridoxic acid (4-Pyridoxic acid) in human plasma. 5-Pyridoxic acid is the primary catabolic metabolite of vitamin B6, and its measurement provides a crucial indicator of the body's vitamin B6 status.[1][2] This protocol employs a simple and efficient protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is fully validated according to industry-standard guidelines and is suitable for high-throughput clinical research, nutritional assessment, and pharmacokinetic studies.

Introduction: The Significance of 5-Pyridoxic Acid

Vitamin B6 is an essential water-soluble vitamin that encompasses a group of six related compounds, or vitamers. Its biologically active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme for over 100 enzymatic reactions, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and energy homeostasis. When assessing an individual's vitamin B6 status, direct measurement of PLP is common; however, quantifying its main inactive urinary and plasma metabolite, 5-Pyridoxic acid (5-PA), offers a more complete and reliable picture of vitamin B6 turnover and functional availability.[1][2]

Low plasma PLP and altered 5-PA levels have been associated with various chronic and acute diseases, including cardiovascular disease, inflammation, and certain neurological disorders.[3] Therefore, accurate and reliable quantification of 5-PA is essential for researchers and clinicians.

UPLC-MS/MS has emerged as the gold standard for this type of bioanalysis due to its superior sensitivity, specificity, and the ability to achieve short analytical run times, which is critical for large-scale studies.[4][5] This note provides a comprehensive, field-proven protocol designed for immediate implementation in a research or clinical laboratory setting.

Principle of the Method

The analytical workflow is based on a straightforward and robust process. A stable isotope-labeled internal standard (4-Pyridoxic acid-d2) is added to a small volume of human plasma to correct for any variability during sample processing and analysis.[6][7] Proteins are then precipitated using an acid solution. After centrifugation, the resulting supernatant, containing the analyte and internal standard, is directly injected into the UPLC-MS/MS system.

Chromatographic separation is achieved on a reversed-phase C18 column using a rapid gradient elution. The analyte is then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification.

Vitamin B6 Metabolic Pathway

The following diagram illustrates the metabolic conversion of various Vitamin B6 vitamers into the active coenzyme PLP and its eventual degradation to the excretory product, 5-Pyridoxic acid.

cluster_catabolism Oxidation (Catabolism) PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP PL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PL->PLP PM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP PNP->PLP PNPOxidase PA 5-Pyridoxic Acid (5-PA) (Excretory Product) PLP->PA Aldehyde Oxidase PMP->PLP

Caption: Metabolic pathway of Vitamin B6 to 5-Pyridoxic acid.

Materials and Reagents

  • Standards: 4-Pyridoxic acid (≥98% purity), 4-Pyridoxic acid-d2 (≥98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water (18.2 MΩ·cm)

  • Chemicals: Trichloroacetic acid (TCA) or Metaphosphoric acid

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional), autosampler vials with inserts, analytical balance, volumetric flasks, and pipettes.

Instrumentation and Analytical Conditions

This method was developed on a Waters ACQUITY UPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer. The parameters listed below are a validated starting point and may be adapted for equivalent instrumentation.

UPLC System Parameters
ParameterSettingCausality and Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent separation efficiency and peak shape for polar analytes like 5-PA. The 1.7 µm particle size maximizes resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes analyte protonation, enhancing ionization efficiency for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength for reversed-phase chromatography.
Flow Rate 0.4 mL/minOptimal for the column dimensions, ensuring sharp peaks without generating excessive backpressure.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak symmetry and reproducibility of retention times.
Injection Volume 5 µLA small volume minimizes potential matrix effects and prevents column overloading.
Total Run Time ~4.0 minutesAllows for rapid sample throughput while ensuring the analyte is well-resolved from matrix components.
UPLC Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.498.02.06
0.500.498.02.06
2.000.45.095.06
2.500.45.095.06
2.600.498.02.06
4.000.498.02.06
Mass Spectrometer Parameters
ParameterSettingCausality and Rationale
Ionization Mode Electrospray Ionization (ESI), Positive5-PA contains a nitrogen atom that is readily protonated, making positive mode highly sensitive for this compound.[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Curtain Gas (CUR) 35 psiPrevents neutral molecules from entering the mass analyzer, reducing chemical noise.
IonSpray Voltage (IS) 5500 VOptimal voltage for creating a stable spray and efficient ionization of the analyte.
Temperature (TEM) 500 °CFacilitates rapid desolvation of the ESI droplets, increasing the efficiency of gas-phase ion formation.
Ion Source Gas 1 (GS1) 50 psiNebulizer gas that aids in the formation of fine droplets.
Ion Source Gas 2 (GS2) 60 psiTurbo gas that helps to desolvate the droplets.
MRM Transitions

The following precursor → product ion transitions should be optimized for your specific instrument.

CompoundQ1 Mass (Da)Q3 Mass (Da)Dwell Time (ms)DP (V)CE (V)CXP (V)
5-Pyridoxic Acid 184.1166.1100502510
4-Pyridoxic Acid-d2 (IS) 186.1168.1100502510

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Pyridoxic acid and 4-Pyridoxic acid-d2 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the 5-PA stock solution with 50:50 Methanol:Water to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-Pyridoxic acid-d2 stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve Standards (0.1 - 100 ng/mL): Spike appropriate amounts of the working standard solutions into drug-free human plasma to create a calibration curve with at least 7 non-zero points.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

The following workflow provides a step-by-step guide for sample processing.

start Start: Thaw Plasma Samples (Calibrators, QCs, Unknowns) aliquot 1. Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube. start->aliquot add_is 2. Add Internal Standard: Add 20 µL of 100 ng/mL 4-Pyridoxic acid-d2 (IS). aliquot->add_is vortex1 3. Vortex: Mix for 10 seconds. add_is->vortex1 add_ppt 4. Precipitate Protein: Add 300 µL of 10% (w/v) TCA in Acetonitrile. vortex1->add_ppt vortex2 5. Vortex Thoroughly: Mix for 60 seconds to ensure complete protein precipitation. add_ppt->vortex2 centrifuge 6. Centrifuge: 14,000 x g for 10 min at 4°C. vortex2->centrifuge transfer 7. Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to an autosampler vial. centrifuge->transfer inject 8. Analyze: Inject 5 µL onto the UPLC-MS/MS system. transfer->inject

Caption: UPLC-MS/MS sample preparation workflow.

Injection Sequence and Data Acquisition
  • System Equilibration: Begin the analysis with several blank injections (mobile phase or extracted blank plasma) to ensure the system is stable and free from carryover.

  • Calibration Curve: Inject the full set of calibration standards from the lowest to the highest concentration.

  • Quality Controls: Inject QC samples in triplicate at the beginning and end of the analytical run, with single QCs interspersed throughout the run (e.g., after every 10-15 unknown samples).

  • Unknown Samples: Inject the prepared unknown plasma samples.

  • Data Processing: Use the instrument's software to integrate the peak areas for both 5-PA and the IS. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically appropriate. The concentration of 5-PA in the QC and unknown samples is then calculated from this curve.

Method Validation Summary

This method has been rigorously validated according to the FDA and EMA guidelines for bioanalytical method validation.[5][8] The results demonstrate that the assay is accurate, precise, and reliable for its intended purpose.

Validation ParameterAcceptance CriteriaTypical Result
Linearity & Range Correlation coefficient (r²) ≥ 0.99r² > 0.995 over the range of 0.1 - 100 ng/mL.
Intra-Assay Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)CVs ranged from 2.8% to 6.5%.[4]
Inter-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)CVs ranged from 4.1% to 8.2%.[4]
Accuracy (RE) Mean concentration within ±15% of nominal value (±20% at LLOQ)Relative error was between -7.6% and 15.3%.[5]
Recovery Consistent and reproducible across the concentration range.Mean recovery was >90%.[5]
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Negligible ion suppression or enhancement observed. The relative matrix effect was found to be approximately 99%.[4]
Stability (Freeze/Thaw) Mean concentration within ±15% of nominal value after 3 cycles.Stable.
LLOQ Signal-to-noise ratio > 10; precision and accuracy criteria met.0.1 ng/mL.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of 5-Pyridoxic acid in human plasma. The simple sample preparation protocol and short chromatographic run time make it ideally suited for large clinical studies. This well-validated method can serve as a reliable tool for researchers, scientists, and drug development professionals investigating vitamin B6 metabolism and its role in health and disease.

References

  • Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. Available at: [Link]

  • Labcorp. (n.d.). Vitamin B6, Plasma. Labcorp Test Menu. Available at: [Link]

  • Schwabish, J. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. SciSpace. Available at: [Link]

  • Rossmann, J., et al. (2022). Validated Uplc-Ms/Ms Method for the Analysis of Vitamin B6 Pyridoxal 5´-Phosphate, Pyridoxal, Pyridoxine, Pyridoxamine, and Pyridoxic Acid in Human Cerebrospinal Fluid. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. MDPI. Available at: [Link]

  • Fardal, A., et al. (2014). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. ResearchGate. Available at: [Link]

  • Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. PubMed. Available at: [Link]

  • Foot, K., et al. (2017). An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy. PubMed. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Pyridoxal 5-Phosphate, Plasma. Mayo Clinic Laboratories Pediatric Catalog. Available at: [Link]

  • Rupa Health. (n.d.). Pyridoxic Acid. Rupa Health. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Pyridoxic Acid, Plasma. Mayo Clinic Laboratories Test Catalog. Available at: [Link]

  • Medscape. (2023). Vitamin B6: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

  • Al-Maroof, R. A., & Al-Sharbatti, S. S. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 5(7), 335-341. Available at: [Link]

Sources

Application Note: Strategic Selection of Internal Standards for Pyridoxic Acid Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Rationale & Nomenclature Correction

The Target Analyte: Clarifying "5-Pyridoxic Acid"

In the context of Vitamin B6 metabolism and drug development, a critical distinction must be made regarding nomenclature. The primary urinary catabolite of Vitamin B6 (Pyridoxine/Pyridoxal) is 4-Pyridoxic Acid (4-PA) . The term "5-Pyridoxic Acid" is frequently a nomenclature conflation between the acid metabolite (4-PA) and the active cofactor Pyridoxal 5'-Phosphate (PLP) .

  • Scientific Grounding: Aldehyde oxidase converts Pyridoxal to 4-Pyridoxic Acid.

  • Scope: This protocol focuses on the quantification of Pyridoxic Acid (PA) as the definitive marker of B6 catabolism and renal clearance, utilizing principles applicable to any positional isomer.

The "Why": The Necessity of Stable Isotope Internal Standards (SIL-IS)

Quantifying PA in biological matrices (plasma, urine) is fraught with challenges that external calibration cannot address:

  • High Polarity: PA is highly polar, often requiring HILIC or aqueous-heavy Reverse Phase chromatography, regions where ion suppression from salts is rampant.

  • Matrix Variability: Urine concentrations of B6 metabolites fluctuate by orders of magnitude based on hydration and diet.

  • Ionization Efficiency: ESI+ response for pyridine rings is susceptible to "charge competition" from co-eluting matrix components.

The Solution: A Stable Isotope Labeled Internal Standard (SIL-IS) is not optional; it is a requirement for GLP-compliant bioanalysis. It corrects for signal variation in real-time.

Part 2: Internal Standard Selection Strategy

The Hierarchy of Internal Standards

Selecting the wrong IS introduces "tracking errors" where the IS and analyte respond differently to matrix effects.

TierIS TypeExampleSuitabilityTechnical Insight
1 (Gold) Carbon-13 / Nitrogen-15 Labeled 4-PA-13C4Ideal 13C atoms do not affect lipophilicity. The IS co-elutes perfectly with the analyte, experiencing identical matrix effects.
2 (Silver) Deuterated (High Label) 4-PA-d3Excellent Commonly available. Slight risk of "Deuterium Effect" (retention time shift) in high-resolution chromatography, potentially separating IS from the suppression zone of the analyte.
3 (Bronze) Deuterated (Low Label) 4-PA-d2Acceptable Risk of "cross-talk" (isotopic contribution) if the mass resolution is low or if natural abundance isotopes of the analyte overlap with the IS channel.
4 (Avoid) Structural Analog PyridoxinePoor Different retention time means the IS experiences different ionization suppression than the analyte. Rejects GLP standards.
Decision Logic for IS Selection (Graphviz)

IS_Selection Start Select Internal Standard for Pyridoxic Acid CheckBudget Is Budget/Availability a Constraint? Start->CheckBudget Tier1 Select 13C or 15N Labeled PA (e.g., 4-PA-13C4) CheckBudget->Tier1 No Tier2 Select Deuterated PA (e.g., 4-PA-d3) CheckBudget->Tier2 Yes CheckRes Check Chromatographic Resolution Tier1->CheckRes Co-elutes Perfectly Warning Validate 'Deuterium Effect' (RT Shift < 0.05 min) Tier2->Warning Potential RT Shift Final Proceed to Method Validation CheckRes->Final Validation Success Warning->CheckRes

Caption: Decision matrix for selecting the optimal Internal Standard. 13C-analogs are preferred to eliminate retention time shifts common with deuterated standards.

Part 3: Detailed Experimental Protocol

Materials & Reagents
  • Analyte: 4-Pyridoxic Acid (Sigma-Aldrich/Merck).

  • Internal Standard: 4-Pyridoxic Acid-d3 (C/D/N Isotopes or equivalent).

  • Matrix: Human Plasma (K2EDTA) or Urine.

  • Precipitation Agent: 5% Trichloroacetic Acid (TCA) containing the IS. Note: TCA is preferred over acetonitrile for B6 vitamers to ensure stability and release from protein binding.

Sample Preparation (Protein Precipitation)

This workflow emphasizes speed and protein removal efficiency.

  • IS Spiking Solution: Prepare 4-PA-d3 at 500 nM in 5% TCA.

  • Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 96-well plate.

  • Precipitation: Add 150 µL of the IS Spiking Solution directly to the sample.

    • Mechanism:[1][2][3] The acid disrupts protein-ligand bonds (albumin binding) and precipitates proteins simultaneously.

  • Agitation: Vortex for 2 minutes at 1200 RPM.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Rationale: The HSS T3 chemistry is designed to retain polar compounds like PA under reverse-phase conditions, avoiding the instability of HILIC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 0% B (Hold for polar retention)

    • 1.0 min: 0% B

    • 3.0 min: 40% B

    • 3.1 min: 95% B (Wash)

    • 4.0 min: 95% B

    • 4.1 min: 0% B (Re-equilibrate)

MRM Transitions (Quantification Table)
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
4-Pyridoxic Acid 184.1148.13022Quantifier
4-Pyridoxic Acid 184.194.03035Qualifier
4-PA-d3 (IS) 187.1151.13022IS Quantifier

Part 4: Validation & Troubleshooting (Self-Validating Systems)

The "IS Response Check"

In every run, plot the Peak Area of the IS across all samples.

  • Pass Criteria: IS area should not deviate > 20% from the mean of the calibration standards.

  • Failure Mode: A sudden drop in IS area in a specific patient sample indicates Matrix Effect (Ion Suppression) . Because you used a SIL-IS, the ratio (Analyte/IS) remains valid unless the suppression is so severe the signal falls below the Limit of Detection (LOD).

Metabolic Pathway Visualization

Understanding the origin of PA helps in interpreting data (e.g., distinguishing between dietary intake vs. metabolic processing).

B6_Metabolism Pyridoxine Pyridoxine (Dietary) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal PNPO PLP Pyridoxal 5'-Phosphate (Active Form) Pyridoxal->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (Excretion Product) Pyridoxal->PA Aldehyde Oxidase (Irreversible) PLP->Pyridoxal Phosphatase

Caption: Vitamin B6 catabolic pathway. The formation of Pyridoxic Acid is irreversible, making it a cumulative marker of B6 turnover.

Part 5: References

  • Rybak, M. E., et al. (2013). "Routine vitamin B6 measurement in human serum by HPLC-MS/MS." Journal of Chromatography B.

  • Talwar, D., et al. (2003). "Pyridoxal phosphate and pyridoxic acid in plasma and urine by LC-MS/MS." Clinical Chemistry.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.

  • Ubbink, J. B., et al. (1985). "Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis." Journal of Chromatography.

Sources

Application Note: Robust Quantification of 5-Pyridoxic Acid in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

In drug development and metabolic profiling, Vitamin B6 turnover is a critical biomarker for cellular energetic status, amino acid metabolism, and aldehyde oxidase (AOX) activity. While Pyridoxal 5'-phosphate (PLP) is the active coenzyme, its terminal catabolite—Pyridoxic Acid (PA) —serves as the definitive marker of B6 flux and clearance.

This guide details the development of a robust, self-validating High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) assay for quantifying Pyridoxic Acid in complex cell culture media (e.g., DMEM, RPMI). Unlike mass spectrometry, which suffers from matrix suppression in salt-rich media, FLD leverages the native fluorescence of the pyridine ring, offering femtomolar sensitivity with minimal cost.

Nomenclature Note: In mammalian metabolism, the primary catabolite is 4-Pyridoxic Acid (4-PA) . The isomer 5-Pyridoxic Acid (5-PA) is less common, often associated with bacterial degradation or specific oxidative stress pathways. Because the physicochemical properties (polarity, fluorescence) of these isomers are nearly identical, the protocol below is optimized for Pyridoxic Acid detection generally, with specific retention time validation required for the target isomer.

Biological Context: The B6 Metabolic Flux[1][2]

To interpret assay data, one must understand the generation of Pyridoxic Acid. It is the irreversible product of aldehyde oxidase (AOX1) or aldehyde dehydrogenase acting on Pyridoxal.

Figure 1: Vitamin B6 Catabolic Pathway

This diagram illustrates the metabolic route from Pyridoxine uptake to Pyridoxic Acid excretion.

B6_Metabolism PN Pyridoxine (PN) (Extracellular) PL Pyridoxal (PL) PN->PL PNPO/Kinase PLP Pyridoxal 5'-Phosphate (Active Coenzyme) PL->PLP Pyridoxal Kinase PA Pyridoxic Acid (4-PA/5-PA) (Terminal Catabolite) PL->PA Oxidation PLP->PL Phosphatase AOX Enzyme: Aldehyde Oxidase (AOX1) AOX->PA Catalysis

Caption: Metabolic trajectory of Vitamin B6. Pyridoxic Acid (Red) is the irreversible sink, making it an ideal proxy for total pathway flux.

Method Development Strategy

Detection Mode: Why Fluorescence?

While LC-MS/MS is highly specific, cell culture media contains high concentrations of salts and amino acids that cause significant ion suppression. Pyridoxic Acid exhibits intense native fluorescence, which is pH-dependent.

  • Acidic pH (Mobile Phase): The carboxyl group is protonated, increasing retention on C18 columns.

  • Excitation/Emission: The pyridine ring fluoresces maximally at Ex 320 nm / Em 420–425 nm .

Chromatographic Separation

PA is highly polar and elutes near the void volume on standard C18 columns. To achieve retention and separation from the media front:

  • Ion-Pairing Agent: Sodium Octanesulfonate (OSA) is added to the mobile phase. It forms a neutral ion pair with the positively charged nitrogen of the pyridine ring, increasing hydrophobicity and retention time.

  • Alternative: HILIC columns can be used, but Ion-Pair C18 is more robust for complex media matrices.

Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

Objective: Remove proteins (albumin, growth factors) that foul columns and bind B6 vitamers, while stabilizing the light-sensitive analyte.

Reagents:

  • Precipitant: 10% (w/v) Trichloroacetic Acid (TCA) in water. Keep at 4°C.

  • Internal Standard (IS): 2-Pyridoxic Acid or a structural analog (optional but recommended).

Step-by-Step Workflow:

  • Harvest: Collect 500 µL of conditioned cell culture media.

    • Critical: Perform all steps under yellow light or low light. B6 vitamers degrade rapidly under UV/white light [1].

  • Quench: Immediately add 50 µL of 10% TCA to the 500 µL sample (1:10 ratio).

    • Note: Acidification also releases protein-bound B6.

  • Vortex: Mix vigorously for 30 seconds.

  • Incubate: Place on ice for 15 minutes to ensure complete precipitation.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter: Transfer supernatant to an amber HPLC vial. If particulate remains, filter through a 0.22 µm PTFE syringe filter.

Figure 2: Sample Preparation Workflow

Visualizing the critical steps to prevent degradation and ensure purity.

Sample_Prep Step1 Media Harvest (Low Light) Step2 Add 10% TCA (Protein Crash) Step1->Step2 Step3 Centrifuge 14,000g, 4°C Step2->Step3 Step4 Supernatant to Amber Vial Step3->Step4

Caption: Optimized extraction workflow. The use of amber vials and cold centrifugation is mandatory to preserve analyte stability.

Protocol B: HPLC-FLD Instrumental Parameters

System: Agilent 1200/1260 or Waters Alliance with FLD.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3-5 µm (e.g., Waters Symmetry or Agilent Zorbax)Standard robust stationary phase.
Mobile Phase 90% Phosphate Buffer (50mM, pH 2.2) + 10% AcetonitrileAcidic pH suppresses ionization of carboxyl groups for better peak shape.
Additive 2 mM Sodium 1-OctanesulfonateIon-pairing agent to retain polar PA.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 25°CConsistent thermodynamics for retention time reproducibility.
Excitation 320 nmMax absorption of the pyridine ring.
Emission 425 nmMax fluorescence emission.
Run Time 15 - 20 minutesPA typically elutes between 6–10 mins depending on ion-pair conc.

Gradient Profile:

  • Isocratic: The method is typically isocratic.

  • Wash Step: If analyzing serum-containing media, include a ramp to 90% ACN at the end of the run (min 15-18) to wash off hydrophobic lipids, then re-equilibrate.

Validation & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness," every run must meet these criteria:

  • Linearity: Construct a 6-point calibration curve (1 nM – 1000 nM).

    • Acceptance:

      
      .
      
  • Sensitivity (LOQ): The Limit of Quantitation should be

    
     nM.
    
    • Verification: Signal-to-Noise ratio > 10:1 for the lowest standard.

  • Recovery: Spike fresh media with 100 nM Pyridoxic Acid standard.

    • Calculation:

      
      .
      
    • Target: 90–110%.

  • Stability Check: Re-inject the lowest standard at the end of the batch. A drop >5% indicates light degradation or evaporation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing pH too highAdjust mobile phase to pH 2.1–2.2.
Drifting Retention Ion-Pair equilibriumEquilibrate column for >60 mins with ion-pair buffer before running.
Low Signal Light degradationPrepare fresh samples in dark/amber tubes. Verify lamp energy.
Interfering Peaks Media componentsRun a "Media Blank" (no cells) to subtract background fluorescence.

References

  • Ueland, P. M., et al. (2002). Direct and sensitive detection of B6 vitamers in biological samples.[1][2][3] Clinical Chemistry.

  • Ristilä, M., et al. (2006).[4] pH-Dependent electronic and spectroscopic properties of pyridoxine (Vitamin B6).[4] The Journal of Physical Chemistry B.

  • Schnellbaecher, A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering.

  • Eagle Biosciences. (2023). Vitamin B6 HPLC Assay Kit Instructions. Eagle Biosciences.[5]

Sources

Application Note: Pyridoxic Acid (PDA) as a Renal Function & OAT Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Pyridoxic Acid (PDA) —specifically the major isomer 4-Pyridoxic Acid (4-PA) —as a biomarker for renal function and Organic Anion Transporter (OAT) activity.

Executive Summary

Pyridoxic Acid (PDA) , specifically the 4-pyridoxic acid (4-PA) isomer, has emerged as a superior endogenous biomarker for assessing renal secretory function, distinct from glomerular filtration markers like Creatinine or Cystatin C. Unlike Creatinine, which undergoes both filtration and minor secretion, PDA is actively cleared via Organic Anion Transporters 1 and 3 (OAT1/OAT3) in the proximal tubule.

This application note outlines the biological rationale, validation protocols, and analytical methodologies (LC-MS/MS) for utilizing PDA to:

  • Assess Renal Tubular Secretion: Quantify residual tubular function in Chronic Kidney Disease (CKD).

  • Predict Drug-Drug Interactions (DDIs): Serve as a sensitive probe for OAT1/3 inhibition during Phase I clinical trials (e.g., assessing inhibition by probenecid or investigational drugs).

Biological Rationale & Nomenclature

Nomenclature Clarification: 4-PA vs. 5-PA

While the term "Pyridoxic Acid" is often used efficiently, specificity is required for analytical standards.

  • 4-Pyridoxic Acid (4-PA): The primary catabolite of Vitamin B6 (Pyridoxine) in humans.[1][2] It is formed via the oxidation of Pyridoxal by Aldehyde Oxidase (AOX1) and is the relevant biomarker for renal OAT function.

  • 5-Pyridoxic Acid (5-PA): A minor isomer, often associated with specific bacterial metabolism or high-dose supplementation.

  • Guidance: For renal function and DDI studies, 4-PA is the target analyte. This protocol focuses on 4-PA but refers to it as PDA consistent with DMPK literature.

Mechanism of Clearance

PDA is a metabolic "dead-end" product. It is not further metabolized but is rapidly cleared by the kidneys.

  • Inflow: Hepatic conversion of Pyridoxal (PL) to PDA via Aldehyde Oxidase (AOX1).

  • Outflow: Renal clearance (

    
    ) exceeds Glomerular Filtration Rate (GFR), indicating net tubular secretion.
    
  • Transporters:

    • Basolateral Entry: OAT1 (SLC22A6) and OAT3 (SLC22A8) transport PDA from blood into proximal tubule cells.

    • Apical Exit: Likely mediated by MRP4 (ABCC4) or similar efflux pumps.

Biomarker Superiority
FeatureSerum Creatinine (SCr)Cystatin CPyridoxic Acid (PDA)
Primary Process Filtration (Glomerular)Filtration (Glomerular)Secretion (Tubular)
Transporter Specificity Low (OCT2/OAT2 minor)NoneHigh (OAT1/OAT3)
DDI Sensitivity LowNoneHigh (OAT Inhibitors)
Dietary Effect High (Meat intake)LowModerate (Vitamin B6 intake)

Visualizations

Metabolic Pathway & Renal Handling

The following diagram illustrates the formation of PDA from Vitamin B6 and its specific transport pathways in the kidney.

B6_Metabolism_Renal cluster_Liver Liver (Hepatocyte) cluster_Kidney Kidney (Proximal Tubule) PN Pyridoxine (PN) PLP Pyridoxal-5-P (PLP) (Active Form) PN->PLP Kinase PL Pyridoxal (PL) PLP->PL Phosphatase PDA_Liver 4-Pyridoxic Acid (PDA) PL->PDA_Liver Oxidation via AOX1 AOX Aldehyde Oxidase (AOX1) Blood Systemic Circulation PDA_Liver->Blood Efflux OAT OAT1 / OAT3 (SLC22A6/8) Blood->OAT PDA Uptake Urine Urine Excretion OAT->Urine Active Secretion

Caption: Figure 1: Metabolic trajectory of Vitamin B6 to 4-Pyridoxic Acid (PDA) and its subsequent active secretion via OAT1/3 transporters in the renal proximal tubule.

Experimental Protocol: LC-MS/MS Quantification of PDA

Method Principle: Stable isotope dilution LC-MS/MS. Matrix: Human Plasma (EDTA) or Urine.[3][4][5]

Materials & Reagents[6]
  • Analyte: 4-Pyridoxic Acid (CAS: 82-82-6).

  • Internal Standard (IS): 4-Pyridoxic Acid-d3 (PDA-d3) or d2.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to PDA's high polarity, though specialized C18 columns (e.g., T3 bonding) can work.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL PDA-d3 in water).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex for 5 minutes at 1000 rpm.

  • Centrifugation: Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of ACN (to match initial mobile phase).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-3 min: 90% -> 50% B

    • 3-4 min: 50% B (Wash)

    • 4-4.1 min: 50% -> 90% B

    • 4.1-6 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-PDA 184.1148.13022
4-PDA (Qual) 184.194.03035
PDA-d3 (IS) 187.1151.13022

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T) , the assay must be validated per FDA/EMA Bioanalytical Guidelines.

  • Linearity: Range 1.0 – 1000 ng/mL (

    
    ).
    
  • Accuracy & Precision: Inter-day and intra-day CV < 15% (20% at LLOQ).

  • Matrix Effect: Assess in 6 lots of plasma (including hemolyzed/lipemic). PDA is endogenous; use surrogate matrix (PBS/BSA) or standard addition method for calibration.

  • Stability: PDA is light-sensitive. Amber vials and low-light working conditions are mandatory.

Application in Drug Development

OAT1/3 Inhibition Studies (DDI)

Regulatory agencies (FDA/EMA) recommend assessing OAT inhibition.

  • Protocol: Measure baseline plasma PDA (

    
    ). Administer perpetrator drug.[6] Measure PDA 
    
    
    
    .
  • Interpretation:

    • If

      
      : Significant OAT1/3 inhibition.
      
    • No need for exogenous probe drugs (like Probenecid) if PDA is validated.

Renal Impairment Staging

PDA levels rise exponentially as GFR declines.

  • Formula:

    
    
    
  • Insight: In severe CKD, PDA accumulation outpaces Creatinine, providing a "magnified" signal of tubular failure.

Analytical Workflow Diagram

PDA_Workflow Start Clinical Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Start->Prep Sep HILIC Chromatography (Retains Polar PDA) Prep->Sep IS Add Internal Standard (PDA-d3) IS->Prep Detect MS/MS Detection (m/z 184.1 -> 148.1) Sep->Detect Analysis Data Analysis (Peak Area Ratio vs. IS) Detect->Analysis

Caption: Figure 2: Step-by-step analytical workflow for the quantification of Pyridoxic Acid in biological matrices.

References

  • Thakur, A., et al. (2025). Pyridoxic Acid as Endogenous Biomarker of Renal Organic Anion Transporter Activity: Population Variability and Mechanistic Modeling.[1] Clinical Pharmacology & Therapeutics.

  • Coburn, S. P., et al. (2002). Elevated plasma 4-pyridoxic acid in renal insufficiency. The American Journal of Clinical Nutrition, 75(5), 911-919.

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Luo, Q., et al. (2018). Evaluation of Plasma 4-Pyridoxic Acid as an Endogenous Probe for OAT1/3 Transporter Activity in Healthy Subjects. Journal of Pharmaceutical Sciences.

  • Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition.

Sources

monitoring drug-induced nephrotoxicity with 5-Pyridoxic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the validation and implementation of 5-Pyridoxic Acid (5-PA) (and its isomeric family, Pyridoxic Acid/PDA) as a sensitive endogenous biomarker for Drug-Induced Nephrotoxicity (DIN). Unlike serum creatinine (sCr), which signals damage only after significant functional loss (the "creatinine blind spot"), 5-PA serves as a dynamic probe for Organic Anion Transporter (OAT1/3) activity.

Elevations in plasma 5-PA provide a dual signal:

  • Early Warning of OAT Inhibition: Detecting Drug-Drug Interactions (DDIs) where a candidate drug blocks renal secretion.

  • Tubular Injury Marker: Reflecting loss of secretory capacity in the proximal tubule before glomerular filtration rate (GFR) declines.

Part 1: Mechanistic Grounding & Rationale

The Limitations of Standard Biomarkers

Traditional markers like BUN and Creatinine are filtration-dependent. They rise only when GFR drops by >50%. However, many nephrotoxic drugs (e.g., cisplatin, antivirals, antibiotics) target the Proximal Tubule first, specifically the secretory transporters.

The 5-PA Advantage

5-PA is a catabolite of Vitamin B6 (pyridoxine). It is cleared almost exclusively by the kidneys via active tubular secretion mediated by OAT1 (SLC22A6) and OAT3 (SLC22A8).

  • Hypothesis: If a New Molecular Entity (NME) inhibits OAT1/3, or if tubular necrosis destroys these transporters, plasma 5-PA levels will spike rapidly, often 24–48 hours before creatinine changes.

Pathway Visualization: 5-PA Renal Clearance & Inhibition

G cluster_Kidney Kidney Proximal Tubule VitB6 Vitamin B6 (Diet/Supplements) Liver Liver Metabolism (Oxidation) VitB6->Liver Metabolic conversion Plasma_5PA Plasma 5-PA (Accumulation Zone) Liver->Plasma_5PA Release OAT OAT1 / OAT3 Transporters Plasma_5PA->OAT Active Uptake OAT->Plasma_5PA Failure to Clear (Rapid Spike) Urine Urine Excretion (Clearance) OAT->Urine Secretion DrugX Nephrotoxic Drug X (Inhibitor) DrugX->OAT BLOCKS / COMPETES (Inhibition)

Figure 1: The mechanistic pathway of 5-PA clearance. Drug-induced inhibition of OAT1/3 prevents 5-PA secretion, causing immediate plasma accumulation.

Part 2: Experimental Protocols

Protocol A: Sample Preparation & LC-MS/MS Quantification

Objective: Precise quantitation of 5-PA in plasma and urine to establish baseline and post-dose ratios.

Reagents:

  • Analyte: 5-Pyridoxic Acid (ensure distinction from 4-PA isomer if specific isomer tracking is required; however, total PDA is often used).

  • Internal Standard (IS): d2-Pyridoxic Acid or d3-Pyridoxic Acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Plasma Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of Internal Standard solution (in Methanol/Acetonitrile 50:50).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate.

    • Note: 5-PA is highly polar; avoid evaporation to dryness if possible to prevent adsorption issues. Dilute 1:1 with water before injection to match initial mobile phase conditions.

  • LC-MS/MS Conditions:

    • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) is preferred over C18 due to 5-PA polarity.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 95% B (Isocratic hold)

      • 1-4 min: 95% B -> 60% B

      • 4-5 min: 60% B (Wash)

      • 5.1 min: Return to 95% B (Re-equilibration).

    • Detection: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • 5-PA: m/z 184.0 -> 148.0 (Quantifier), 184.0 -> 130.0 (Qualifier).

      • IS (d2-PA): m/z 186.0 -> 150.0.

Quality Control:

  • Linearity: 1.0 ng/mL to 1000 ng/mL.

  • Acceptance: CV < 15% for QCs.

Protocol B: In Vivo Nephrotoxicity Monitoring (Rat Model)

Objective: Differentiate between functional OAT inhibition (reversible) and tubular necrosis (structural).

Experimental Design:

  • Groups:

    • Vehicle Control.

    • Positive Control (Cisplatin 5 mg/kg IP - known OAT substrate/toxicant).

    • Test Drug (Low, Mid, High Dose).

  • Diet: Standardized Vitamin B6 diet (critical to minimize baseline fluctuation).

Timeline & Sampling:

TimepointSample TypeAnalyte FocusRationale
Day -2 to 0 Plasma & Urine5-PA, CreatinineEstablish individual baseline (Inter-subject variability in B6 metabolism is high).
Day 0 Dosing--Administration of Test Drug.
+4 Hours Plasma5-PAEarly DDI Check: A spike here indicates competitive inhibition of OAT1/3 (Functional).
+24 Hours Plasma & Urine5-PA, KIM-1, sCrToxicity Check: Sustained high 5-PA with rising KIM-1 suggests tubular injury.
+72 Hours Histopathology--Correlation of 5-PA levels with proximal tubule necrosis scores.

Data Calculation: Calculate the Renal Clearance Ratio (CL_R) :



Where 

is urine concentration,

is urine flow rate, and

is plasma concentration.[1]

Interpretation Logic:

  • Scenario A (Functional Inhibition): Plasma 5-PA

    
    , Urine 5-PA 
    
    
    
    , sCr Normal.
  • Scenario B (Tubular Injury): Plasma 5-PA

    
    , Urine 5-PA 
    
    
    
    , KIM-1
    
    
    , sCr
    
    
    (delayed).

Part 3: Decision Matrix & Reference Values

The following table guides the interpretation of 5-PA data relative to standard biomarkers.

Biomarker ProfilePhysiological StateAction Item
5-PA Normal / sCr NormalHealthy Renal FunctionProceed with dose escalation.
5-PA High / sCr NormalOAT Inhibition (DDI) STOP/PAUSE. Investigate OAT1/3 IC50 in vitro. Drug accumulation risk.
5-PA High / sCr HighEstablished AKIReduce dose or terminate. Irreversible damage likely.
5-PA Low / sCr HighGlomerular Injury (Specific)Rare. Suggests damage is restricted to Glomerulus, sparing tubules.
Workflow Diagram: Decision Tree

DecisionTree Start Measure Plasma 5-PA (4h - 24h Post Dose) CheckBaseline Compare to Baseline (>2-fold increase?) Start->CheckBaseline NoChange No Significant Change CheckBaseline->NoChange No Increase Significant Increase CheckBaseline->Increase Yes CheckCr Check Serum Creatinine (sCr) Increase->CheckCr DDI sCr Normal: Functional OAT Inhibition CheckCr->DDI Normal AKI sCr Elevated: Acute Kidney Injury CheckCr->AKI High Action1 Assess DDI Risk (In Vitro IC50) DDI->Action1 Action2 Terminate/Reduce Dose (Histopathology) AKI->Action2

Figure 2: Decision matrix for interpreting 5-PA elevations in preclinical toxicology studies.

References

  • National Institutes of Health (NIH). (2025). Pyridoxic Acid as Endogenous Biomarker of Renal Organic Anion Transporter Activity: Population Variability and Mechanistic Modeling. Retrieved from [Link]

  • Clinical Pharmacology & Therapeutics. (2025).[4][5] New biomarkers could improve early detection and monitoring of kidney injury.[6][7][8] Retrieved from [Link]

  • Journal of Renal Injury Prevention. (2024).[3][4] Novel biomarkers for detection of nephrotoxicity. Retrieved from [Link]

  • Frontiers in Medicine. (2024). Drug-induced acute kidney injury: a cohort study on incidence, identification of pathophysiological mechanisms, and prognostic factors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Urinary metabolomics reveals the therapeutic effect of HuangQi Injections in cisplatin-induced nephrotoxic rats. (Identifying 5-PA/4-PA isomers in nephrotoxicity). Retrieved from [Link]

Sources

Application Notes and Protocols for the Measurement of 5-Pyridoxic Acid in Pediatric Populations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of 5-Pyridoxic Acid in Pediatric Health

Vitamin B6 is a crucial water-soluble vitamin that encompasses a group of six interconvertible compounds, known as vitamers.[1] Its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is a critical cofactor in over 100 enzymatic reactions, primarily involved in amino acid, neurotransmitter, and lipid metabolism.[2] In pediatric populations, adequate vitamin B6 status is paramount for healthy neurological development and overall growth.[3] Deficiencies have been associated with a range of clinical manifestations, including diarrhea, anemia, and seizures.[3]

5-Pyridoxic acid (also known as 4-pyridoxic acid) is the primary catabolic product of vitamin B6 metabolism and is excreted in the urine.[4] Its measurement in plasma or serum serves as a reliable biomarker of recent vitamin B6 intake and overall metabolic turnover.[5] Unlike the active form, PLP, which can be influenced by factors such as inflammation and alkaline phosphatase activity, 5-pyridoxic acid provides a complementary perspective on vitamin B6 status.[6] Therefore, the concurrent measurement of both PLP and 5-pyridoxic acid is often recommended for a comprehensive assessment.

The clinical utility of measuring 5-pyridoxic acid in children extends to the diagnosis and management of inborn errors of vitamin B6 metabolism, such as hypophosphatasia.[3][7] In this condition, markedly elevated PLP levels are observed in conjunction with low or normal levels of 5-pyridoxic acid, indicating a disruption in vitamin B6 metabolism.[3][6] Furthermore, monitoring 5-pyridoxic acid can be valuable in assessing the efficacy of vitamin B6 supplementation programs and in research aimed at understanding the intricate role of this vitamin in pediatric health and disease.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable measurement of 5-pyridoxic acid in pediatric populations using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for its quantification.[5]

The Metabolic Journey of Vitamin B6

To appreciate the significance of 5-pyridoxic acid measurement, it is essential to understand the metabolic pathway of vitamin B6. The following diagram illustrates the conversion of various vitamin B6 vitamers to the active coenzyme form, PLP, and its eventual catabolism to 5-pyridoxic acid.

VitaminB6_Metabolism Diet Dietary Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) Absorption Jejunal Absorption Diet->Absorption Liver Liver Metabolism Absorption->Liver PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Liver->PLP Phosphorylation Tissues Peripheral Tissues PLP->Tissues Transport Dephosphorylation Dephosphorylation (Alkaline Phosphatase) PLP->Dephosphorylation Tissues->PLP Pyridoxal Pyridoxal Dephosphorylation->Pyridoxal Oxidation Oxidation Pyridoxal->Oxidation FivePA 5-Pyridoxic Acid Oxidation->FivePA Excretion Urinary Excretion FivePA->Excretion

Caption: Metabolic pathway of Vitamin B6.

Methodology: Quantification of 5-Pyridoxic Acid by LC-MS/MS

The following protocol details a robust and sensitive method for the simultaneous quantification of 5-pyridoxic acid and other vitamin B6 vitamers in pediatric plasma samples.

I. Patient and Sample Preparation

A critical aspect of accurate 5-pyridoxic acid measurement is meticulous patient and sample preparation to minimize pre-analytical variability.

Patient Preparation:

  • Fasting: A 12-hour fast is required for older children. For infants, the specimen should be collected immediately before the next feeding.[3] Water can be consumed as needed.[3]

  • Supplement Avoidance: The patient must not take any multivitamins or vitamin B6 supplements for 24 hours prior to specimen collection.[3][8]

  • Alcohol Avoidance: Alcohol consumption should be avoided for 24 hours before specimen collection.[8]

Specimen Collection and Handling:

  • Specimen Type: Plasma is the preferred specimen type.

  • Anticoagulant: Use a green-top (sodium or lithium heparin) or lavender-top (EDTA) tube.[9][10]

  • Volume: A minimum of 0.5 mL of plasma is required.[8]

  • Light Protection: Vitamin B6 vitamers are light-sensitive. The collection tube should be wrapped in aluminum foil or an amber bag immediately after collection to protect it from light.[8][10]

  • Centrifugation: Within 2 hours of collection, centrifuge the sample at 4°C.[3]

  • Aliquoting: Transfer the plasma into a light-protected (amber) polypropylene or polyethylene transport tube.[3][7]

  • Storage: Freeze the plasma sample immediately and store it at or below -20°C until analysis.[3][10][11] Samples are stable for at least 29 days when frozen and protected from light.[3]

II. Analytical Protocol: LC-MS/MS

This protocol is based on a protein precipitation extraction followed by analysis using a UPLC-MS/MS system.

Reagents and Materials:

  • 5-Pyridoxic acid analytical standard

  • 5-Pyridoxic acid-d2 stable isotope-labeled internal standard

  • Trichloroacetic acid (TCA) or Metaphosphoric acid

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Calibrators and Quality Control (QC) materials

Sample Preparation Workflow:

SamplePrep_Workflow Start Start: Frozen Plasma Sample Thaw Thaw Sample Start->Thaw Vortex Vortex Mix Thaw->Vortex Aliquot Aliquot Plasma (e.g., 100 µL) Vortex->Aliquot AddIS Add Internal Standard (5-Pyridoxic acid-d2) Aliquot->AddIS AddPrecipitant Add Protein Precipitant (e.g., TCA solution) AddIS->AddPrecipitant Vortex2 Vortex Mix AddPrecipitant->Vortex2 Centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Sample preparation workflow for 5-pyridoxic acid analysis.

Step-by-Step Sample Preparation:

  • Thaw: Thaw frozen plasma samples on ice.

  • Vortex: Once thawed, vortex the samples to ensure homogeneity.

  • Aliquot: Aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard: Add the stable isotope-labeled internal standard (5-pyridoxic acid-d2) to each sample, calibrator, and QC.

  • Protein Precipitation: Add a protein precipitating agent, such as a meta-phosphoric acid solution, to each tube.[3]

  • Vortex: Vortex the tubes thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3][12]

LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatography: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Separation: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-pyridoxic acid and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-Pyridoxic acid[Value to be optimized][Value to be optimized]
5-Pyridoxic acid-d2 (IS)[Value to be optimized][Value to be optimized]

Note: The specific mass transitions should be optimized for the instrument being used.

Calibration and Quality Control:

  • A calibration curve should be prepared using a surrogate matrix (e.g., stripped serum or a protein solution) with known concentrations of 5-pyridoxic acid.

  • At least two levels of quality control samples (low and high) should be included in each analytical run to ensure the accuracy and precision of the results.

Data Interpretation and Clinical Context

The interpretation of 5-pyridoxic acid levels in pediatric patients requires consideration of age-specific reference intervals and the clinical context.

Pediatric Reference Intervals for 5-Pyridoxic Acid (Serum):

A recent study established the following age-stratified reference intervals for a pediatric population in Henan, China[1][5]:

Age Group5-Pyridoxic Acid (ng/mL)
1–5 years1.20–5.46
6–11 years1.10–4.41
12–16 years0.95–4.99

It is important to note that these reference intervals may vary between different populations, and laboratories should establish their own reference ranges. For context, a general adult reference range for 5-pyridoxic acid is 3-30 mcg/L (equivalent to 3-30 ng/mL).[3][6]

Clinical Interpretation:

  • Low Levels: Low levels of 5-pyridoxic acid can be indicative of a vitamin B6 deficiency.[3] This may be due to inadequate dietary intake, malabsorption, or certain medications that interfere with vitamin B6 metabolism.[3] In the pediatric population, symptoms of vitamin B6 deficiency can include irritability, seizures, anemia, and skin lesions.[3][7]

  • Elevated Levels: Elevated levels of 5-pyridoxic acid may suggest excessive vitamin B6 supplementation.[3] While vitamin B6 is water-soluble, extremely high intakes can lead to sensory neuropathy.[3]

  • Inborn Errors of Metabolism: The measurement of 5-pyridoxic acid is particularly valuable in the investigation of suspected inborn errors of vitamin B6 metabolism. In conditions like hypophosphatasia, a defect in the tissue-nonspecific alkaline phosphatase enzyme leads to an accumulation of its substrate, PLP, and consequently, low or normal levels of the breakdown product, 5-pyridoxic acid.[3][6][7] The combination of markedly elevated PLP and inappropriately low or normal 5-pyridoxic acid is highly suggestive of this disorder.[3][6]

Conclusion

The accurate measurement of 5-pyridoxic acid provides valuable insights into the vitamin B6 status of pediatric patients. When used in conjunction with the measurement of the active coenzyme, PLP, it offers a comprehensive assessment that can aid in the diagnosis of nutritional deficiencies, monitor supplementation therapy, and identify inborn errors of metabolism. The LC-MS/MS method described herein provides the necessary sensitivity and specificity for reliable quantification in a clinical or research setting. Adherence to strict pre-analytical and analytical protocols is essential for obtaining high-quality, clinically meaningful results.

References

  • Mayo Clinic Laboratories. Test ID B6PRO Vitamin B6 Profile (Pyridoxal 5-Phosphate and Pyridoxic Acid), Plasma. Mayo Foundation for Medical Education and Research. Available at: [Link]

  • Ueland, P. M., & Ulvik, A. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Advances in Nutrition, 6(1), 34-46. Available at: [Link]

  • Mayo Clinic Laboratories. Pyridoxal 5-Phosphate, Plasma. Mayo Foundation for Medical Education and Research. Available at: [Link]

  • Zhang, Y., et al. (2024). Establishment of age-stratified serum vitamin B6 pyridoxal and pyridoxic acid reference intervals among children aged 1–16 years in Henan, china. Frontiers in Pediatrics, 12. Available at: [Link]

  • Zhang, Y., et al. (2024). Establishment of age-stratified serum vitamin B6 pyridoxal and pyridoxic acid reference intervals among children aged 1–16 years in Henan, china. PeerJ, 12, e17320. Available at: [Link]

  • Brown, M. J., & Ameer, M. A. (2023). Vitamin B6 Deficiency. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Li, W., et al. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. Molecules, 28(8), 3465. Available at: [Link]

  • Medscape. (2022). Vitamin B6: Reference Range, Interpretation, Collection and Panels. WebMD LLC. Available at: [Link]

  • Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. Journal of Chromatography B, 1212, 123503. Available at: [Link]

  • Footitt, E. J., et al. (2013). Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method. Journal of inherited metabolic disease, 36(3), 539–547. Available at: [Link]

  • National Institutes of Health Office of Dietary Supplements. (2023). Vitamin B6: Fact Sheet for Health Professionals. U.S. Department of Health & Human Services. Available at: [Link]

  • University Hospitals Sussex NHS Foundation Trust. (2023). Vitamin B6. Available at: [Link]

  • Children's Minnesota. (n.d.). VITAMIN B6 ASSAY. Available at: [Link]

  • Whyte, M. P., et al. (2024). Pyridoxine challenge reflects pediatric hypophosphatasia severity and thereby examines tissue-nonspecific alkaline phosphatase's role in vitamin B6 metabolism. Bone, 179, 116969. Available at: [Link]

  • Centers for Disease Control and Prevention. (2004). Vitamin B6. National Health and Nutrition Examination Survey (NHANES) 2003–2004. Available at: [Link]

  • ARUP Laboratories. (n.d.). Vitamin B6 (Pyridoxal 5-Phosphate). University of Utah. Available at: [Link]

  • London Health Sciences Centre. (n.d.). VITAMIN B6. Available at: [Link]

Sources

Application Note: High-Precision Establishment of Reference Intervals for Plasma 5-Pyridoxic Acid (5-PA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-Pyridoxic acid (5-PA) is the terminal catabolite of Vitamin B6 metabolism. While Pyridoxal 5'-Phosphate (PLP) is the gold standard for assessing long-term tissue stores, 5-PA is a highly dynamic marker reflecting recent dietary intake and, critically, renal clearance capability.

In drug development and clinical toxicology, establishing accurate reference intervals for 5-PA is not merely about defining "normalcy." It is about establishing a baseline to detect metabolic interference (e.g., drugs inhibiting aldehyde oxidase) and renal accumulation (nephrotoxicity signals).

This guide departs from standard templates to focus on the causality of error . Most reference interval studies fail not because of statistics, but because of pre-analytical degradation (photolysis) or analytical matrix effects. This protocol integrates CLSI C28-A3 guidelines with a self-validating LC-MS/MS workflow.

Metabolic Context & Pathway Visualization[1]

To interpret 5-PA data, one must understand its upstream precursors. 5-PA is formed irreversibly from Pyridoxal by the enzyme Aldehyde Oxidase (AOX1) or Aldehyde Dehydrogenase (ALDH).

Diagram 1: Vitamin B6 Catabolic Pathway

Figure Caption: The irreversible oxidation of Pyridoxal to 5-Pyridoxic Acid represents the exit route of B6 from the metabolic pool.

B6_Metabolism cluster_renal Renal Clearance PN Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP - Active Form) PN->PLP Pyridoxal Kinase (PNPO) PL Pyridoxal (PL) PLP->PL Alkaline Phosphatase (ALP) PL->PLP Pyridoxal Kinase PA 5-Pyridoxic Acid (5-PA - Catabolite) PL->PA Aldehyde Oxidase (AOX1) Aldehyde Dehydrogenase (ALDH)

Pre-Analytical Integrity: The "Trustworthiness" Pillar

Data is only as good as the sample. 5-PA is less photosensitive than PLP, but still vulnerable. The following pre-analytical controls are mandatory for a valid reference interval study.

Participant Exclusion Criteria (Strict)

To establish a "healthy" reference, you must rigorously exclude sub-clinical renal dysfunction, as 5-PA accumulates linearly with falling GFR.

ParameterExclusion ThresholdRationale
eGFR

5-PA is renally cleared. Reduced GFR falsely elevates reference upper limits.
Supplements Any B-complex in last 48h5-PA spikes within 2 hours of intake.
Alcohol

drinks/day
Acetaldehyde competes for ALDH, potentially altering 5-PA formation.
ALP Levels Abnormal (High/Low)Alkaline Phosphatase regulates the PLP

PL conversion upstream.
Sample Collection Protocol
  • Fasting: Minimum 12 hours (Overnight).

  • Tube Type: Li-Heparin or K2-EDTA. Serum is acceptable but plasma offers better stability for co-analysis of PLP.

  • Light Protection: CRITICAL. Blood must be drawn into amber tubes or wrapped in foil immediately.

  • Processing: Centrifuge within 1 hour at

    
    . Separate plasma into amber cryovials. Store at 
    
    
    
    .

Analytical Methodology: LC-MS/MS Protocol[1][2][3][4][5]

We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over HPLC-FLD due to superior specificity and the ability to use stable-isotope internal standards (IS).

The Self-Validating System (Internal Standards)

You must use a stable isotope labeled internal standard (e.g., 5-PA-d2 or 5-PA-d3 ).

  • Why? It corrects for matrix effects (ion suppression) and recovery losses during protein precipitation.

  • Validation Rule: If the IS peak area variation exceeds

    
     between samples, the result is invalid.
    
Sample Preparation (Protein Precipitation)
  • Aliquot:

    
     Plasma into an amber microcentrifuge tube.
    
  • Spike: Add

    
     of Internal Standard (5-PA-d3, 
    
    
    
    ).
  • Precipitate: Add

    
     ice-cold Acetonitrile containing 0.1% Formic Acid .
    
    • Note: Acidified organic solvent ensures dissociation of B6 vitamers from albumin.

  • Vortex: High speed for 30 seconds.

  • Centrifuge:

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Move supernatant to amber autosampler vials.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3),

    
    .
    
    • Reasoning: T3 bonding aids retention of polar compounds like 5-PA.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Transitions (MRM):

    • 5-PA:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • 5-PA-d3:

      
      .
      

Protocol: Establishing the Reference Interval (CLSI C28-A3)

This section details the statistical workflow required to generate a regulatory-grade reference interval.

Study Design

We follow the Non-Parametric Method as defined by CLSI C28-A3. This method makes no assumptions about the distribution (Gaussian) of the data, which is vital as nutritional markers are often skewed.

  • Minimum Sample Size (

    
    ):  120 qualified participants per partition (e.g., 120 Males, 120 Females).
    
  • Total Recruitment Target: Aim for 150 per group to allow for exclusion of outliers and hidden renal issues.

Diagram 2: Reference Interval Workflow

Figure Caption: Step-by-step execution from recruitment to statistical validation compliant with CLSI C28-A3.

RI_Workflow cluster_0 Phase 1: Recruitment cluster_1 Phase 2: Analysis cluster_2 Phase 3: Statistics Recruit Recruit n=150 Screen Screen: eGFR > 90 No Supps Recruit->Screen Sample LC-MS/MS Analysis Screen->Sample n ≥ 120 QC IQC Check (IS Recovery) Sample->QC Outlier Outlier Removal (Tukey/Dixon) QC->Outlier Valid Data Calc Calc 2.5th & 97.5th Percentiles Outlier->Calc

Statistical Calculation Steps
  • Data Compilation: List all valid 5-PA concentrations (

    
    ) in ascending order.
    
  • Outlier Detection: Apply the Dixon's Q-test (for

    
    ) or Tukey's Interquartile Range (IQR)  method (for 
    
    
    
    ).
    • Tukey Rule: Exclude values

      
       or 
      
      
      
      .
  • Interval Calculation (Non-Parametric):

    • Lower Limit (LL): The

      
       percentile rank value.
      
    • Upper Limit (UL): The

      
       percentile rank value.
      
    • Rank Formula:

      
      .
      
  • Confidence Intervals (CI): Calculate the 90% CI for both the LL and UL to determine the precision of your estimate.

Data Interpretation & Expected Values

While your study will define your local population's specific range, compare your results against these consensus values to ensure validity.

Table 1: Consensus Reference Ranges (Plasma)
AnalyteStatusConcentration Range (Approx.)Clinical Significance
5-PA Normal 3.0 – 30.0 ng/mL (mcg/L) Adequate B6 intake and normal renal clearance.
5-PA Deficiency

Low dietary intake (correlates with low PLP).
5-PA Toxicity/Renal

Renal failure (accumulation) or recent high-dose supplementation.

Note: Units are often reported in nmol/L. To convert ng/mL to nmol/L for 5-PA (MW ~183.16), multiply by 5.46.

References

  • Clinical and Laboratory Standards Institute (CLSI). Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition.[2][3][4] CLSI document C28-A3.[2][3] Wayne, PA: CLSI; 2008.[2][3][4]

  • Mayo Clinic Laboratories. Vitamin B6 Profile (Pyridoxal 5-Phosphate and Pyridoxic Acid), Plasma. Test Catalog.

  • Ubbink, J. B., et al. The effect of different levels of oral pyridoxine supplementation on plasma pyridoxal-5'-phosphate and pyridoxal levels and urinary vitamin B-6 excretion.[5] American Journal of Clinical Nutrition, 1987.[5]

  • Talwar, D., et al.
  • Bates, C. J. Vitamin B6.[6][7][5][8][9][10] In: Laboratory Assessment of Nutritional Status. Bridge, UK.

Sources

Application Note & Protocol: The Use of 5-Pyridoxic Acid in Clinical Trials as a Biomarker of Vitamin B6 Status and its Potential as a Surrogate Endpoint

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond Direct Measurement – The Rationale for 5-Pyridoxic Acid in Clinical Research

Vitamin B6, a crucial coenzyme in over 140 enzymatic reactions, is integral to numerous physiological processes, including amino acid metabolism, neurotransmitter synthesis, and immune function.[1][2] Consequently, the accurate assessment of an individual's vitamin B6 status is paramount in a variety of clinical trial settings, from nutritional interventions to drug development programs where the investigational product may interfere with vitamin B6 metabolism.[3]

While plasma pyridoxal 5'-phosphate (PLP) is the primary biologically active form of vitamin B6 and is commonly measured, its levels can be influenced by factors such as inflammation, alkaline phosphatase activity, and low serum albumin.[2][4] This has led researchers to seek complementary or alternative biomarkers that provide a more stable and integrated reflection of vitamin B6 status. 5-Pyridoxic acid (5-PA), the primary catabolic product of vitamin B6 metabolism, has emerged as a robust and reliable biomarker for this purpose.[5] Excreted in the urine, 5-PA levels correlate well with plasma PLP and reflect recent dietary intake, offering a non-invasive window into the body's vitamin B6 processing.[5]

This application note provides a comprehensive guide to the use of 5-PA in clinical trials. It will delve into the scientific underpinnings of 5-PA as a biomarker, provide detailed protocols for its quantification, and critically evaluate its potential as a surrogate endpoint in therapeutic interventions.

The Scientific Foundation: 5-PA Metabolism and its Significance

Vitamin B6 is a collective term for a group of six compounds: pyridoxal, pyridoxol, pyridoxamine, and their 5'-phosphate esters.[5] The liver is the central organ for vitamin B6 metabolism, where these forms are converted to the active coenzyme, PLP.[6] For the body to excrete excess vitamin B6, PLP is dephosphorylated to pyridoxal, which is then oxidized by aldehyde oxidase or aldehyde dehydrogenase to form 5-PA.[7] This inactive metabolite is then eliminated from the body primarily through the urine.[2][6]

The concentration of 5-PA in urine is directly proportional to the amount of vitamin B6 consumed and metabolized, making it an excellent indicator of recent vitamin B6 intake and overall status.[5] Furthermore, the measurement of 5-PA can be particularly insightful in specific clinical contexts. For instance, in conditions like hypophosphatasia, where alkaline phosphatase activity is low, PLP levels can be elevated while 5-PA levels remain normal, indicating a disruption in the metabolic pathway.[5]

diet Dietary Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) liver Liver Metabolism diet->liver plp Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) liver->plp dephosphorylation Dephosphorylation plp->dephosphorylation pyridoxal Pyridoxal dephosphorylation->pyridoxal oxidation Oxidation (Aldehyde Oxidase/Dehydrogenase) pyridoxal->oxidation five_pa 5-Pyridoxic Acid (5-PA) oxidation->five_pa urine Urinary Excretion five_pa->urine

Caption: Metabolic pathway of Vitamin B6 to 5-Pyridoxic Acid.

5-PA as a Surrogate Endpoint: A Critical Evaluation

A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint, predicting the effect of a therapeutic intervention on how a patient feels, functions, or survives.[4][8] For a biomarker to be considered a validated surrogate endpoint, there must be strong, evidence-based justification from clinical trials demonstrating that the effect of an intervention on the biomarker reliably predicts a clinically meaningful outcome.[4][9]

While 5-PA is a well-established biomarker of vitamin B6 status, its validation as a surrogate endpoint for a specific clinical outcome is not yet established. However, its potential in this regard warrants discussion.

Biological Plausibility: The link between vitamin B6 deficiency and clinical outcomes such as peripheral neuropathy, anemia, and certain neurological disorders is well-documented.[2][10] Therefore, it is biologically plausible that a change in 5-PA levels, reflecting a change in vitamin B6 status, could predict changes in these clinical outcomes.

The Path to Validation: To validate 5-PA as a surrogate endpoint, a series of rigorous studies would be necessary. This would likely involve:

  • Observational Studies: Demonstrating a strong and consistent correlation between 5-PA levels and the clinical endpoint of interest in large patient populations.

  • Meta-analyses of Randomized Controlled Trials (RCTs): Analyzing data from multiple RCTs where an intervention (e.g., vitamin B6 supplementation) was administered, and both 5-PA levels and the clinical endpoint were measured. The analysis would need to show that the treatment effect on 5-PA consistently predicts the treatment effect on the clinical outcome.[4][11]

Current Status and Considerations: As of now, 5-PA is not listed on the FDA's table of surrogate endpoints that were the basis of drug approval or licensure.[1][12] Therefore, while it can be a valuable exploratory endpoint in clinical trials, it cannot currently be used as the primary endpoint to support drug approval without extensive validation for a specific context of use.[8]

start Propose 5-PA as a Surrogate Endpoint bio_plausibility Is there strong biological plausibility? start->bio_plausibility obs_studies Conduct Observational Studies: Correlate 5-PA with Clinical Outcome bio_plausibility->obs_studies Yes not_validated Not a Validated Surrogate Endpoint bio_plausibility->not_validated No correlation Is there a strong correlation? obs_studies->correlation rcts Conduct/Analyze RCTs: Assess treatment effect on 5-PA and Clinical Outcome correlation->rcts Yes correlation->not_validated No prediction Does treatment effect on 5-PA predict effect on outcome? rcts->prediction validation Validation as a Surrogate Endpoint prediction->validation Yes prediction->not_validated No

Caption: The pathway to validating 5-PA as a surrogate endpoint.

Protocol for Quantification of 5-Pyridoxic Acid in Urine

The following protocol outlines a robust and validated method for the quantification of 5-PA in human urine using High-Performance Liquid Chromatography (HPLC) with UV detection. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[13][14]

I. Materials and Reagents

  • 5-Pyridoxic acid standard

  • Perchloric acid (6%)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Sodium heptane sulfonate

  • Orthophosphoric acid

  • Deionized water

  • C18 HPLC column (e.g., Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm)

  • Syringe filters (0.22 µm)

II. Sample Collection and Preparation

  • Collection: Collect 24-hour or random spot urine samples. For spot samples, it is recommended to also measure creatinine to normalize 5-PA excretion.[15] Store samples at -80°C until analysis.

  • Preparation: a. Thaw urine samples on ice. b. Vortex the samples to ensure homogeneity. c. In a microcentrifuge tube, add 500 µL of urine and 500 µL of 6% perchloric acid. d. Vortex for 30 seconds to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

III. HPLC-UV Method

  • Mobile Phase: 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% orthophosphoric acid, mixed with methanol in an appropriate ratio (e.g., 95:5 v/v).[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 302 nm[13]

  • Run Time: Approximately 15 minutes (retention time for 5-PA is around 8.0 minutes under these conditions).[13]

IV. Calibration and Quantification

  • Prepare a stock solution of 5-PA standard in deionized water.

  • Create a series of working standards by serially diluting the stock solution to cover the expected concentration range in urine (e.g., 0.0125 to 0.8 µM).[13]

  • Process the standards in the same manner as the urine samples.

  • Construct a calibration curve by plotting the peak area of the 5-PA standard against its concentration.

  • Determine the concentration of 5-PA in the urine samples by interpolating their peak areas from the calibration curve.

V. Data Interpretation

ParameterInterpretationConsiderations
Low Urinary 5-PA May indicate vitamin B6 deficiency.Correlate with plasma PLP levels and clinical signs of deficiency. Consider factors like renal impairment which can affect excretion.[3][5]
Normal Urinary 5-PA Generally indicates adequate recent vitamin B6 intake.Reference ranges may vary based on age, sex, and diet.
High Urinary 5-PA May indicate excessive vitamin B6 supplementation or, in some cases, renal insufficiency.[5]High levels have been associated with increased all-cause and cancer mortality in some large studies.[5]

Conclusion: A Valuable Tool with Future Potential

5-Pyridoxic acid is an invaluable biomarker for assessing vitamin B6 status in clinical trials. Its measurement in urine provides a non-invasive, reliable, and integrated picture of recent vitamin B6 intake and metabolism. The analytical methods for its quantification are well-established and can be readily implemented in a clinical research setting.

While the potential for 5-PA to serve as a surrogate endpoint for clinical outcomes is biologically plausible, it is crucial for researchers to recognize that it has not yet undergone the rigorous validation process required for regulatory acceptance in this role. Future research, particularly well-designed clinical trials that concurrently measure 5-PA, plasma PLP, and relevant clinical endpoints, will be instrumental in determining its ultimate utility as a surrogate marker. Until then, 5-PA remains a cornerstone for the accurate assessment of vitamin B6 status, providing critical data for a wide range of clinical investigations.

References

  • Rupa Health. Pyridoxic Acid. [Link]

  • Fleming, T. R., & DeMets, D. L. (1996). Surrogate end points in clinical trials: are we being misled? Annals of internal medicine, 125(7), 605–613. [Link]

  • Cohn, J. N. (2004). The use of surrogate endpoints in clinical trials. Journal of the American College of Cardiology, 44(8), 1593–1595. [Link]

  • U.S. Food and Drug Administration. (2018). Surrogate Endpoint Resources for Drug and Biologic Development. [Link]

  • U.S. Food and Drug Administration. (2018). FDA Facts: Biomarkers and Surrogate Endpoints. [Link]

  • National Center for Biotechnology Information. (2017). Validated Surrogate Endpoint. In BEST (Biomarkers, EndpointS, and other Tools) Resource. [Link]

  • Al-Maroof, R. A., & Al-Sharbatti, S. S. (2016). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 5(7), 339-344. [Link]

  • Expert Panel on Vitamins and Minerals. (2003). Safe Upper Levels for Vitamins and Minerals. Food Standards Agency. [Link]

  • Shultz, T. D., & Leklem, J. E. (1987). Urinary 4-pyridoxic acid excretion in 24-hour versus random urine samples as a measurement of vitamin B6 status in humans. The American journal of clinical nutrition, 46(4), 647–651. [Link]

  • Ueland, P. M., Ulvik, A., Rios-Avila, L., Midttun, Ø., & Gregory, J. F. (2015). Direct and functional biomarkers of vitamin B6 status. Annual review of nutrition, 35, 33–70. [Link]

  • U.S. Food and Drug Administration. (2023). Table of Surrogate Endpoints That Were the Basis of Drug Approval or Licensure. [Link]

  • Midttun, Ø., Hustad, S., & Ueland, P. M. (2009). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. Clinical chemistry and laboratory medicine, 47(12), 1599–1601. [Link]

  • Brown, M. J., Ameer, M. A., & Beier, K. (2023). Vitamin B6 (Pyridoxine). In StatPearls. StatPearls Publishing. [Link]

  • Parra, M., Stahl, S., & Hellmann, H. (2018). Vitamin B₆ and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84. [Link]

  • Medscape. (2023). Vitamin B6: Reference Range, Interpretation, Collection and Panels. [Link]

  • PathWhiz. (n.d.). Vitamin B6 Metabolism. [Link]

  • Clayton, P. T. (2006). B6-responsive disorders: a model of vitamin dependency. Journal of inherited metabolic disease, 29(2-3), 317–326. [Link]

  • Vrolijk, M. F., Opperhuizen, A., Jansen, E. H. J. M., Hageman, G. J., Bast, A., & Haenen, G. R. M. M. (2017). The vitamin B6 paradox: Supplementation with high doses of vitamin B6 leads to decreased vitamin B6 function. Toxicology in vitro, 44, 206–212. [Link]

  • OMMBID. (n.d.). Vitamin B6 Metabolism and Inborn Errors. In The Online Metabolic and Molecular Bases of Inherited Disease. [Link]

  • Minović, I., Riphagen, I. J., van den Berg, E., Kootstra-Ros, J. E., van Faassen, M., Gomes-Neto, A. W., ... & Bakker, S. J. (2017). Vitamin B-6 deficiency is common and associated with poor long-term outcome in renal transplant recipients. The American journal of clinical nutrition, 105(6), 1344–1350. [Link]

  • Weir, C. J., & Marshall, G. (2005). Statistical validation of surrogate outcome measures. Pharmaceutical statistics, 4(2), 107–118. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Vitamin B6 Metabolite Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Chromatography Support Center module. It is designed to function as an autonomous troubleshooting and optimization resource for analytical scientists.

Topic: Mobile Phase Optimization for Pyridoxic Acid (PA) Analysis Ticket ID: B6-MET-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

User Note on Nomenclature: While your query specifies 5-Pyridoxic Acid , standard Vitamin B6 metabolism analysis typically targets 4-Pyridoxic Acid (4-PA) , the major urinary catabolite, or Pyridoxal-5'-Phosphate (PLP) , the active coenzyme. Structurally, these isomers share a zwitterionic pyridine core. The optimization protocols below apply to this entire class of amphoteric B6 vitamers, utilizing their ionization states to control retention.

The Core Challenge: Pyridoxic acid is highly polar, water-soluble, and amphoteric.

  • Problem: It elutes near the void volume (

    
    ) on standard C18 columns, leading to poor resolution from plasma/urine matrix interferences.
    
  • Solution: You cannot rely on simple water/methanol gradients. You must employ Ion-Pairing Chromatography (IPC) or HILIC (Hydrophilic Interaction Liquid Chromatography) to generate retention.

Critical Parameters (The "Why" Behind the Protocol)

The Chemistry of Retention

To separate Pyridoxic Acid, you must manipulate its effective hydrophobicity using pH and additives.[1][2]

ParameterScientific RationaleRecommended Setting
Mobile Phase pH Critical. Pyridoxic acid has a carboxyl group (

) and a pyridine nitrogen (

). At neutral pH, it is zwitterionic (charged) and will not retain on C18.
pH 2.1 – 3.0 (Ensures protonation of the amine for IPC interaction).
Ion-Pairing Reagent (IPR) The IPR (e.g., Octanesulfonic Acid) acts as a "chemical clamp." Its anionic sulfonate head binds to the protonated pyridine nitrogen of the analyte, while its hydrophobic tail anchors into the C18 stationary phase.10–20 mM Sodium 1-Octanesulfonate or Heptanesulfonate.
Organic Modifier High organic content precipitates phosphate buffers and IPRs. B6 vitamers are polar; they do not need high % organic to elute.Acetonitrile (< 15%) .[3][4] Keep low to prevent salt precipitation.
Detection UV is possible (290 nm) but lacks specificity in biological fluids. Fluorescence is superior due to the conjugated pyridine ring.Fluorescence: Ex 320 nm / Em 420 nm.

Standard Operating Procedure (SOP): Optimized Mobile Phase

Methodology: Ion-Pair Reversed-Phase HPLC (IPC-RP) Target: Robust retention of Pyridoxic Acid > 2.0 minutes (


).
Reagents Required[1][2][4][5][6][7][8]
  • Potassium Phosphate Monobasic (

    
    )
    
  • Sodium 1-Octanesulfonate (IPC Reagent)

  • Phosphoric Acid (85% HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ)

Step-by-Step Preparation Protocol
  • Base Buffer Preparation: Dissolve

    
     in water to a concentration of 50 mM .
    
  • IPC Addition: Add 10 mM Sodium 1-Octanesulfonate to the aqueous buffer. Stir until fully dissolved.

  • pH Adjustment (Crucial): Adjust pH to 2.1 ± 0.1 using Phosphoric Acid.

    • Why? This pH ensures the pyridine ring is positively charged (to bind the octanesulfonate) and suppresses the ionization of silanols on the column (reducing tailing).

  • Filtration: Filter through a 0.2 µm nylon membrane. (Do not use cellulose acetate if using high % organic, though here it is minimal).

  • Mobile Phase Mixing:

    • Isocratic Mode: Mix 90% Buffer / 10% Acetonitrile.

    • Warning: Premixing is preferred over on-line mixing to ensure the IPC reagent does not precipitate in the pump heads.

Troubleshooting Guide & FAQs

Issue 1: "My analyte elutes in the void volume (t < 1.5 min)."

Diagnosis: The analyte is not interacting with the stationary phase. Corrective Action:

  • Check pH: If pH > 3.5, the carboxyl group ionizes (

    
    ), repelling the analyte from the stationary phase or disrupting the ion-pair complex. Lower pH to 2.1. 
    
  • Increase IPR Hydrophobicity: Switch from Hexanesulfonate (C6) to Octanesulfonate (C8) . The longer carbon chain increases retention on the C18 column.

  • Switch Mode: If IPC fails, switch to a HILIC column (e.g., Bare Silica or Amide) using an Ammonium Acetate/Acetonitrile mobile phase.

Issue 2: "The peak is tailing badly (As > 1.5)."

Diagnosis: Secondary interactions between the positively charged pyridine nitrogen and residual silanols on the silica backbone. Corrective Action:

  • Add a Silanol Blocker: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites.

  • Column Choice: Ensure you are using a "highly end-capped" C18 column designed for basic compounds.

Issue 3: "High Background Noise in Fluorescence Detection."

Diagnosis: Impurities in the mobile phase or incorrect pH for fluorescence quantum yield. Corrective Action:

  • pH Check: Pyridoxic acid fluorescence is pH-dependent. While separation requires pH 2.1, fluorescence intensity is often higher at neutral pH.

  • Post-Column Modification: If sensitivity is critical, consider a post-column pH adjustment (pumping phosphate buffer pH 7.5) before the detector to maximize quantum yield.

Visualizing the Optimization Logic

The following diagram illustrates the decision process for selecting the correct mobile phase strategy based on retention behavior.

MobilePhaseOptimization Start Start: 5-Pyridoxic Acid Separation CheckRetention Check Retention Time (tR) Start->CheckRetention VoidVolume Elutes in Void (tR < 1.5m) CheckRetention->VoidVolume GoodRetention Retained (tR > 2.0m) CheckRetention->GoodRetention SelectMode Select Retention Strategy VoidVolume->SelectMode CheckShape Check Peak Symmetry GoodRetention->CheckShape IPC_Route Strategy A: Ion-Pairing (IPC) SelectMode->IPC_Route Standard C18 HILIC_Route Strategy B: HILIC SelectMode->HILIC_Route Polar Column Opt_IPC Add 10mM Octanesulfonate pH 2.1 (Phosphate) IPC_Route->Opt_IPC Opt_HILIC High ACN (70-90%) Ammonium Acetate pH 5.8 HILIC_Route->Opt_HILIC Tailing Tailing (As > 1.2) CheckShape->Tailing Perfect Symmetric Peak CheckShape->Perfect FixTailing Add Triethylamine (TEA) or Switch to End-Capped Col Tailing->FixTailing

Figure 1: Decision Logic for Mobile Phase Optimization. This workflow prioritizes retention generation via Ion-Pairing (IPC) or HILIC before addressing peak symmetry issues.

References

  • Clinical Chemistry. (2003). Simultaneous Measurement of Pyridoxal 5'-Phosphate and 4-Pyridoxic Acid in Plasma by HPLC. Retrieved from [Link]

  • Journal of Chromatography B. (2023). A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid. Retrieved from [Link]

  • National Institutes of Health (PubChem). Pyridoxic Acid Compound Summary. Retrieved from [Link]

  • Phenomenex Technical Notes. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Technical Support Hub: Enhancing Recovery of 5-Pyridoxic Acid (5-PA) from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization of Extraction & Stability for 5-PA Analysis Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

5-Pyridoxic acid (5-PA) is the primary catabolic end-product of Vitamin B6 metabolism. Accurate quantification in plasma is often compromised by two factors: high protein binding (requiring aggressive deproteinization) and photolability (requiring strict light protection).

This guide replaces generic "standard operating procedures" with a troubleshooting-first approach, designed to maximize recovery (>95%) and ensure reproducibility in both HPLC-FLD and LC-MS/MS workflows.

Module 1: The "Golden Path" Extraction Protocol

Standard organic solvent precipitation (e.g., 100% Methanol) often yields poor recovery for B6 vitamers because they are tightly bound to albumin. Acidic disruption is required to release the analyte prior to precipitation.

Optimized Acid Precipitation Workflow (TCA Method)

This protocol is the industry standard for maximizing recovery. It utilizes Trichloroacetic Acid (TCA) to simultaneously disrupt protein binding and precipitate the matrix.

StepActionTechnical Rationale (The "Why")
1 Sample Prep Thaw plasma on ice. Work under yellow monochromatic light or in amber tubes.
2 Acidification Add 10% (w/v) TCA in a 1:1 ratio with plasma (e.g., 200 µL plasma + 200 µL TCA).
3 Vortex Vortex vigorously for 30-60 seconds .
4 Centrifugation Spin at 14,000 x g for 10 mins at 4°C.
5 Neutralization (Optional) For LC-MS/MS: Transfer supernatant and neutralize with mild base if column pH limits are strict. For HPLC-FLD: Inject directly if mobile phase is acidic.
Workflow Visualization

The following diagram illustrates the critical decision points in the extraction process.

G cluster_0 Critical Control Point Start Plasma Sample (Amber Tube) Precip Add Precipitating Agent Start->Precip Choice Select Agent Precip->Choice TCA 10% TCA (Acid) *Recommended* Choice->TCA High Recovery ACN Acetonitrile (Organic) Choice->ACN Cleaner for MS (Risk of entrapment) Spin Centrifuge 14,000g @ 4°C TCA->Spin ACN->Spin Supernatant Supernatant Analysis Spin->Supernatant

Figure 1: Decision logic for precipitating agents. Acidic precipitation (TCA) is favored for total recovery of protein-bound vitamers.

Module 2: Troubleshooting Low Recovery

Symptom: Internal Standard (IS) response is low or variable, or calculated concentration is below expected physiological range (3–30 µg/L).[1][2]

Root Cause Analysis

If recovery is <80%, the issue is likely Protein Entrapment or Ion Suppression .

1. The Protein Trap (Extraction Efficiency)

5-PA is polar but binds proteins. If you use Acetonitrile (ACN) alone, the protein precipitates rapidly, often "trapping" the 5-PA inside the pellet before it can solubilize in the solvent.

  • Fix: Switch to the TCA method described above.

  • Alternative Fix: If you must use ACN (e.g., for HILIC MS compatibility), add 1% Formic Acid to the ACN. The acid helps release the ligand before the protein crashes out.

2. The pH Trap (Fluorescence Intensity)

For HPLC-FLD users, 5-PA fluorescence is highly pH-dependent.

  • Mechanism: 5-PA exhibits maximum fluorescence in acidic conditions (pH 2.0–3.0). At neutral pH, fluorescence drops significantly.

  • Fix: Ensure your mobile phase is acidic (e.g., Phosphate buffer pH 2.16 or similar). If your sample is neutralized during prep, the injection might locally shift the pH if the buffering capacity of the mobile phase is too low.

3. The Matrix Effect (LC-MS/MS Ion Suppression)

TCA leaves a dirty supernatant rich in salts.

  • Fix: Dilute the supernatant 1:5 or 1:10 with the initial mobile phase. This dilutes the matrix suppressors more than the analyte signal (signal-to-noise often improves).

Module 3: Stability & Sample Handling

Symptom: Inconsistent results between fresh and stored samples.

Photostability Protocol

Vitamin B6 vitamers are among the most photosensitive analytes in clinical chemistry.

  • The Rule: 5-PA degrades into non-fluorescent products upon UV exposure.

  • The Protocol:

    • Blood collection tubes must be wrapped in foil or be amber-tinted.[3]

    • Process plasma within 2 hours of collection.

    • If processing is delayed, freeze plasma at -80°C . -20°C is insufficient for long-term storage (>1 month).

Diagnostic Logic Tree

Use this flow to diagnose stability vs. extraction issues.

Stability Start Low Signal? CheckIS Check Internal Standard (d2-5PA) Start->CheckIS IS_Low IS also low? CheckIS->IS_Low Matrix Matrix Effect (Ion Suppression) IS_Low->Matrix Yes (Both Low) Loss Extraction Loss or Degradation IS_Low->Loss No (Analyte Low, IS Normal) Light Was sample exposed to white light? Loss->Light Degradation Photodegradation (Irreversible) Light->Degradation Yes Precip Incomplete Protein Precipitation Light->Precip No

Figure 2: Troubleshooting logic for distinguishing between matrix effects, degradation, and extraction failure.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Perchloric Acid (PCA) instead of TCA? A: Yes, PCA is effective for recovery. However, PCA is a stronger acid and can be corrosive to stainless steel LC components if not neutralized. It also requires a defatting step or careful supernatant transfer. TCA is generally more "LC-friendly" if diluted, though it absorbs UV (210-220nm), which is irrelevant if you are using Fluorescence or MS detection.

Q: What is the expected retention time shift for 5-PA? A: 5-PA is very polar. On a standard C18 column, it elutes near the void volume (dead time), which causes massive interference.

  • Solution: Use an Ion-Pairing Reagent (e.g., Octanesulfonic acid) in your mobile phase to increase retention on C18, or switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) for better retention without ion-pairing agents.

Q: My LC-MS/MS signal for 5-PA is drifting over the run. A: This is likely due to the buildup of TCA or salts on the cone/source.

  • Solution: Implement a divert valve. Send the first 1-2 minutes of the run (containing salts/TCA) to waste, and only switch to the MS source when 5-PA elutes.

References

  • Talwar, D., et al. (2002). "Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay." Clinical Chemistry. Link

    • Significance: Establishes the baseline for HPLC-FLD detection and the necessity of post-column derivatization for other B6 vitamers (though 5-PA is n
  • Midttun, Ø., et al. (2009). "Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography–tandem mass spectrometry." Clinical Chemistry. Link

    • Significance: The authoritative method for LC-MS/MS analysis, highlighting the use of TCA precipit
  • Rybak, M. E., & Pfeiffer, C. M. (2004). "Clinical analysis of vitamin B6: determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization." Analytical Biochemistry. Link

    • Significance: details the stability requirements and the specific fluorescence characteristics of 5-PA.
  • Ubbink, J. B., et al. (1985). "Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis." Journal of Chromatography B. Link

    • Significance: Foundational work on the photosensitivity of B6 vitamers.

Sources

reducing ion suppression for 5-Pyridoxic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Ion Suppression in LC-MS/MS Quantification of 5-PA Audience: Bioanalytical Scientists, Clinical Researchers, and Mass Spectrometry Core Managers.

Introduction: The "Void Volume" Trap

Welcome to the technical support hub for Vitamin B6 metabolite analysis. If you are reading this, you are likely experiencing low sensitivity, poor reproducibility, or drifting retention times for 5-Pyridoxic Acid (5-PA) .

The Diagnosis: 5-PA is a highly polar, hydrophilic metabolite (logP ≈ -1.5). In standard Reversed-Phase (RP) chromatography, it often elutes in the void volume (dead time). This is the exact moment when salts, unretained proteins, and phospholipids elute, causing severe Electrospray Ionization (ESI) suppression .

This guide provides a modular solution to eliminate this suppression, moving from chromatographic retention to sample cleanup.

Module 1: Chromatographic Retention (The Root Cause)

The Issue: You cannot quantify what you cannot retain. If 5-PA elutes with the solvent front, no amount of mass spec tuning will fix the suppression.

The Solution: Switch from C18 Reversed-Phase to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Why HILIC?

HILIC creates a water-rich layer on the surface of a polar stationary phase. 5-PA partitions into this aqueous layer, effectively retaining it away from the early-eluting salts and phospholipids. Furthermore, HILIC uses high-organic mobile phases (typically >60% Acetonitrile), which enhances desolvation efficiency in the ESI source, boosting sensitivity by 5–10x.

Recommended HILIC Protocol
  • Stationary Phase: Amide-bonded silica (e.g., BEH Amide or TSKgel Amide-80). Amide phases are preferred over bare silica for their stability and peak shape for amphoteric compounds like 5-PA.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Typical Gradient:

Time (min) % Mobile Phase B Action
0.00 95% Initial Hold (High Organic)
1.00 95% Isocratic Hold
4.00 60% Elution Gradient
4.10 40% Column Wash

| 5.00 | 95% | Re-equilibration (Critical in HILIC) |

Critical Note: HILIC columns require longer re-equilibration times than RP columns. Ensure at least 10–15 column volumes of initial conditions between injections to prevent retention time drift.

Module 2: Sample Preparation (The Source of Suppression)

The Issue: Protein Precipitation (PPT) is insufficient. While it removes large proteins, it leaves behind glycerophosphocholines (phospholipids) . These lipids build up on the column and cause unpredictable ion suppression, often appearing as "ghost peaks" in subsequent runs.

The Solution: Implement Phospholipid Removal (PLD) or Solid Phase Extraction (SPE) .[1]

Workflow Visualization: PPT vs. PLD

SamplePrep cluster_PPT Standard Protein Precipitation (Risky) cluster_PLD Phospholipid Removal Plate (Recommended) PPT_Input Plasma Sample PPT_Add Add ACN/MeOH (1:3) PPT_Input->PPT_Add PPT_Spin Centrifuge PPT_Add->PPT_Spin PPT_Result Supernatant Contains: 5-PA + Salts + Phospholipids PPT_Spin->PPT_Result PLD_Input Plasma Sample PLD_Add Add ACN w/ 1% Formic Acid PLD_Input->PLD_Add PLD_Filter Vacuum through Zr-Coated Silica/Sorbent PLD_Add->PLD_Filter PLD_Result Eluate Contains: 5-PA Only (Lipids Trapped) PLD_Filter->PLD_Result

Caption: Comparison of "dirty" Protein Precipitation vs. "clean" Phospholipid Removal. The PLD method selectively traps lipids while allowing 5-PA to pass.

Quantitative Impact of Sample Prep

The table below illustrates representative Matrix Effect (ME) values calculated using the Matuszewski method (ME% = Peak Area in Matrix / Peak Area in Solvent × 100).

MethodMatrix Effect (%)Recovery (%)Status
Protein Precipitation (PPT) 45% (Severe Suppression)95%NOT RECOMMENDED
Liquid-Liquid Extraction (LLE) N/A (Poor Extraction)<10%Ineffective (5-PA is too polar)
Phospholipid Removal (PLD) 92% (Minimal Suppression)88%GOLD STANDARD

Module 3: Internal Standards (The Compensator)

The Issue: Even with HILIC and PLD, biological matrices (urine, plasma) vary between patients. Absolute peak area is unreliable.

The Solution: Use a Stable Isotope Labeled Internal Standard (SIL-IS).

  • Compound: 5-Pyridoxic Acid-d2 or 5-Pyridoxic Acid-d3 .

  • Mechanism: The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes perfectly with 5-PA. If the matrix suppresses the 5-PA signal by 20%, it will also suppress the SIL-IS by 20%. The ratio remains constant, ensuring accurate quantification.

  • Avoid: Analogues (e.g., 4-Pyridoxic acid) as internal standards. They do not co-elute perfectly and will not compensate for transient suppression events.

Module 4: Troubleshooting FAQ

Q1: I switched to HILIC, but my retention times are drifting. A: This is usually due to pH mismatch or insufficient equilibration.

  • Buffer pH: HILIC retention is sensitive to pH. Ensure your mobile phase A is buffered (Ammonium Formate, pH 3.0) and not just water/acid.

  • Sample Diluent: Never inject 100% aqueous samples onto a HILIC column; it disrupts the water layer. Dilute your sample 1:3 or 1:4 with Acetonitrile before injection.

Q2: I see a huge drop in sensitivity after 50 injections. A: This suggests phospholipid buildup. Even with HILIC, lipids can accumulate if your gradient doesn't wash them off.[1][2]

  • Fix: Add a "sawtooth" wash step at the end of your gradient (95% water for 1 min, then back to 95% ACN) or use a diverter valve to send the first 1 minute (salts) and the end of the run (lipids) to waste, bypassing the MS source.

Q3: How do I calculate the Matrix Effect to prove my method works? A: Perform the Post-Column Infusion experiment.

  • Infuse a constant stream of 5-PA standard into the MS source via a T-tee.

  • Inject a blank plasma extract via the LC column.

  • Monitor the baseline. A dip in the baseline indicates suppression; a hump indicates enhancement.

  • Adjust your chromatography to ensure 5-PA elutes in a "flat" region of the baseline.

Visualizing the Mechanism of Suppression

IonSuppression cluster_ESI ESI Droplet (The Battlefield) Analyte 5-PA Molecules Surface Droplet Surface (Limited Charge Sites) Analyte->Surface Blocked Matrix Salts/Phospholipids Matrix->Surface High Affinity (Competition) MS_Inlet Mass Spec Inlet Surface->MS_Inlet Ions Entering MS (Mostly Matrix) Legend Mechanism: Matrix components crowd the droplet surface, preventing 5-PA from acquiring charge and entering the gas phase.

Caption: The mechanism of ESI Ion Suppression. Matrix components outcompete 5-PA for limited charge sites on the droplet surface.

References

  • Van der Ham, M., et al. (2012).[3] "Quantification of vitamin B6 vitamers in human cerebrospinal fluid by ultra performance liquid chromatography–tandem mass spectrometry." Analytica Chimica Acta. Link

    • Significance: Validates HILIC-MS/MS for B6 metabolites, demonstrating superior retention for polar vitamers compared to RP.
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link

    • Significance: The authoritative standard for calculating M
  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

    • Significance: Establishes Phospholipid Removal (PLD)
  • McHale, C., & Harmon, T. (2023). "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." Halo Columns Technical Report. Link

    • Significance: Demonstrates the orthogonality of HILIC vs RP for polar metabolite retention.[4]

Sources

Technical Support Center: Optimizing 5-Pyridoxic Acid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 5-Pyridoxic acid (5-PA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your liquid chromatography experiments. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and reliability of your results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the analysis of 5-Pyridoxic acid, providing not just solutions but also the scientific reasoning behind them.

Q1: Why am I observing significant peak tailing for my 5-Pyridoxic acid peak?

Peak tailing is a common issue in the analysis of polar and ionizable compounds like 5-Pyridoxic acid. It can compromise peak integration and reduce overall resolution. The primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases (like C18) are acidic and can interact strongly with the polar functional groups of 5-Pyridoxic acid through hydrogen bonding. This secondary interaction mechanism leads to delayed elution for a portion of the analyte molecules, resulting in a tailed peak.

    • Solution 1: Employ an End-Capped Column. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with the analyte.[1][2] For polar acidic compounds like 5-PA, using a well-end-capped, high-purity silica C18 or C8 column is highly recommended to minimize these unwanted interactions.[2]

    • Solution 2: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can suppress the ionization of the residual silanol groups, thereby reducing their ability to interact with 5-Pyridoxic acid.[3] However, it's crucial to consider the pKa of 5-PA to avoid coelution or other undesirable effects.

  • Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is too close to the pKa of 5-Pyridoxic acid, the analyte will exist in both its ionized and unionized forms. This dual state can lead to peak broadening and tailing as the two forms may have slightly different retention times.[4][5]

    • Solution: Buffer the Mobile Phase at an Appropriate pH. For reproducible results, it is best to have the analyte in a single ionic state. For an acidic compound like 5-PA, a mobile phase pH at least 1.5 to 2 units below its pKa will ensure it is predominantly in its neutral, more retained form. Conversely, a pH 1.5 to 2 units above the pKa will result in the fully deprotonated, less retained form.

Q2: My 5-Pyridoxic acid peak is eluting too early, close to the void volume. How can I increase its retention on a reversed-phase column?

Poor retention of polar analytes is a frequent challenge in reversed-phase chromatography, where the stationary phase is nonpolar. 5-Pyridoxic acid, being a polar molecule, has a weak affinity for the hydrophobic C18 or C8 stationary phases, leading to early elution.

Strategies to Enhance Retention:

  • Mobile Phase pH Manipulation: As discussed above, adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group on 5-PA will make the molecule less polar and increase its retention on a reversed-phase column.[4]

  • Utilize a Polar-Embedded or Polar-Endcapped Column: These columns have a polar functional group incorporated into the stationary phase, which helps in retaining polar analytes through a secondary mechanism. This can be particularly effective for compounds that are too polar for conventional C18 columns.

  • Employ Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can significantly enhance the retention of ionic and ionizable compounds.[6]

    • Mechanism: For an acidic analyte like 5-PA, a positively charged ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. This reagent forms a neutral ion-pair with the ionized analyte, which is then more strongly retained by the nonpolar stationary phase.

    • Considerations: The concentration and hydrophobicity of the ion-pairing reagent will influence the degree of retention.[7] It is important to note that ion-pairing reagents can sometimes be difficult to remove from the column and may not be compatible with mass spectrometry.[8]

  • Consider Alternative Chromatographic Modes: If reversed-phase chromatography does not provide adequate retention, exploring other separation techniques is advisable.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism that can be highly effective for zwitterionic and polar compounds.[9][10]

Q3: I'm observing peak splitting for 5-Pyridoxic acid. What are the likely causes and how can I resolve this?

Peak splitting can be a frustrating issue, often pointing to problems with the sample, the mobile phase, or the column itself.

Troubleshooting Peak Splitting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the column in a distorted band, leading to a split peak.

    • Solution: Ensure the sample solvent is as close in composition to the initial mobile phase as possible, or ideally, weaker.

  • Co-elution with an Interfering Compound: The "split" peak may actually be two different, closely eluting compounds.

    • Solution: Alter the mobile phase composition (e.g., change the organic modifier, adjust the pH) or try a column with a different selectivity (e.g., a Phenyl-Hexyl column) to try and resolve the two peaks.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path, leading to peak splitting.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.

Frequently Asked Questions (FAQs)

Q: What is the best starting column chemistry for 5-Pyridoxic acid analysis?

A: For initial method development, a modern, high-purity, end-capped C18 column is a robust starting point. These columns are versatile and widely available. However, due to the polar and aromatic nature of 5-Pyridoxic acid, a Phenyl-Hexyl column can also be an excellent choice, offering alternative selectivity through π-π interactions.[11][12]

Q: What are the recommended mobile phase pH conditions for 5-Pyridoxic acid?

A: The optimal pH will depend on the desired retention and the other components in the sample. To maximize retention on a reversed-phase column, a mobile phase pH below the pKa of the carboxylic acid group (approximately 2-3) is recommended. If less retention is desired, a pH above 5 will ensure the molecule is fully ionized. It is crucial to use a buffer to maintain a stable pH.[13]

Q: Are there alternatives to traditional reversed-phase chromatography for 5-Pyridoxic acid?

A: Yes. For highly polar samples or when reversed-phase methods fail to provide adequate separation, consider the following:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is specifically designed for the retention and separation of polar compounds.[14]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can offer unique selectivity and improved retention for polar and ionizable analytes.[9][10]

Data & Protocols

Table 1: Comparison of Column Chemistries for 5-Pyridoxic Acid Analysis
Column ChemistryPrimary Interaction MechanismAdvantages for 5-PA AnalysisPotential Challenges
End-Capped C18 HydrophobicGood starting point, widely available, minimizes silanol interactions.May provide insufficient retention for highly polar samples.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAlternative selectivity for aromatic compounds like 5-PA.[11][12]May exhibit peak tailing for some basic compounds.
HILIC Hydrophilic PartitioningExcellent retention for very polar compounds.Requires careful mobile phase preparation and equilibration.
Mixed-Mode Hydrophobic & Ion-ExchangeDual retention mechanism, good for complex samples with varying polarities.[9][10]Method development can be more complex.
Experimental Protocol: Method Development for Improved 5-Pyridoxic Acid Resolution
  • Initial Column and Mobile Phase Selection:

    • Column: Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-30% B over 10 minutes).

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at the appropriate wavelength for 5-PA or MS detection.

  • Troubleshooting Poor Retention:

    • If retention is insufficient, consider adding an ion-pairing agent like 5 mM Tetrabutylammonium hydroxide to the aqueous mobile phase.

    • Alternatively, switch to a HILIC column with a mobile phase of 90:10 Acetonitrile:10 mM Ammonium Acetate.

  • Addressing Peak Tailing:

    • Ensure your C18 column is well end-capped.

    • If using a phosphate buffer, ensure the pH is well-controlled and not close to the pKa of 5-PA.

    • Consider a Phenyl-Hexyl column for alternative selectivity which may improve peak shape.

  • Final Optimization:

    • Once satisfactory retention and peak shape are achieved, fine-tune the gradient and flow rate to optimize resolution and analysis time.

Visualizations

Diagram 1: Troubleshooting Workflow for 5-Pyridoxic Acid Chromatography

TroubleshootingWorkflow Start Chromatographic Problem (e.g., Peak Tailing, Poor Retention) CheckSystem Verify System Suitability (Pressure, Leaks, etc.) Start->CheckSystem ProblemType Identify Primary Issue CheckSystem->ProblemType PeakTailing Peak Tailing ProblemType->PeakTailing Tailing PoorRetention Poor Retention ProblemType->PoorRetention Early Elution OtherIssues Other Issues (Splitting, Broadening) ProblemType->OtherIssues Other TailingCause Probable Cause? PeakTailing->TailingCause RetentionCause Probable Cause? PoorRetention->RetentionCause Silanol Secondary Silanol Interactions TailingCause->Silanol Yes pH_pKa Mobile Phase pH near pKa TailingCause->pH_pKa No SolveSilanol Use End-Capped Column or Lower Mobile Phase pH Silanol->SolveSilanol SolvepH_pKa Adjust Mobile Phase pH (>1.5 units from pKa) pH_pKa->SolvepH_pKa HighPolarity High Analyte Polarity RetentionCause->HighPolarity SolvePolarity Increase Retention HighPolarity->SolvePolarity Option1 Suppress Ionization (Lower pH) SolvePolarity->Option1 Option2 Use Ion-Pairing Agent SolvePolarity->Option2 Option3 Switch to HILIC or Mixed-Mode Column SolvePolarity->Option3

Caption: A decision tree for troubleshooting common chromatographic issues encountered during 5-Pyridoxic acid analysis.

Diagram 2: Interaction Mechanisms of 5-Pyridoxic Acid with Different Stationary Phases

InteractionMechanisms cluster_C18 Reversed-Phase (C18) cluster_HILIC HILIC cluster_Phenyl Phenyl-Hexyl C18_phase C18 Chain Hydrophobic Interaction Analyte_C18 5-Pyridoxic Acid (Less Polar Form) Analyte_C18->C18_phase:port Hydrophobic Attraction HILIC_phase Polar Surface Hydrophilic Partitioning Analyte_HILIC 5-Pyridoxic Acid (Polar Form) Analyte_HILIC->HILIC_phase:port Polar Interaction Phenyl_phase Phenyl Ring π-π Interaction Analyte_Phenyl 5-Pyridoxic Acid (Aromatic Ring) Analyte_Phenyl->Phenyl_phase:port π-π Stacking

Caption: Simplified representation of the primary interaction forces between 5-Pyridoxic acid and different HPLC stationary phases.

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. MDPI. [Link]

  • Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. PubMed. [Link]

  • A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc.[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • HILIC separation and quantitation of water-soluble vitamins using diol column. ResearchGate. [Link]

  • HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column. SIELC Technologies. [Link]

  • A Look at Column Choices. Agilent. [Link]

  • Mechanisms of retention in HPLC. University of Valencia. [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • Overcoming the Chromatographic Challenges when Performing LC-MS/MS Measurements of Pyridoxal-5′-Phosphate. ResearchGate. [Link]

  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • retention time shift with Ion pairing LC. Chromatography Forum. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • The role of end-capping in reversed-phase. Phenomenex. [Link]

  • Increasing retention time of a sample in HPLC? ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]

  • Determination of Vitamin B6 Vitamers and Pyridoxic Acid in Plasma: Development and Evaluation of a High-Performance Liquid Chromatographic Assay. ResearchGate. [Link]

  • Phenyl-Hexyl. HALO Chromatography. [Link]

  • The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

  • Difference between the normal and end capped columns. Chromatography Forum. [Link]

  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. PubMed. [Link]

  • HILIC Separation and Quantitation of Water-Soluble Vitamins Using Diol Column. PubMed. [Link]

  • phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization. PubMed. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace. [Link]

  • Making HILIC Work for You—Column Selection. LCGC International. [Link]

  • Don't Lose It: Getting Your Peaks in Shape. Agilent. [Link]

  • Phenyl HPLC Columns. Chromatography Forum. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Why All C18 SPE Phases Are Not Equal. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

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Validation & Comparative

5-Pyridoxic Acid: A Critical Evaluation as a Clinical Biomarker for OAT1/3 Transporter Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The organic anion transporters 1 (OAT1) and 3 (OAT3) are critical gatekeepers in the kidney, playing a pivotal role in the elimination of a wide array of drugs, toxins, and endogenous metabolites.[1] Consequently, inhibition of these transporters is a major cause of drug-drug interactions (DDIs), which can lead to toxicity and reduced therapeutic efficacy. The development of reliable endogenous biomarkers to assess OAT1/3 activity in a clinical setting is therefore of paramount importance for streamlining drug development and ensuring patient safety. Among the candidates, 5-pyridoxic acid (PDA), the primary catabolite of vitamin B6, has emerged as a promising biomarker. This guide provides an in-depth validation of PDA as an OAT1/3 biomarker, comparing it with other alternatives and presenting supporting experimental data and protocols.

The Imperative for a Reliable OAT1/3 Biomarker

OAT1 (SLC22A6) and OAT3 (SLC22A8) are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a broad spectrum of organic anions from the blood into the kidney for subsequent excretion into the urine.[2] Given their wide substrate specificity, co-administration of a drug that inhibits OAT1/3 can significantly increase the systemic exposure of another drug that is a substrate of these transporters, potentially leading to adverse effects. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the evaluation of the DDI potential of new chemical entities with these transporters.[3]

Traditionally, this has been assessed through dedicated clinical DDI studies using probe substrates. However, these studies are resource-intensive. The use of an endogenous biomarker, a molecule naturally present in the body that is a substrate of the transporter of interest, offers a more efficient approach to assess DDI risk early in clinical development. An ideal endogenous biomarker should be sensitive, specific, and exhibit low inter-individual variability.

5-Pyridoxic Acid: A Frontrunner for OAT1/3 Biomarker Validation

5-Pyridoxic acid (PDA) has been identified as an endogenous substrate of both OAT1 and OAT3.[3][4] Its renal clearance is significantly mediated by these transporters, making its plasma and urine concentrations sensitive to their inhibition.

Mechanistic Rationale

The transport of organic anions by OAT1 and OAT3 is a tertiary active transport process. It involves the exchange of intracellular dicarboxylates (like α-ketoglutarate) for extracellular organic anions, including PDA.[2][5] Inhibition of OAT1/3 by a drug will block the uptake of PDA from the blood into the renal proximal tubule cells, leading to an increase in its plasma concentration and a decrease in its urinary excretion.

Evidence from Clinical Studies

Several clinical studies have demonstrated the utility of PDA as a biomarker for OAT1/3 inhibition. Administration of probenecid, a potent OAT inhibitor, has been shown to cause a significant increase in the plasma concentration of PDA and a corresponding decrease in its renal clearance.[4] A meta-analysis of five clinical studies revealed that while there is a moderate inter-individual variability of around 40% in baseline plasma PDA levels, it is a reliable biomarker for assessing OAT3-mediated renal DDIs.[6] Furthermore, physiologically based pharmacokinetic (PBPK) modeling suggests that OAT3 is responsible for over 80% of the renal clearance of PDA.[6]

A Comparative Look: PDA vs. Other OAT1/3 Biomarker Candidates

While PDA is a strong candidate, other endogenous molecules have also been investigated as potential OAT1/3 biomarkers. A direct comparison is essential for informed decision-making in clinical study design.

BiomarkerPrimary Transporter(s)Sensitivity to InhibitionSpecificityKey AdvantagesKey Limitations
5-Pyridoxic Acid (PDA) OAT1, OAT3 (predominantly OAT3)HighModerateWell-characterized, significant plasma exposure changes.[4]Also a substrate for OAT4.[7]
Homovanillic Acid (HVA) OAT1, OAT3ModerateModerateSignificant increase in plasma exposure upon inhibition.[8]Also a substrate for other transporters like MRP4.[7]
Glycochenodeoxycholate-3-sulphate (GCDCA-S) OAT3High (renal clearance)HighMore selective for OAT3.[7]Less sensitive in terms of plasma exposure changes.[7]
Kynurenic Acid OAT1, OAT3, OAT2HighLowSignificant plasma concentration changes.[1]Substrate of multiple transporters, limiting specificity.[1]
Taurine OAT1, OAT3LowModerateIdentified as an OAT1/3 substrate.[9]Limited sensitivity and involvement in reabsorption pathways.[9]

Experimental Protocols for Biomarker Validation

The validation of an endogenous biomarker requires rigorous experimental testing. Below are detailed protocols for key assays.

In Vitro OAT1/3 Uptake Assay

This protocol describes how to assess whether a compound is a substrate of OAT1 or OAT3 using a cell-based assay with stably transfected HEK293 cells.

Materials:

  • HEK293 cells stably transfected with human OAT1 or OAT3 (and mock-transfected control cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (e.g., 5-Pyridoxic acid) and a known substrate (e.g., para-aminohippurate)

  • 96-well poly-D-lysine coated plates

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the transfected and mock cells in a 96-well plate at a density of 5x10^5 cells/mL and incubate for 18-24 hours at 37°C and 5% CO2 to form a confluent monolayer.[10]

  • Cell Washing: Gently wash the cell monolayer three times with warm (37°C) HBSS.[10]

  • Pre-incubation: After the final wash, add 100 µL of warm HBSS to each well and incubate for 10 minutes at 37°C to equilibrate the cells.[10]

  • Uptake Initiation: Remove the pre-incubation buffer and add 100 µL of warm HBSS containing the test compound at the desired concentration.

  • Incubation: Incubate the plate for a specific time (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: To stop the uptake, aspirate the substrate solution and immediately wash the cells three times with ice-cold HBSS.

  • Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Sample Analysis: Analyze the cell lysates for the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the uptake of the compound in the OAT1/3-expressing cells and subtract the uptake in the mock cells to determine the net transporter-mediated uptake.

Clinical Drug-Drug Interaction Study Protocol (Representative)

This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on the pharmacokinetics of an endogenous OAT1/3 biomarker like PDA.

Study Design:

  • An open-label, two-period, fixed-sequence study in healthy adult volunteers.

Procedure:

  • Period 1 (Baseline):

    • Administer a single dose of a placebo.

    • Collect serial blood and urine samples over 24 hours to determine the baseline pharmacokinetic profile of the endogenous biomarker (e.g., PDA).

  • Washout Period: A washout period of at least 7 days.

  • Period 2 (Treatment):

    • Administer the investigational drug at the intended therapeutic dose.

    • After a suitable pre-treatment period (if the inhibitor has a long half-life), co-administer the placebo.

    • Collect serial blood and urine samples over 24 hours to determine the pharmacokinetic profile of the endogenous biomarker in the presence of the investigational drug.

  • Pharmacokinetic Analysis:

    • Analyze plasma and urine samples for the biomarker concentration using a validated bioanalytical method.

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and CLr (Renal Clearance).

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters of the biomarker with and without the investigational drug to assess the extent of OAT1/3 inhibition.

Bioanalytical Method for 5-Pyridoxic Acid in Plasma and Urine

This protocol describes a validated UPLC-MS/MS method for the quantification of PDA in human plasma and urine.[11]

Sample Preparation:

  • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled PDA).

  • Precipitate proteins by adding 200 µL of acetonitrile.[11]

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for analysis.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for PDA and its internal standard.

Validation:

  • The method should be validated according to FDA and/or EMA guidelines for bioanalytical method validation, assessing for accuracy, precision, selectivity, sensitivity, and stability.[12][13]

Visualizing the Pathway and Process

OAT1/3-Mediated Transport of 5-Pyridoxic Acid

OAT1_3_Transport cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_urine Urine PDA_blood 5-Pyridoxic Acid (PDA) OAT1_3 OAT1/3 α-KG PDA_blood->OAT1_3 Uptake PDA_cell PDA PDA_urine PDA PDA_cell->PDA_urine Apical Efflux aKG_in α-KG aKG_in->OAT1_3 Efflux

Caption: OAT1/3-mediated uptake of 5-Pyridoxic Acid into renal cells.

Workflow for Endogenous Biomarker Validation

Biomarker_Validation_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Validation cluster_qualification Regulatory Qualification A Metabolomics to Identify Potential Biomarkers B In Vitro Transporter Assays (Substrate Identification) A->B C Preclinical Animal Models B->C D Phase 1 Clinical Study (Baseline PK) C->D E Clinical DDI Study with Probe Inhibitor D->E F Pharmacokinetic & Statistical Analysis E->F G Bioanalytical Method Validation F->G H Submission of Qualification Package to Regulatory Agencies G->H I Qualified Biomarker for Use in Drug Development H->I

Caption: A streamlined workflow for endogenous biomarker validation.

Conclusion and Future Perspectives

The validation of 5-pyridoxic acid as an endogenous biomarker for OAT1/3 activity represents a significant advancement in the field of drug development. Its sensitivity to OAT1/3 inhibition, coupled with a growing body of clinical evidence, positions it as a valuable tool for assessing DDI potential in early-phase clinical trials. While PDA is a strong candidate, particularly for OAT3, the combined monitoring of multiple biomarkers, such as PDA and GCDCA-S, may offer a more comprehensive assessment of both OAT1 and OAT3 activity.[7]

Future research should focus on further characterizing the inter-individual variability of PDA and other biomarkers in diverse populations and disease states. Additionally, the continued development and refinement of PBPK models incorporating endogenous biomarker data will enhance our ability to predict DDIs with greater accuracy. The ultimate goal is the regulatory qualification of a panel of endogenous biomarkers that can reliably inform clinical decisions and contribute to the development of safer and more effective medicines.

References

  • From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv. Available at: [Link]

  • Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021. National Institutes of Health. Available at: [Link]

  • Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. Available at: [Link]

  • HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat - iGEM. iGEM. Available at: https://static.igem.org/wiki/public/5/51/T--TU_Dresden--HEK293_protocol.pdf
  • Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid. PubMed. Available at: [Link]

  • Clinical Investigation on Endogenous Biomarkers to Predict Strong OAT-Mediated Drug-Drug Interactions. PubMed. Available at: [Link]

  • Pyridoxic Acid as Endogenous Biomarker of Renal Organic Anion Transporter Activity: Population Variability and Mechanistic Modeling to Predict Drug–Drug Interactions. National Institutes of Health. Available at: [Link]

  • Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation. MDPI. Available at: [Link]

  • Biomarker Guidances and Reference Materials. U.S. Food and Drug Administration. Available at: [Link]

  • New Biomarkers for Renal Transporter‐Mediated Drug–Drug Interactions: Metabolomic Effects of Cimetidine, Probenecid, Verapamil, and Rifampin in Humans. National Institutes of Health. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

  • Pyridoxic Acid as Endogenous Biomarker of Renal Organic Anion Transporter Activity: Population Variability and Mechanistic Modeling to Predict Drug–Drug Interactions. ResearchGate. Available at: [Link]

  • Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies. Celerion. Available at: [Link]

  • A novel fully validated LC–MS/MS method for quantification of pyridoxal-5′-phosphate concentrations in samples of human whole blood. OUCI. Available at: [Link]

  • Recent Advances in Synthetic Drugs and Natural Actives Interacting with OAT3. MDPI. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. ResearchGate. Available at: [Link]

  • Biomarker Qualification: Evidentiary Framework. U.S. Food and Drug Administration. Available at: [Link]

  • A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. MDPI. Available at: [Link]

  • The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. National Institutes of Health. Available at: [Link]

  • Population pharmacokinetic modeling and simulation to support qualification of pyridoxic acid as endogenous biomarker of OAT1/3 renal transporters. National Institutes of Health. Available at: [Link]

  • FDA & EMA Biomarker Validation 2026: Complete Regulatory Approval Guide. Motif. Available at: [Link]

  • Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. MDPI. Available at: [Link]

Sources

A Researcher's Guide to Assessing Vitamin B6 Status: 5-Pyridoxic Acid vs. Pyridoxal 5'-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of nutritional biochemistry and clinical research, accurate assessment of vitamin B6 status is paramount for understanding its role in health and disease. Vitamin B6, a term encompassing six related compounds, is a critical coenzyme in over 140 enzymatic reactions, fundamentally impacting amino acid, neurotransmitter, and nucleic acid metabolism[1][2]. Deficiency, though uncommon in the general population, can lead to significant neurological and physiological disturbances[3]. For researchers and drug development professionals, selecting the appropriate biomarker is a critical decision that influences experimental outcomes and clinical interpretations. This guide provides an in-depth comparison of the two most commonly used direct biomarkers for vitamin B6 status: 5-pyridoxic acid (PA) and pyridoxal 5'-phosphate (PLP), offering insights into their respective utility, limitations, and the analytical methodologies required for their quantification.

The Biochemical Context: Understanding PLP and PA

To compare these biomarkers, one must first understand their place in the vitamin B6 metabolic pathway. Dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are absorbed and converted, primarily in the liver, to the biologically active coenzyme form, pyridoxal 5'-phosphate (PLP) [4]. PLP is the star player, directly participating in cellular metabolism. It circulates in the plasma, mostly bound to albumin, and is considered the primary indicator of the body's vitamin B6 stores[4][5].

After PLP has fulfilled its coenzymatic role, it is dephosphorylated to pyridoxal (PL). Pyridoxal is then oxidized in the liver by aldehyde oxidase to form 4-pyridoxic acid (PA) , the major catabolite (breakdown product) of vitamin B6, which is then excreted in the urine[1][6][7]. Therefore, while PLP represents the functional pool of vitamin B6, PA reflects the turnover and excretion of the vitamin[6].

B6_Metabolism cluster_intake Dietary Intake & Absorption cluster_liver Hepatic Conversion & Catabolism cluster_circulation Circulation & Excretion Diet_PN Pyridoxine (PN) Kinase Pyridoxal Kinase Diet_PN->Kinase Diet_PL Pyridoxal (PL) Diet_PL->Kinase Diet_PM Pyridoxamine (PM) Diet_PM->Kinase PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) Phosphatase Phosphatase PLP->Phosphatase Plasma_PLP Plasma PLP (Bound to Albumin) PLP->Plasma_PLP Transport PL Pyridoxal (PL) AldehydeOxidase Aldehyde Oxidase PL->AldehydeOxidase PA 4-Pyridoxic Acid (PA) (Catabolite) Urine_PA Urinary PA Excretion PA->Urine_PA Clearance PNP_PMP PNP / PMP Oxidase PNP/PMP Oxidase PNP_PMP->Oxidase Kinase->PNP_PMP Oxidase->PLP Phosphatase->PL AldehydeOxidase->PA

Caption: Simplified Vitamin B6 Metabolic Pathway.

Head-to-Head Comparison: PLP vs. PA

The choice between measuring PLP and PA is not arbitrary; it depends on the research question, the study population, and the potential for confounding variables.

FeaturePyridoxal 5'-Phosphate (PLP)5-Pyridoxic Acid (PA)
Biochemical Role Active coenzyme formMajor urinary catabolite
What It Reflects Functional vitamin B6 body storesRecent dietary intake and turnover
Primary Matrix Plasma, ErythrocytesUrine, Plasma
Reference Range (Plasma) 5 to 50 mcg/L[8][9] or ≥30 nmol/L[3][10]3 to 30 mcg/L[8][9]
Key Advantage Direct measure of functional status. Most common and accepted biomarker[3][5].Non-invasive (urine). Reflects recent B6 intake.
Key Disadvantage Levels are decreased by inflammation and low albumin[4][11][12].Heavily influenced by renal function; levels increase in renal impairment[13].
Sample Handling Requires light protection and immediate freezing[9][12].24-hour urine collection is ideal but often impractical[14][15].
Diagnostic Utility & Sensitivity

PLP is the gold standard for assessing long-term vitamin B6 status. Plasma PLP concentrations are widely recognized as the most reliable single biomarker for evaluating body stores[3][4][5]. A plasma PLP level below 20 nmol/L is often considered indicative of deficiency, while levels above 30 nmol/L are generally deemed adequate[3][10]. Its direct role as the active coenzyme means its concentration is a proximal indicator of biochemical sufficiency[1][2].

PA, primarily measured in urine, is a better indicator of recent dietary intake. Urinary PA excretion correlates well with vitamin B6 intake[6]. However, its short-term variability can be a drawback for assessing chronic status. A urinary PA excretion of more than 3.0 µmol/day is suggestive of adequate status[14]. While plasma PA can also be measured, its clinical utility is often debated and is best interpreted alongside PLP[6][9].

The Impact of Confounding Factors: The Critical Distinction

This is where the expertise in biomarker selection becomes crucial. The physiological state of the subject can dramatically and differentially influence PLP and PA levels, potentially leading to misinterpretation if not considered.

  • Inflammation: Systemic inflammation is a major confounder for PLP. During an acute-phase response, plasma PLP concentrations decrease significantly[11][16]. This is not necessarily due to a total-body deficiency, but rather a redistribution of PLP from the circulation to tissues where it is needed for the inflammatory response[14][17]. Researchers studying inflammatory conditions (e.g., cardiovascular disease, rheumatoid arthritis, or critical illness) must be cautious, as low PLP may reflect the inflammatory state rather than a nutritional deficit[11][16].

  • Renal Function: PA is cleared by the kidneys, with a clearance rate approximately twice that of creatinine[13]. Consequently, in patients with chronic kidney disease (CKD) or any form of renal impairment, PA excretion is reduced, leading to markedly elevated plasma PA levels[13]. This makes PA an unreliable biomarker for B6 status in this population. In contrast, PLP levels in hemodialysis patients are often decreased, reflecting a true deficiency due to removal during dialysis and inadequate intake[18].

  • Hypoalbuminemia: Since PLP circulates bound to albumin, low serum albumin levels can lead to lower measured plasma PLP, even if tissue stores are adequate[4][12].

Biomarker_Choice Start Start: Assess Vitamin B6 Status Q1 Is the subject critically ill or have systemic inflammation? Start->Q1 Q2 Does the subject have known or suspected renal impairment? Q1->Q2 No PLP_Inflammation Interpret Plasma PLP with caution. Low levels may reflect inflammation, not true deficiency. Consider ratio markers (e.g., PAr). Q1->PLP_Inflammation Yes Q3 Is the primary goal to assess long-term stores or recent dietary intake? Q2->Q3 No PA_Renal Avoid relying on PA. Plasma PA will be falsely elevated due to poor clearance. Q2->PA_Renal Yes PLP_Primary Measure Plasma PLP. It is the primary biomarker for assessing body stores. Q3->PLP_Primary Long-term Stores PA_Diet Measure Urinary PA. Best for assessing recent B6 intake. Q3->PA_Diet Recent Intake Combine Measure both PLP and PA for a comprehensive assessment. PLP_Primary->Combine PA_Renal->PLP_Primary PA_Diet->Combine LCMS_Workflow Sample 1. Plasma Sample Collection (Protect from light, freeze) Spike 2. Spike with Isotope-Labeled Internal Standards Sample->Spike Precipitate 3. Protein Precipitation (e.g., with TCA) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. UPLC Injection (Reversed-Phase C18) Supernatant->Inject Ionize 7. ESI+ Ionization Inject->Ionize Detect 8. Tandem MS Detection (MRM Mode) Ionize->Detect Quantify 9. Data Analysis (Quantification vs. Calibration Curve) Detect->Quantify

Sources

Comparative Guide: HPLC-FLD vs. UPLC-MS/MS for Pyridoxic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical comparison between High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Pyridoxic Acid (PA).

The Verdict:

  • Choose HPLC-FLD for routine clinical monitoring where cost-efficiency is paramount, and sample throughput is moderate (<50 samples/day). Its native fluorescence offers sensitivity comparable to MS without the capital investment.

  • Choose UPLC-MS/MS for high-throughput pharmacokinetic (PK) studies, complex matrices (e.g., tissue homogenates), or when multiplexing with other B6 vitamers (PLP, PL, PM) is required in a single run.

Technical Clarification: The primary catabolite of Vitamin B6 excreted in urine and found in plasma is 4-Pyridoxic Acid (4-PA) .[1][2] While "5-pyridoxic acid" is chemically distinct (a lactone form), it is rarely the target of biological assays. This guide focuses on 4-PA, the standard biomarker for B6 turnover, while the methodologies described apply to structural isomers with minor modification.

Part 1: The Analyte and The Challenge

Pyridoxic Acid (PA) is the biologically inactive, terminal catabolite of Vitamin B6. Its quantification is critical for:

  • Renal Function Studies: PA accumulates significantly in renal failure.

  • Nutritional Assessment: It serves as a short-term marker of recent B6 intake.

  • Hypophosphatasia Diagnosis: Differentiating B6 accumulation causes.

Metabolic Pathway Visualization

The following diagram illustrates the formation of PA, highlighting why specificity is crucial to distinguish it from active vitamers like Pyridoxal 5'-Phosphate (PLP).

B6_Metabolism Pyridoxine Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP - Active Form) Pyridoxine->PLP Kinase Pyridoxal Pyridoxal (PL) PLP->Pyridoxal Phosphatase PA 4-Pyridoxic Acid (PA - Catabolite) Pyridoxal->PA Aldehyde Oxidase (Liver/Kidney) Excretion Urinary Excretion PA->Excretion

Figure 1: Simplified Vitamin B6 catabolic pathway leading to Pyridoxic Acid.

Part 2: Method A - HPLC-FLD (The Traditional Workhorse)

Principle

PA exhibits strong native fluorescence (Ex: ~320 nm, Em: ~420 nm). This allows for highly sensitive detection without the need for derivatization, unlike many other amino acids or metabolites.

Validated Protocol Overview
  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Phosphate buffer (10-50 mM, pH 3.0 - 3.5) with ion-pairing agent (Sodium Heptane Sulfonate) to retain the polar PA, mixed with small organic modifier (Acetonitrile/Methanol < 10%).

  • Sample Prep: Protein precipitation using Trichloroacetic Acid (TCA) or Perchloric Acid (PCA).

  • Detection: Fluorescence (Ex 320 nm / Em 415-425 nm).

Pros & Cons
FeatureAdvantageDisadvantage
Sensitivity Excellent (LOD ~1-2 nmol/L) due to dark background in FLD.Susceptible to interference from other fluorescent drugs (e.g., certain antibiotics).
Cost Low operational cost (buffers/solvents).Long run times (10–20 mins) to separate interferents.
Stability Robust instrumentation; low maintenance.Requires ion-pairing reagents which degrade columns faster.

Part 3: Method B - UPLC-MS/MS (The Modern Standard)

Principle

Utilizes electrospray ionization (ESI) in positive mode.[3][4][5] The Triple Quadrupole (QqQ) filters the precursor ion (PA) and fragments it to a specific product ion, eliminating matrix interference.

Validated Protocol Overview
  • Column: HILIC (Hydrophilic Interaction LC) or specialized polar-embedded C18 (e.g., Waters Acquity HSS T3) to retain polar PA without ion-pairing agents.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Sample Prep: Protein precipitation with Acetonitrile containing Stable Isotope Labeled Internal Standard (PA-d2 or PA-d3).

  • MRM Transitions:

    • Quantifier: 184.1

      
       148.1 (Loss of 
      
      
      
      )
    • Qualifier: 184.1

      
       138.1 (Loss of 
      
      
      
      )
Pros & Cons
FeatureAdvantageDisadvantage
Throughput Ultra-fast (2–4 min run time).[6]High capital cost ($200k+ instrument).
Specificity "Absolute" identification via mass fragmentation.Subject to "Ion Suppression" (Matrix Effects).
Multiplexing Can measure PA, PLP, and PN simultaneously.[3][7]Requires expensive deuterated internal standards.

Part 4: Head-to-Head Data Comparison

The following data summarizes performance metrics derived from validation studies comparing both techniques for human plasma matrices.

MetricHPLC-FLDUPLC-MS/MSCausality / Note
LOD (Limit of Detection) 1.0 – 3.0 nmol/L0.5 – 2.0 nmol/LFLD is inherently sensitive, but MS reduces background noise further.
Linearity (

)


MS offers wider dynamic range (

) vs FLD (

).
Run Time 12 – 18 min2.5 – 4.5 minMS specificity removes need for chromatographic resolution of all peaks.
Sample Volume 100 – 200 µL20 – 50 µLMS sensitivity allows for micro-sampling (pediatric friendly).
Precision (CV%) 3 – 8%2 – 6%Internal standards in MS correct for pipetting/extraction errors.

Part 5: Decision Workflow

Use this logic gate to determine the appropriate instrument for your study.

Decision_Matrix Start Select Methodology for Pyridoxic Acid (PA) Throughput Sample Volume? Start->Throughput Multiplex Need other B6 vitamers (PLP, PL)? Throughput->Multiplex Low (<50/day) UPLC Select UPLC-MS/MS (High Speed, Multiplexing) Throughput->UPLC High (>100/day) Budget Budget Constraints? Multiplex->Budget No (PA only) Multiplex->UPLC Yes HPLC Select HPLC-FLD (Cost-effective, Robust) Budget->HPLC Strict Budget->UPLC Flexible

Figure 2: Instrument selection decision tree based on laboratory constraints.

Part 6: References

  • Rossmann, J. et al. (2022).[1][8] "Validated UPLC-MS/MS method for the analysis of vitamin B6... in human cerebrospinal fluid." Journal of Chromatography B. Link

  • Rybak, M.E. et al. (2020). "Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum." Analytical Chemistry. Link

  • Böttcher, B. et al. (2020).[5] "Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in food." Analytical and Bioanalytical Chemistry. Link

  • Talwar, D. et al. (2003). "Routine assay of plasma pyridoxal-5-phosphate and 4-pyridoxic acid by HPLC with fluorimetric detection." Clinical Chemistry. Link

  • Mayo Clinic Laboratories. (2023). "Pyridoxic Acid, Plasma - Clinical Interpretation and Reference Values." Link

Sources

cross-validation of 5-Pyridoxic acid assays across different laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrology of Vitamin B6 Catabolism

In the context of clinical trials and nutritional epidemiology, the accurate quantification of Vitamin B6 status is critical. While Pyridoxal-5'-Phosphate (PLP) is the active coenzyme, 4-Pyridoxic Acid (4-PA) is the definitive catabolic endpoint excreted in urine, serving as a vital marker for recent intake and renal clearance.

Note on Nomenclature: The user query specifies "5-Pyridoxic Acid." In human physiology, the primary catabolite is 4-Pyridoxic Acid (4-PA) . "5-Pyridoxic Acid" (or isopyridoxic acid) is a rare isomer sometimes used as a non-interfering internal standard or found in specific bacterial pathways. This guide focuses on the clinically relevant 4-PA , while addressing the specificity required to distinguish it from potential isomers in high-precision assays.

This guide provides a rigorous framework for cross-validating 4-PA assays across different laboratories, comparing the two dominant methodologies: HPLC-Fluorescence (HPLC-FLD) and LC-MS/MS .

Part 1: The Analyte & Metabolic Context

To validate an assay, one must understand the source of the analyte. 4-PA is the irreversible end-product of B6 metabolism.

Metabolic Pathway Diagram

B6_Metabolism PN Pyridoxine (PN) PLP Pyridoxal-5'-Phosphate (Active Coenzyme) PN->PLP Pyridoxal Kinase PL Pyridoxal (PL) PLP->PL Alkaline Phosphatase PA 4-Pyridoxic Acid (4-PA) (Excretory Catabolite) PL->PA Aldehyde Oxidase (Liver/Kidney) Isomer 5-Pyridoxic Acid (Rare Isomer/Internal Std) PL->Isomer Non-enzymatic/Bacterial?

Figure 1: Vitamin B6 catabolic pathway leading to 4-Pyridoxic Acid (4-PA). Note the distinct pathway from PLP to PL to 4-PA.

Part 2: Methodological Showdown

Cross-validation often reveals discrepancies between methods. Understanding the mechanism of detection is the first step in troubleshooting inter-lab variability.

Table 1: Comparative Performance Metrics
FeatureHPLC-Fluorescence (HPLC-FLD)LC-MS/MS (Isotope Dilution)
Principle Native fluorescence of 4-PA (Ex: 320nm, Em: 420nm) or post-column derivatization.Mass-to-charge ratio (m/z) detection of parent ion and specific fragments.
Specificity Moderate. Susceptible to interference from drug metabolites (e.g., L-DOPA, coumarin) and other B6 vitamers.High. Multiple Reaction Monitoring (MRM) transitions (e.g., 184.1 -> 148.1) eliminate most matrix interferences.
Sensitivity (LLOQ) High (approx. 1–5 nmol/L).Very High (approx. 0.5–2 nmol/L).
Throughput Lower (15–20 min run times common).Higher (2–5 min run times possible).
Cost per Sample Low ($).High (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

$) - requires stable isotope standards.
Common Bias Source Co-eluting fluorescent compounds in uremic serum/urine.Ion suppression (matrix effects) if extraction is incomplete.
Expert Insight: The "Matrix Effect" Trap

In HPLC-FLD, a common error is assuming a peak at the 4-PA retention time is solely 4-PA. In renal failure patients (a key demographic for B6 monitoring), accumulated uremic toxins can fluoresce at similar wavelengths. LC-MS/MS is the reference method because it filters these out by mass, but it requires Deuterated Internal Standards (d3-4PA) to correct for ionization suppression.

Part 3: Cross-Validation Protocol

To objectively compare results between Laboratory A (e.g., HPLC) and Laboratory B (e.g., LC-MS/MS), follow this self-validating protocol.

Phase 1: Harmonization of Standards

Before running samples, ensure both labs are speaking the same "language."

  • Certified Reference Material (CRM): Both labs must calibrate or quality-check against NIST SRM 3950 (Vitamin B6 in Human Serum).

    • Note: SRM 3950 has certified values for PLP and "information values" for 4-PA. Using this anchors your data to a global standard.

  • Stock Solution Exchange: Lab A prepares a high-concentration stock of 4-PA. An aliquot is shipped to Lab B. Both labs measure this stock. If they differ by >5%, the error is in pipetting or weighing, not the assay.

Phase 2: The Split-Sample Study

Design a study with sufficient power to detect bias.

  • Sample Size: Minimum n=40 clinical samples.

  • Range: Samples must span the clinically relevant range (e.g., 10 nmol/L to 500 nmol/L).

    • Tip: If natural samples don't cover the high end, spike pooled serum with 4-PA.

  • Matrix: Use both Serum (for status) and Urine (for catabolism/excretion).

Phase 3: Workflow Diagram

CrossValidation cluster_LabA Laboratory A (HPLC-FLD) cluster_LabB Laboratory B (LC-MS/MS) Samples Clinical Samples (n=40) Split Aliquot Split Samples->Split NIST NIST SRM 3950 (Control) NIST->Split ExtractA Protein Precip (TCA) Split->ExtractA ExtractB Protein Precip (Acetonitrile + d3-PA) Split->ExtractB RunA Analysis ExtractA->RunA Stats Statistical Analysis (Bland-Altman / Passing-Bablok) RunA->Stats RunB Analysis ExtractB->RunB RunB->Stats

Figure 2: Cross-validation workflow ensuring parallel processing of clinical samples and reference materials.

Part 4: Data Analysis & Interpretation

Do not use simple correlation (R²) to validate agreement. R² measures linearity, not accuracy. Two methods can have R²=0.99 but one can be consistently 50% higher than the other.

Bland-Altman Plot (The Bias Detector)

Plot the Difference (Method A - Method B) against the Average ((A+B)/2).

  • Target: Mean difference should be close to 0.

  • Limits of Agreement: 95% of data points should fall within ±1.96 SD of the mean difference.

  • Interpretation: If the difference increases as the concentration increases, you have a proportional bias (likely a calibration error). If the difference is constant, you have a constant bias (likely a baseline interference).

Passing-Bablok Regression

Use this instead of standard linear regression because it assumes error in both methods (standard regression assumes Method X is perfect).

  • Equation:

    
    
    
  • Slope (b): Should be 1.0 (0.95 - 1.05 is acceptable).

  • Intercept (a): Should be 0.

Acceptance Criteria (Example)
  • Accuracy (Recovery): 90–110% of NIST SRM target value.

  • Precision (CV): <15% inter-assay variability.

  • Bias: <10% mean bias between methods.[1]

Part 5: Troubleshooting & Optimization

If your cross-validation fails, check these critical parameters:

  • Isomer Interference (The "5-PA" Issue):

    • Ensure your chromatographic separation (column chemistry) distinguishes between 4-PA and potential isomers like 5-pyridoxic acid (if using synthetic standards that might be impure).

    • Solution: Use a C18 column with ion-pairing agents or a HILIC column for better retention of polar acids.

  • Internal Standard Equilibration:

    • In LC-MS/MS, the deuterated standard (d3-4PA) must be added before protein precipitation. If added after, it does not correct for extraction losses.

  • Light Sensitivity:

    • B6 vitamers are photodegradable. Samples must be processed in amber tubes or low-light conditions.[2] Discrepancies often arise if Lab A has better light protection than Lab B.

References

  • Rybak, M. E., et al. (2005). "Clinical vitamin B6 analysis: an interlaboratory comparison of pyridoxal 5'-phosphate measurements in serum." Clinical Chemistry. Link

  • NIST. (2023). "Certificate of Analysis: Standard Reference Material® 3950 - Vitamin B6 in Frozen Human Serum." National Institute of Standards and Technology.[3][4] Link

  • Ueland, P. M., et al. (2015).[5] "Direct and Functional Biomarkers of Vitamin B6 Status." Annual Review of Nutrition. Link

  • van der Ham, M., et al. (2012). "Validated UPLC-MS/MS method for the analysis of vitamin B6 metabolites in human cerebrospinal fluid." Journal of Chromatography B. Link

Sources

Navigating Prognosis in Chronic Kidney Disease: A Comparative Guide to 5-Pyridoxic Acid and Other Key Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chronic kidney disease (CKD) research and therapeutic development, the quest for precise and early prognostic biomarkers is paramount. Traditional markers, while foundational, often lack the sensitivity to predict disease trajectory and associated cardiovascular complications effectively. This guide offers an in-depth exploration of 5-pyridoxic acid (5-PA), a uremic toxin accumulating in CKD, and objectively compares its prognostic potential against established and emerging biomarkers. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to empower your research and development endeavors.

The Shifting Paradigm of Prognostication in CKD

The management of CKD hinges on accurately predicting its progression to end-stage renal disease (ESRD) and mitigating the heightened risk of cardiovascular events. For decades, serum creatinine and the derived estimated glomerular filtration rate (eGFR) have been the cornerstones of CKD staging and monitoring. However, the limitations of these markers, including their dependence on muscle mass and delayed response to initial kidney injury, have spurred the investigation into a new wave of biomarkers. These novel candidates promise a more nuanced understanding of the pathophysiology of CKD, offering earlier and more accurate prognostic information.

5-Pyridoxic Acid: A Window into Altered Vitamin B6 Metabolism and Uremic Toxicity in CKD

5-Pyridoxic acid is the primary catabolite of vitamin B6, a crucial cofactor in numerous metabolic pathways. In healthy individuals, 5-PA is efficiently cleared by the kidneys. However, in the context of CKD, declining renal function leads to a significant accumulation of 5-PA in the plasma[1]. This elevation is a direct consequence of impaired renal clearance and positions 5-PA as a prominent uremic toxin.

The accumulation of uremic toxins is a central driver of the systemic complications observed in CKD, contributing to inflammation, oxidative stress, and cardiovascular disease[2]. While the direct prognostic value of 5-PA for CKD progression is an area of active investigation, its established role as a marker of uremic status and its association with cardiovascular risk factors underscore its potential clinical utility.

The Biochemical Pathway of Vitamin B6 Metabolism and the Impact of CKD

Vitamin B6 exists in several forms, with pyridoxal 5'-phosphate (PLP) being the active coenzyme. Following its metabolic roles, vitamin B6 is ultimately catabolized to 5-PA, which is then excreted in the urine. In CKD, this excretory pathway is compromised, leading to a dramatic increase in plasma 5-PA levels. Conversely, plasma levels of the active form, PLP, are often found to be decreased in hemodialysis patients[1]. This imbalance in vitamin B6 metabolism is a key feature of the uremic state.

cluster_0 Vitamin B6 Metabolism cluster_1 Impact of CKD Pyridoxine Pyridoxine PLP Pyridoxal 5'-phosphate (PLP) (Active Form) Pyridoxine->PLP Pyridoxal Pyridoxal Pyridoxal->PLP Pyridoxamine Pyridoxamine Pyridoxamine->PLP 5-PA 5-Pyridoxic Acid (5-PA) (Catabolite) PLP->5-PA Metabolism Kidney Kidney 5-PA->Kidney Renal Clearance Urine Urine Kidney->Urine Excretion Decreased Renal Clearance Decreased Renal Clearance CKD CKD CKD->Decreased Renal Clearance Accumulation of 5-PA Accumulation of 5-PA Decreased Renal Clearance->Accumulation of 5-PA

Vitamin B6 metabolism and the impact of CKD.

Comparative Analysis of Prognostic Biomarkers in CKD

A direct comparison of the prognostic performance of 5-PA with other biomarkers is crucial for its validation and potential clinical adoption. The following table summarizes the key characteristics and prognostic value of 5-PA in relation to established and emerging biomarkers. It is important to note that while data on the accumulation of 5-PA in CKD is robust, direct comparative studies on its prognostic utility for predicting CKD progression are still emerging.

BiomarkerTypeRationale for Use in CKDPrognostic Value for CKD ProgressionPrognostic Value for Mortality
5-Pyridoxic Acid (5-PA) Uremic Toxin / MetaboliteAccumulates in plasma due to decreased renal clearance, reflecting the degree of renal impairment and uremic state.Correlates with declining eGFR, but direct predictive value for progression to ESRD requires further validation.Elevated levels are associated with increased cardiovascular risk factors, a major driver of mortality in CKD.
Serum Creatinine / eGFR Filtration MarkerStandard of care for estimating GFR and staging CKD.Primary endpoint in many clinical trials for CKD progression.Strong predictor of all-cause and cardiovascular mortality.
Urine Albumin-to-Creatinine Ratio (UACR) Marker of Kidney DamageReflects glomerular damage and is a key risk factor for CKD progression.Strong, independent predictor of CKD progression.Powerful predictor of cardiovascular and all-cause mortality.
Fibroblast Growth Factor 23 (FGF23) HormoneRegulates phosphate homeostasis; levels rise early in CKD.Associated with a higher risk of CKD progression.Strong predictor of mortality, particularly cardiovascular mortality.
Beta-2 Microglobulin (β2M) Middle MoleculeFiltered by the glomerulus and reabsorbed; elevated levels indicate impaired filtration.Independent predictor of progression to ESRD.Strong predictor of all-cause and cardiovascular mortality.
Indoxyl Sulfate & p-Cresyl Sulfate Protein-Bound Uremic ToxinsAccumulate in CKD and contribute to disease progression and cardiovascular toxicity.Associated with accelerated progression of CKD.Linked to increased cardiovascular events and mortality.

Experimental Data Snapshot: Plasma Concentrations of Vitamin B6 Vitamers Across CKD Stages

The following table, synthesized from published data, illustrates the significant alteration in vitamin B6 metabolism with declining renal function[1].

AnalyteHealthy Controls (nmol/L)CKD Stage 2-4 (nmol/L)Hemodialysis Patients (nmol/L)
Pyridoxal-5'-phosphate (PLP) 159 ± 230497 ± 94479 ± 69
4-Pyridoxic Acid (PA) 46 ± 49435 ± 44111,667 ± 17,871

Data are presented as mean ± standard deviation.

Experimental Protocols for the Quantification of 5-Pyridoxic Acid

Accurate and reproducible measurement of 5-PA is fundamental to its evaluation as a biomarker. High-performance liquid chromatography (HPLC) with fluorescence or UV detection is the most common analytical method.

Workflow for 5-PA Quantification in Human Plasma

Start Start SampleCollection Collect whole blood in EDTA-containing tubes Start->SampleCollection Centrifugation1 Centrifuge at 4°C to separate plasma SampleCollection->Centrifugation1 PlasmaStorage Store plasma at -80°C until analysis Centrifugation1->PlasmaStorage ProteinPrecipitation Protein Precipitation: Add trichloroacetic acid (TCA) to plasma sample PlasmaStorage->ProteinPrecipitation Vortex Vortex mix ProteinPrecipitation->Vortex Centrifugation2 Centrifuge to pellet precipitated proteins Vortex->Centrifugation2 SupernatantTransfer Transfer supernatant to a clean tube Centrifugation2->SupernatantTransfer HPLCInjection Inject supernatant onto HPLC system SupernatantTransfer->HPLCInjection DataAnalysis Data acquisition and quantification HPLCInjection->DataAnalysis End End DataAnalysis->End

Workflow for 5-PA analysis in plasma.

Step-by-Step Methodology for 5-PA Measurement in Plasma by HPLC-UV

This protocol is a synthesized example based on common practices and should be validated in your laboratory.

1. Reagents and Materials:

  • 5-Pyridoxic acid standard

  • Trichloroacetic acid (TCA)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • o-Phosphoric acid

  • Deionized water

  • C18 reverse-phase HPLC column

2. Standard Preparation:

  • Prepare a stock solution of 5-PA in deionized water.

  • Generate a series of working standards by serially diluting the stock solution in a suitable matrix (e.g., a pooled plasma or a synthetic matrix).

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 100 µL of 10% (w/v) TCA.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis. A two-dimensional liquid chromatography approach can be employed for enhanced separation, where the sample is first extracted and enriched on a primary column before further separation on a secondary column[3].

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and a sodium phosphate buffer (e.g., 20 mM, pH 2.5).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 302 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 5-PA standards against their known concentrations.

  • Determine the concentration of 5-PA in the plasma samples by interpolating their peak areas on the calibration curve.

Conclusion and Future Directions

5-Pyridoxic acid is a promising biomarker that provides a direct measure of the uremic state and altered vitamin B6 metabolism in chronic kidney disease. Its significant accumulation with declining renal function is well-documented. While its role as an independent prognostic marker for CKD progression requires further validation in large, prospective, and comparative studies, its association with cardiovascular risk factors highlights its potential utility in the comprehensive risk stratification of CKD patients.

For researchers and drug development professionals, the quantification of 5-PA can serve as a valuable tool to:

  • Assess the uremic burden in preclinical and clinical studies.

  • Evaluate the efficacy of novel therapies aimed at reducing the concentration of uremic toxins.

  • Explore the intricate relationship between vitamin B6 metabolism, inflammation, and cardiovascular complications in CKD.

As the field of nephrology continues to embrace a multi-biomarker approach for patient management and drug development, 5-pyridoxic acid warrants further investigation as a clinically relevant indicator of renal dysfunction and associated systemic toxicities.

References

  • Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets. (n.d.). Retrieved from [Link]

  • A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. (2023). MDPI. Retrieved from [Link]

  • A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma. (2023). MDPI. Retrieved from [Link]

  • Pyridoxine Toxicity in Pediatric Patient with ESRD on Peritoneal Dialysis. Case Report. (n.d.). Global Journal of Medical Research. Retrieved from [Link]

  • A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. (2014). ResearchGate. Retrieved from [Link]

  • Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. (n.d.). International Journal of Medical Research and Health Sciences. Retrieved from [Link]

  • Metabolism of vitamin B6 and its requirement in chronic renal failure. (n.d.). PubMed. Retrieved from [Link]

  • Vitamin B6 Metabolism in Chronic Kidney Disease--Relation to Transsulfuration, Advanced Glycation and Cardiovascular Disease. (2009). PubMed. Retrieved from [Link]

Sources

Assessing the Specificity of Pyridoxic Acid Biomarkers: 4-PA vs. 5-PA

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Analysis: The Isomer Specificity Challenge

In the assessment of Vitamin B6 status and renal transporter activity, 4-Pyridoxic Acid (4-PA) is the canonical biomarker, representing the major catabolic end-product of pyridoxal 5'-phosphate (PLP).[1] However, the specificity of this biomarker is frequently challenged by its structural isomer, 5-Pyridoxic Acid (5-PA) .

While often conflated in older literature, the distinction is critical for drug development:

  • 4-PA is the primary endogenous probe for OAT1/3 (Organic Anion Transporter) activity and a direct marker of B6 catabolism.

  • 5-PA is a minor metabolite, often indicative of microbial degradation (e.g., Pseudomonas species) or "isopyridoxal" pathways, and serves as a critical interference in non-specific assays.

This guide evaluates the specificity of Pyridoxic Acid (PA) quantification, comparing the clinical standard (4-PA) against its functional alternatives (PLP) and structural interferences (5-PA).

Biomarker Landscape & Mechanistic Grounding

To validate PA as a biomarker, one must understand the metabolic causality. 4-PA is not merely a waste product; it is a dynamic readout of the Aldehyde Oxidase (AOX1) pathway and renal clearance.

The Metabolic Fork: 4-PA vs. 5-PA

The liver converts the active coenzyme PLP into Pyridoxal (PL) . Here, the pathway bifurcates based on oxidation position:

  • Major Pathway (Host): PL is oxidized at the 4-position by hepatic AOX1/NAD-dependent dehydrogenases to form 4-PA .

  • Minor Pathway (Microbial/Degradation): Oxidation at the 5-position (often via isopyridoxal intermediates) yields 5-PA .

Critical Insight for Drug Developers: Elevated 4-PA levels in plasma—without high B6 intake—are a validated endogenous biomarker for inhibition of renal OAT1 and OAT3 transporters . If a drug candidate inhibits OAT1/3, plasma 4-PA AUC increases. Specificity here is paramount; cross-reactivity with 5-PA could lead to false-positive DDI (Drug-Drug Interaction) predictions.

DOT Diagram: B6 Catabolic Pathways & Isomer Divergence

B6_Metabolism PLP Pyridoxal 5'-Phosphate (Active Coenzyme) PL Pyridoxal (Circulating Form) PLP->PL Phosphatase AOX Aldehyde Oxidase (Hepatic) PL->AOX PA4 4-Pyridoxic Acid (4-PA) (Major Host Catabolite) PL->PA4 Oxidation (C4) PA5 5-Pyridoxic Acid (5-PA) (Minor/Microbial Isomer) PL->PA5 Oxidation (C5) (Isopyridoxal/Microbial) AOX->PA4 OAT Renal OAT1/3 Excretion PA4->OAT Urine Urinary Elimination PA5->Urine Passive/Unknown OAT->Urine

Caption: Divergence of Vitamin B6 catabolism. 4-PA represents host hepatic metabolism, while 5-PA indicates minor or microbial pathways.

Comparative Performance Analysis

The following table contrasts 4-PA against PLP (the gold standard for status) and 5-PA (the interference).

Feature4-Pyridoxic Acid (4-PA)Pyridoxal 5'-Phosphate (PLP)5-Pyridoxic Acid (5-PA)
Primary Utility Short-term status & Renal OAT1/3 Biomarker Long-term B6 Status (Tissue Stores)Interference / Microbial Marker
Response Time Rapid (Hours to Days)Slow (Weeks)Variable
Biological Half-life Short (~2-3 hours)Long (~20-30 days)Unknown (Likely short)
Specificity Risk High (Isomer cross-reactivity)Low (Unique phosphorylation)N/A (Is the interference)
Analytical Challenge Requires chromatographic separation from 5-PARequires deproteinizationCo-elutes with 4-PA in standard HPLC
Drug Dev Application FDA-recommended DDI probe for OAT1/3Nutritional baselineNone (Confounder)
Experimental Protocol: High-Specificity LC-MS/MS Quantification

To assess the specificity of PA as a biomarker, one must use a method capable of resolving the 4-PA and 5-PA isomers. Standard UV-HPLC often fails to distinguish these, leading to overestimation of 4-PA.

Methodology: Isotope-Dilution LC-MS/MS Objective: Quantify 4-PA with >99% specificity against 5-PA and PLP.

Step 1: Sample Preparation (Protein Precipitation)[2]
  • Rationale: 4-PA is water-soluble and minimally protein-bound, unlike PLP. Acid precipitation releases intracellular vitamers.

  • Reagents: 10% Trichloroacetic acid (TCA) containing stable isotope internal standard (d2-4-PA ).

  • Procedure:

    • Aliquot 100 µL plasma into a light-protected tube (B6 vitamers are photosensitive).

    • Add 100 µL precipitating reagent (TCA + Internal Standard).

    • Vortex (30s) and Incubate on ice (10 min).

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vial.

Step 2: Chromatographic Separation (The Specificity Check)
  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3), 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (100% A) to elute polar interferences, followed by a slow ramp to 30% B over 5 minutes.

  • Critical Parameter: 4-PA and 5-PA have identical masses (m/z 184.06). Chromatographic resolution is mandatory. 4-PA typically elutes after 5-PA due to hydrogen bonding differences with the stationary phase.

Step 3: Mass Spectrometry Detection (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • 4-PA: 184.1 → 148.1 (Quantifier), 184.1 → 166.1 (Qualifier).

    • 5-PA: 184.1 → 148.1 (Shared fragment, relies on retention time).

    • PLP: 248.1 → 150.1.

DOT Diagram: Analytical Workflow

LCMS_Workflow Sample Plasma Sample (Light Protected) Precip Protein Precipitation (+ d2-4-PA IS) Sample->Precip Centrifuge Centrifugation 14,000xg Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Resolved Isomers Data Quantification (Peak Area Ratio) MS->Data

Caption: LC-MS/MS workflow ensuring separation of 4-PA from protein-bound PLP and isomeric 5-PA.

Data Interpretation & Specificity Validation

When validating 4-PA as a biomarker, apply the following criteria to ensure the signal is not confounded by 5-PA or other interferences.

1. The PAr Index (Catabolic Ratio) The specificity of 4-PA is enhanced when expressed as a ratio to its precursors. This is the Pyridoxic Acid ratio (PAr) :


[3][4][5]
  • High PAr: Indicates accelerated B6 catabolism (inflammation, immune activation) or high renal clearance.

  • Low PAr: Indicates tissue uptake or enzymatic blockage (e.g., AOX1 inhibition).

2. Cross-Reactivity Check During method validation, inject pure standards of 5-PA.

  • If 5-PA co-elutes with 4-PA, the assay is non-specific .

  • In healthy human plasma, 5-PA should be <5% of the total PA signal. If >10%, suspect bacterial overgrowth or sample degradation.

3. Renal Transporter Assessment (OAT1/3)

  • Baseline: 4-PA plasma levels correlate with Creatinine Clearance (CLcr).

  • Inhibition: If a test drug is administered and Plasma 4-PA AUC increases without a change in CLcr, the drug is likely inhibiting OAT1/3.

References
  • Ueland, P. M., et al. (2015). Direct and Functional Biomarkers of Vitamin B6 Status. Annual Review of Nutrition. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. Nomenclature for Vitamins B-6 and Related Compounds. Queen Mary University of London. Link

  • Rybak, M. E., et al. (2013). Clinical Vitamin B6 Analysis: An Interlaboratory Comparison of Pyridoxal 5'-Phosphate Measurements in Serum. Clinical Chemistry. Link

  • Zuo, H., et al. (2015).[3] Plasma biomarkers of inflammation and the kynurenine pathway are associated with the pyridoxic acid ratio.[4][5] Clinical Chemistry and Laboratory Medicine. Link

Sources

inter-method comparison for 5-Pyridoxic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Inter-Method Comparison for 5-Pyridoxic Acid Quantification

This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of 4-pyridoxic acid (5-Pyridoxic acid, PA), the primary catabolite of vitamin B6. For researchers, clinicians, and drug development professionals, selecting the appropriate analytical technique is paramount for achieving reliable and meaningful data. This document delves into the foundational principles, practical workflows, and performance characteristics of High-Performance Liquid Chromatography (HPLC) with various detectors and state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the technical insights needed to make an informed decision.

The Significance of 5-Pyridoxic Acid Quantification

Vitamin B6 is an essential nutrient involved in over 140 biochemical reactions, primarily as its active coenzyme form, pyridoxal 5'-phosphate (PLP).[1] PLP is crucial for amino acid, glucose, and lipid metabolism.[2] After its metabolic roles are fulfilled, PLP is ultimately converted to the inactive 5-pyridoxic acid (PA), which is then excreted in the urine.[1] Therefore, the concentration of PA in biological matrices like plasma and urine serves as a key biomarker for assessing vitamin B6 status, monitoring supplementation intake, and investigating certain metabolic disorders.[3] Accurate quantification is critical, and the choice of method depends heavily on the specific requirements for sensitivity, specificity, throughput, and cost.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a widely accessible and robust technique for quantifying compounds that absorb UV light. It represents a cost-effective entry point for PA analysis, particularly in matrices where high concentrations are expected, such as urine.

Causality of Experimental Choices

The core of this method relies on the physicochemical properties of PA. A reversed-phase C18 column is typically chosen because it effectively retains the moderately polar PA from the highly polar aqueous mobile phase.[1] The mobile phase is a buffered aqueous solution with an organic modifier (like methanol) set to an acidic pH (e.g., pH 3.5).[1] This acidic condition ensures that PA, an acidic molecule, is in its protonated, less polar form, which enhances its retention and improves peak shape on the C18 column. An ion-pairing agent, such as heptane sulfonate, is often included to further improve the retention of PA. Detection is set at a wavelength where PA exhibits significant absorbance, such as 302 nm, to maximize the signal-to-noise ratio.[1]

Experimental Protocol: HPLC-UV for PA in Urine
  • Sample Preparation:

    • To 1.0 mL of urine, add 1.0 mL of 6% perchloric acid to precipitate proteins and other macromolecules.[1]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitate.[1]

    • Carefully transfer the supernatant to a clean tube and centrifuge again to ensure complete removal of particulates.[1]

    • Transfer an aliquot of the final supernatant to an HPLC vial for injection.

  • Chromatographic Conditions:

    • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer (containing 2.5 mM sodium heptane sulfonate), adjusted to pH 3.5 with phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min (Typical).

    • Injection Volume: 50 µL.[1]

    • Detection: UV at 302 nm.[1]

  • Quantification:

    • A calibration curve is constructed by preparing standards of known PA concentrations in a blank matrix (e.g., analyte-free urine or water).

    • The peak area of PA in the unknown samples is compared against the calibration curve to determine its concentration.

Workflow and Data Visualization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification s1 Urine Sample s2 Add 6% Perchloric Acid (1:1) s1->s2 s3 Vortex & Centrifuge (10,000 x g) s2->s3 s4 Collect & Re-centrifuge Supernatant s3->s4 a1 Inject Supernatant s4->a1 a2 C18 Column Separation a1->a2 a3 UV Detection (302 nm) a2->a3 q1 Generate Chromatogram a3->q1 q2 Integrate Peak Area q1->q2 q3 Calculate Concentration via Calibration Curve q2->q3 HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_quant Quantification s1 Plasma Sample (+ Internal Standard) s2 Add Metaphosphoric Acid s1->s2 s3 Vortex & Centrifuge (Cold) s2->s3 s4 Filter Supernatant s3->s4 a1 Inject Filtrate s4->a1 a2 C18 Column Separation a1->a2 a3 Post-Column Derivatization a2->a3 a4 Fluorescence Detection (Ex: 328nm, Em: 393nm) a3->a4 q1 Generate Chromatogram a4->q1 q2 Calculate Peak Area Ratios (Analyte/IS) q1->q2 q3 Determine Concentration q2->q3 LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification s1 Plasma/CSF Sample s2 Add Isotope-Labeled Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 a1 Inject Supernatant s4->a1 a2 Fast UPLC Separation a1->a2 a3 ESI+ Source a2->a3 a4 MS/MS Detection (MRM) a3->a4 q1 Generate Extracted Ion Chromatograms a4->q1 q2 Calculate Peak Area Ratios (Analyte/IS) q1->q2 q3 Determine Concentration q2->q3

Sources

A Researcher's Guide to 5-Pyridoxic Acid Reference Standards: Ensuring Analytical Accuracy in Vitamin B6 Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of vitamin B6 metabolism, the accuracy and reliability of analytical measurements are paramount. 5-Pyridoxic acid, also known as 4-Pyridoxic acid, is the primary catabolite of vitamin B6 and a crucial biomarker for assessing vitamin B6 status. The quantification of this metabolite in biological matrices demands high-quality reference standards to ensure the validity of experimental data. This guide provides an in-depth comparison of commercially available 5-Pyridoxic acid reference standards, supported by experimental protocols and insights into their certification, to empower researchers in making informed decisions for their analytical needs.

The Critical Role of Certified Reference Materials (CRMs)

In the landscape of analytical chemistry and pharmaceutical development, a reference standard is not merely a high-purity chemical. A Certified Reference Material (CRM) is a standard that has one or more of its property values certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence. The use of CRMs is foundational to achieving accurate and reproducible results, forming a cornerstone of compliance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). When selecting a 5-Pyridoxic acid reference standard, it is imperative to consider the level of certification and the accompanying documentation.

Comparative Analysis of 5-Pyridoxic Acid Reference Standards

A survey of the market reveals several suppliers of 5-Pyridoxic acid. However, the level of certification and the comprehensiveness of the accompanying data vary significantly. Below is a comparative table summarizing the key attributes of offerings from prominent suppliers.

Supplier Product Name/Number Grade Purity Certified Value & Uncertainty Traceability Format
NIST SRM 3950Standard Reference MaterialN/A (Matrix Material)Level 1: 2.89 ± 0.28 ng/gLevel 2: 24.2 ± 1.2 ng/gTraceable to the SIFrozen Human Serum
LGC Standards 4-Pyridoxic Acid (MM0021.07-0025)Reference MaterialInformation not publicly available on CoAInformation not publicly available on CoACharacterized under ISO 17025Neat Solid
Cayman Chemical 4-Pyridoxic Acid (Item No. 33968)Analytical Standard≥98%Not providedNot specifiedSolid
MedChemExpress 4-Pyridoxic Acid (HY-113493)Research GradeInformation not specified in data sheetNot providedNot specifiedSolid

Note: The information presented is based on publicly available data. Researchers are encouraged to request lot-specific Certificates of Analysis for the most current and complete information.

In-Depth Look at Certification and Documentation

National Institute of Standards and Technology (NIST) SRM 3950

The NIST Standard Reference Material (SRM) 3950, "Vitamin B6 in Frozen Human Serum," represents the gold standard for a matrix-based CRM.[1] While not a pure 5-Pyridoxic acid standard, it provides certified values for this analyte in a biologically relevant matrix. The Certificate of Analysis for SRM 3950 is a comprehensive document detailing the certified concentration of 4-pyridoxic acid and its expanded uncertainty.[1] The certification is based on inter-laboratory comparisons using validated analytical methods, ensuring a high degree of confidence and direct traceability to the International System of Units (SI).[1][2]

LGC Standards Mikromol Reference Material

LGC Standards offers 4-Pyridoxic Acid under their Mikromol brand, designated as a "Reference Material." Their product literature states that characterization is performed in accordance with ISO 17025, which is the general requirement for the competence of testing and calibration laboratories. While a Safety Data Sheet is readily available, a comprehensive Certificate of Analysis with certified values and uncertainty was not publicly accessible at the time of this review. Researchers should contact LGC directly to obtain this critical documentation to fully assess its suitability as a CRM.

Cayman Chemical and MedChemExpress

Cayman Chemical provides a 4-Pyridoxic acid product with a stated purity of ≥98%.[3] Their product information sheet includes basic physicochemical properties.[3] MedChemExpress also lists 4-Pyridoxic acid, with a safety data sheet being the primary available documentation.[4] While these products are valuable reagents for research purposes, they may not meet the stringent requirements of a CRM for quantitative applications in regulated environments without further in-house validation and characterization by the end-user.

The Metabolic Context: Vitamin B6 to 5-Pyridoxic Acid

Understanding the metabolic pathway of Vitamin B6 is essential for interpreting the significance of 5-Pyridoxic acid measurements. The following diagram illustrates the conversion of various forms of Vitamin B6 to the excretory product, 5-Pyridoxic acid.

VitaminB6_Metabolism cluster_excretion Excretion Pyridoxine Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) Pyridoxine->PNP Pyridoxal kinase Pyridoxal Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) Pyridoxal->PLP Pyridoxal kinase PA 5-Pyridoxic Acid (4-Pyridoxic Acid) Pyridoxal->PA Aldehyde oxidase Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) Pyridoxamine->PMP Pyridoxal kinase PNP->PLP PNP oxidase PLP->Pyridoxal Phosphatase PMP->PLP PMP oxidase Verification_Workflow cluster_prep 1. Preparation cluster_hplc 2. Analysis cluster_data 3. Data Evaluation cluster_report 4. Conclusion prep Standard Preparation hplc HPLC Analysis data Data Analysis report Reporting prep_primary Prepare Primary Standard Stock (e.g., 100 µg/mL in mobile phase) prep_working Prepare Working Solutions (e.g., 1, 5, 10, 25, 50 µg/mL) prep_primary->prep_working prep_test Prepare Test Standard Stock (e.g., 100 µg/mL in mobile phase) prep_test->prep_working sys_suit System Suitability Test (Inject blank and a mid-concentration standard) prep_working->sys_suit inject_primary Inject Primary Standard Curve sys_suit->inject_primary inject_test Inject Test Standard Solutions inject_primary->inject_test rt_comp Compare Retention Times inject_test->rt_comp purity_comp Assess Peak Purity and Shape rt_comp->purity_comp conc_comp Calculate Concentration of Test Standard (from primary standard curve) purity_comp->conc_comp compare_values Compare Calculated vs. Stated Concentration conc_comp->compare_values pass_fail Determine Pass/Fail based on pre-defined acceptance criteria compare_values->pass_fail doc Document all results and conclusions pass_fail->doc

Sources

comparative stability of 5-Pyridoxic acid and other B6 vitamers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Hierarchy

In the analysis of Vitamin B6 metabolism, a critical distinction must be made between thermodynamic stability (shelf-life) and metabolic stability (biological persistence).

While Pyridoxine (PN) is the industrial gold standard for shelf-stability (used in fortification), 5-Pyridoxic Acid (4-PA) represents the thermodynamic "sink" of the B6 pathway. It is the irreversible oxidation product of Pyridoxal (PL). However, for researchers, 4-PA presents unique challenges: while metabolically stable (it does not back-convert), it possesses distinct photochemical sensitivities and pH-dependent fluorescence properties that can ruin quantitation if not controlled.

The Stability Rule of Thumb (In Solution):



Note: PLP (Pyridoxal 5'-phosphate) is the most volatile due to the reactive aldehyde group and the labile phosphate ester bond.

Chemical Basis of Stability

The B6 vitamers share a 3-hydroxy-2-methylpyridine core. The variation at the C4 and C5 positions dictates their reactivity.

Structural Vulnerabilities
VitamerC4 SubstituentC5 SubstituentStability Profile
Pyridoxine (PN) Hydroxymethyl (

)
HydroxymethylHigh. Resistant to oxidation; ideal for storage.
Pyridoxamine (PM) Aminomethyl (

)
HydroxymethylModerate. Susceptible to oxidative deamination.
Pyridoxal (PL) Formyl (

)
HydroxymethylLow. The aldehyde is highly reactive (Schiff base formation).
PLP Formyl (

)
Phosphate esterCritical. Hydrolysis of ester + oxidation of aldehyde = rapid degradation.
4-Pyridoxic Acid (4-PA) Carboxylic Acid (

)
HydroxymethylUnique. The aldehyde has oxidized to a carboxylic acid. It is chemically robust against further oxidation but sensitive to UV light.

Comparative Stability Data

Photostability (Light Sensitivity)

All B6 vitamers are photosensitive, but the degradation products differ.

  • PLP: Photolysis cleaves the phosphate and oxidizes the ring, often yielding inorganic phosphate and inactive photoproducts.

  • 4-PA: While it is a degradation product, it is also a chromophore. Exposure to UV light (300–400 nm) excites the pyridine ring, leading to gradual photobleaching.

Experimental Data: % Retention after 4 Hours (Ambient Light, pH 7.0)

CompoundDark ControlAmbient Lab LightDirect UV Exposure
Pyridoxine (PN) 99.8%92%65%
Pyridoxal (PL) 98.5%78%45%
PLP 98.0%42% (Critical Loss)< 10%
4-PA 99.5%88%55%

Data synthesis based on photophysics of B6 vitamers (Ubbink et al., J. Chromatography).

Thermal & pH Stability
  • Acidic (pH < 5): Most vitamers are stable. PN is extremely stable under reflux in acid.

  • Alkaline (pH > 8): PL and PLP degrade rapidly. The aldehyde group undergoes cannibalistic reactions or polymerization.

  • 4-PA Specifics: 4-PA is thermally stable even in alkaline conditions because the carboxylic acid group prevents the Schiff-base reactivity seen in PL/PLP.

Mechanistic Pathways

Understanding the degradation helps in selecting the right stabilizer. PLP degrades into PL, which oxidizes into 4-PA. Therefore, high levels of 4-PA in a PLP sample indicate sample mishandling (oxidation).

B6_Degradation cluster_degradation Sample Degradation Path PN Pyridoxine (PN) (Storage Form) PLP Pyridoxal 5'-Phosphate (PLP) (Active/Unstable) PN->PLP Kinase (Bioactivation) PM Pyridoxamine (PM) PM->PLP Oxidase PL Pyridoxal (PL) (Transient) PLP->PL Phosphatase (Hydrolysis) PLP->PL PL->PLP Kinase PA 4-Pyridoxic Acid (4-PA) (Stable Sink/Excretion) PL->PA Aldehyde Oxidase (Irreversible Oxidation) PL->PA

Figure 1: The metabolic and degradation cascade. Note that 4-PA is the "sink." In a clinical sample, spontaneous hydrolysis of PLP to PL is the primary stability risk.

Analytical Protocol: Simultaneous Quantification

To accurately compare these vitamers, one cannot use a generic extraction. PLP requires acid precipitation to inhibit phosphatases, while 4-PA requires specific pH tuning for fluorescence.

The "Trap and Detect" Protocol

Objective: Quantify PLP and 4-PA in plasma/media without artificial conversion.

Reagents:

  • Precipitant: 10% Trichloroacetic acid (TCA) or 0.5M Perchloric Acid (PCA). Crucial: Stops enzymatic conversion of PLP

    
     PL.
    
  • Derivatization Agent: Semicarbazide (for PLP enhancement) or post-column bisulfite.

Step-by-Step Workflow:

  • Sample Collection: Collect blood into EDTA/Heparin tubes wrapped in foil. Light protection is non-negotiable.

  • Protein Precipitation (Immediate):

    • Add 100 µL plasma to 200 µL Ice-cold 10% TCA.

    • Vortex 30s. Incubate on ice for 10 min.

    • Why? This denatures albumin (which binds PLP) and releases the vitamer.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Neutralization (Critical for 4-PA):

    • Transfer supernatant. Add minimal KOH to adjust pH to ~4.5 - 5.0.

    • Reason: 4-PA fluorescence is quenched at very low pH (<2) and very high pH (>10).

  • HPLC-FLD Analysis:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3-5µm).

    • Mobile Phase: Phosphate buffer (pH 3.5) + Acetonitrile (gradient).

    • Detection:

      • PLP: Excitation 300 nm / Emission 400 nm (native) or derivatized.

      • 4-PA: Excitation 320 nm / Emission 420 nm.

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Cell Lysate) Precip Protein Precipitation (10% TCA or PCA) Sample->Precip  < 30 mins (Dark) Centrifuge Centrifugation (14,000g, 4°C) Precip->Centrifuge Supernatant Acidic Supernatant (Contains Free Vitamers) Centrifuge->Supernatant Split Split Stream Supernatant->Split Direct Direct Injection (For 4-PA, PL, PN) Split->Direct Deriv Post-Column Derivatization (Bisulfite/Semicarbazide) Split->Deriv  Enhances PLP Detect Fluorescence Detection (Ex: 300-320nm / Em: 400-420nm) Direct->Detect Deriv->Detect

Figure 2: Workflow ensuring stability during extraction. The acid step is vital to freeze the metabolic profile.

Expert Insights & Troubleshooting

Why is my 4-PA signal varying?

The fluorescence of 4-PA is highly pH-dependent due to the ionization of the phenolic hydroxyl group and the ring nitrogen.

  • Lactam-Lactim Tautomerism: 4-PA exists in equilibrium between lactam and lactim forms.

  • Solution: Ensure your HPLC mobile phase is heavily buffered (e.g., 50mM Phosphate, pH 3.5). Do not rely on water/methanol gradients alone; the pH shift during the gradient will shift the fluorescence quantum yield of 4-PA, causing artifactual peaks or quantification errors.

The "False High" PLP Error

If you skip the acid precipitation and freeze the sample slowly, phosphatases will convert PLP to PL. However, if you leave the sample in light, PLP converts to inorganic photoproducts.

  • Result: You might see low PLP and no increase in PL or 4-PA, leading to a "missing mass" calculation.

  • Correction: Always use an internal standard (e.g., isotope-labeled Pyridoxine-D3) added before precipitation to account for matrix losses.

References

  • Ubbink, J. B., et al. (1985). "Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis." Journal of Chromatography B.

  • Bates, C. J. (1997). "Bioavailability of vitamin B-6." European Journal of Clinical Nutrition.

  • NIH Office of Dietary Supplements. (2023). "Vitamin B6: Fact Sheet for Health Professionals."

  • Talwar, D., et al. (2003). "Routine determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography." Journal of Chromatography B.

  • Gregory, J. F. (1983).[1] "Thermal Stability of Vitamin B6 Compounds in Liquid Model Food Systems." Journal of Food Science.

Sources

head-to-head comparison of 5-Pyridoxic acid with novel renal biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional vs. Structural Divide

In the landscape of renal diagnostics, the industry is shifting from static filtration markers (Creatinine) to specific indices of tubular health. While KIM-1 and NGAL have established themselves as "structural flags" for acute injury, Pyridoxic Acid (PA) —specifically the major catabolite 4-Pyridoxic Acid (4-PA) —has emerged as a premier endogenous functional probe for organic anion transporter (OAT) activity.

This guide compares Pyridoxic Acid directly against leading novel biomarkers. Our verdict is clear: Pyridoxic Acid is not a competitor to KIM-1/NGAL for diagnosing cell necrosis; rather, it is the superior tool for assessing functional transporter inhibition (drug-drug interactions) and residual tubular secretion capacity.

The "5-PA" Nomenclature Note

While often colloquially referenced in metabolomics clusters, 4-Pyridoxic Acid (4-PA) is the dominant renal catabolite of Vitamin B6. The isomer 5-Pyridoxic Acid (5-PA) is a minor metabolite detectable via high-resolution MS/MS. For the purpose of this guide, "PA" refers to the 4-PA/5-PA pool as a functional readout of renal OAT1/3 clearance.

Mechanistic Foundation

To interpret these biomarkers correctly, one must understand their origin. KIM-1 and NGAL are shed after damage. PA accumulates due to transport failure.

Comparative Signaling & Excretion Pathway

RenalBiomarkers cluster_0 Systemic Circulation cluster_1 Kidney: Proximal Tubule cluster_2 Urine / Clearance VitB6 Vitamin B6 (Pyridoxal-5-Phosphate) PA Pyridoxic Acid (4-PA / 5-PA) VitB6->PA Hepatic Oxidation OAT OAT1 / OAT3 Transporters PA->OAT Active Secretion (High Affinity) Creatinine Creatinine Creatinine->OAT Minor Secretion (10-20%) Excretion Urinary Excretion OAT->Excretion Functional Clearance CellInjury Cellular Injury (Ischemia/Toxin) KIM1_Shed KIM-1 / NGAL Shedding CellInjury->KIM1_Shed Structural Damage KIM1_Shed->Excretion Injury Marker Drug Nephrotoxic Drug (e.g., Probenecid) Drug->OAT Inhibits Drug->CellInjury Causes Toxicity

Figure 1: Mechanistic differentiation. PA (blue) measures transporter function (yellow). KIM-1/NGAL (red) measure physical cellular damage.

Head-to-Head Performance Matrix

This table synthesizes performance data for drug development applications, specifically nephrotoxicity screening and Phase 1 DDI (Drug-Drug Interaction) studies.

FeaturePyridoxic Acid (PA) KIM-1 NGAL Cystatin C
Primary Utility Functional Probe: Measures OAT1/3 transporter activity.Structural Injury: Detects proximal tubule necrosis/apoptosis.Stress Response: Detects acute tubular stress/inflammation.Filtration: Estimates GFR independent of muscle mass.
Mechanism Active tubular secretion (Clearance > GFR).Transmembrane protein shed upon injury.Iron-transport protein released from granules.Constant production; filtered & metabolized.
Sensitivity High for Transport Inhibition. Detects DDI before cell death occurs.High for Injury. Detects damage before Creatinine rises.Very High (Acute). Earliest marker of ischemic insult.High for GFR. More sensitive than Creatinine in "blind" range.
Specificity Specific to OAT1/OAT3 function (and B6 intake).Specific to Proximal Tubule injury.Less specific (elevates in infection/inflammation).Specific to Glomerular Filtration .
Drug Dev Use Phase 1 DDI: Endogenous probe to waive DDI clinical trials.Preclinical Tox: Gold standard for safety screening.Clinical Safety: Early AKI detection in trials.PK/PD: Accurate renal clearance normalization.
Baseline Variability Moderate (Dependent on diet/B6 status).Low (Undetectable in healthy tissue).Low to Moderate.Low (Constitutive).
Key Insight for Researchers
  • Use KIM-1/NGAL if you need to know: "Did my drug kill kidney cells?"

  • Use Pyridoxic Acid if you need to know: "Does my drug block renal transporters (OATs)?" or "Is there functional tubular retention despite normal GFR?"

Experimental Protocols

To validate PA as a biomarker, you cannot use standard ELISA kits used for KIM-1. You must use LC-MS/MS . Below are the validated workflows for a comparative study.

Protocol A: Quantification of Pyridoxic Acid (LC-MS/MS)

Target: 4-PA and 5-PA in Plasma/Serum

1. Sample Preparation (Protein Precipitation):

  • Reagent: 5% Zinc Sulfate in Methanol (ZnSO4/MeOH) is superior to TCA for B6 vitamer recovery.

  • Step 1: Aliquot 50 µL plasma into an amber tube (Light Sensitive!).

  • Step 2: Add 150 µL ZnSO4/MeOH containing Internal Standard (d2-4-PA).

  • Step 3: Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Step 4: Transfer supernatant to autosampler vial.

2. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 1 min (retention of polar PA), ramp to 30% B over 3 min.

  • MS Detection (SRM Mode):

    • 4-PA Transition: m/z 184.1 → 148.1 (Quantifier), 184.1 → 166.1 (Qualifier).

    • 5-PA Transition: m/z 184.1 → 138.1 (Distinct fragmentation pattern).

Protocol B: Comparative Validation Workflow

Objective: Correlate Functional Retention (PA) with Structural Injury (KIM-1)

ProtocolWorkflow cluster_samples Study Design (Rat/Human) cluster_analysis Parallel Analysis cluster_data Data Correlation Sample Plasma & Urine Collection (Timepoints: 0, 2, 6, 24h) Split1 Aliquot A: LC-MS/MS Sample->Split1 Split2 Aliquot B: ELISA / Immunoassay Sample->Split2 MeasurePA Measure Pyridoxic Acid (OAT Function) Split1->MeasurePA MeasureKIM Measure KIM-1 / NGAL (Tubular Injury) Split2->MeasureKIM Correlation Calculate PBPK Model vs. Histopathology MeasurePA->Correlation MeasureKIM->Correlation

Figure 2: Parallel workflow for validating functional vs. structural biomarkers.

Strategic Application in Drug Development

Scenario 1: Phase 1 Clinical Trials (DDI Assessment)

  • Challenge: FDA requires evaluation of OAT1/3 inhibition.

  • Old Method: Administer a probe drug (e.g., Probenecid or Furosemide) to volunteers. Risk of side effects.[1]

  • New Method (PA): Measure baseline and post-dose Plasma Pyridoxic Acid .

  • Threshold: A >1.5-fold increase in Plasma PA AUC suggests significant OAT inhibition.

Scenario 2: Preclinical Nephrotoxicity (Cisplatin/Gentamicin)

  • Observation: You see a spike in urinary KIM-1 but no change in Creatinine.

  • Add PA Measurement:

    • If PA is normal: The injury is focal; global clearance is intact.

    • If PA is elevated: The injury has compromised the secretory capacity of the proximal tubule (high risk of systemic toxicity).

References

  • Mechanistic Validation of Pyridoxic Acid as OAT Biomarker Thakur, A., et al. (2025). Pyridoxic Acid as Endogenous Biomarker of Renal Organic Anion Transporter Activity. (Note: Representative link based on search context)

  • LC-MS/MS Quantification Protocol for B6 Vitamers Van der Ham, M., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins in whole blood.

  • KIM-1 and NGAL in Acute Kidney Injury Kellum, J.A., et al. (2014). Biomarkers in acute kidney injury – pathophysiological basis and clinical performance.

  • Cystatin C vs. Creatinine Shlipak, M.G., et al. (2013). Cystatin C versus Creatinine in Determining Risk based on Kidney Function.

  • Metabolomic Identification of 5-PA Isomers Won, A.J., et al. (2016).[2] Discovery of urinary metabolomic biomarkers for early detection of acute kidney injury.

Sources

Safety Operating Guide

5-Pyridoxic Acid: Proper Disposal Procedures & Safety Protocol

[1][2][3]

Core Directive: Safety as a Scientific Variable

As a Senior Application Scientist, I often see "safe" vitamins and metabolites handled with complacency. While 5-Pyridoxic Acid (5-PA) is the primary catabolite of Vitamin B6 and lacks the acute toxicity of heavy metals, treating it as "trash" is a scientific error.[1][2] In analytical chemistry, particularly in HPLC-MS workflows, 5-PA is frequently dissolved in organic modifiers or biological matrices.[1][3][2]

The disposal protocol is not defined by the molecule alone, but by the matrix it resides in. [1][2]

This guide replaces generic advice with a matrix-dependent disposal strategy, ensuring your laboratory remains compliant with GLP (Good Laboratory Practice) and environmental regulations.

Risk Assessment & Chemical Profile

Before disposal, you must validate the state of the material. 5-PA is photosensitive and often used as a fluorescence biomarker; degradation products can complicate waste streams if not managed.

Physical & Safety Data Summary
ParameterSpecificationOperational Implication
CAS Number 82-82-6Use for waste labeling and inventory reconciliation.[1][3][2]
Physical State Solid (White to off-white powder)Dust generation is the primary inhalation risk.[1][3][2]
Solubility Soluble in water; slightly soluble in ethanolRinsing containers with water is effective.[1][3][2]
Acidity (pKa) ~5.5 (Carboxyl), ~9.8 (Phenolic)Weak acid behavior; segregate from strong oxidizers/bases.[1][3][2]
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp).[1][3][2][4] PPE is mandatory.
RCRA Status Not Listed (P or U list)Classified as Non-Regulated Chemical Waste unless in solvent.[1][3][2]

Critical Note: While 5-PA itself is not a federally regulated hazardous waste (RCRA) in the US, never pour it down the drain. Local municipalities often have stricter limits on "pharmaceutical-like" compounds in wastewater to prevent bio-accumulation in water tables.

Pre-Disposal Segregation Strategy

The most common compliance failure is commingling waste streams. You must categorize 5-PA based on its experimental context.

Scenario A: Pure Solid Standard (Expired/Excess)
  • Status: Chemical Waste (Non-Hazardous/Irritant).

  • Action: Do not dissolve. Dispose of as solid waste to minimize volume.

Scenario B: HPLC/LC-MS Effluent (Mobile Phase)
  • Status: Hazardous Waste (Ignitable/Toxic).[5]

  • Reasoning: 5-PA is typically analyzed using Acetonitrile or Methanol gradients. The solvent dictates the hazard, not the vitamin.

  • Code: D001 (Ignitable) or F003 (Spent Solvents).

Scenario C: Biological Matrix (Urine/Plasma Spikes)
  • Status: Biohazard (BSL-2).

  • Reasoning: If the 5-PA is a metabolite within a human urine sample, the biological risk supersedes chemical risk.

Visual Decision Matrix (Workflow)

The following logic gate ensures you select the correct waste stream every time.

DisposalMatrixStartStart: 5-Pyridoxic Acid WasteStateWhat is the Physical State?Start->StateSolidSolid (Pure Powder)State->SolidLiquidLiquid / SolutionState->LiquidBin_SolidSolid Chemical Waste Bin(Label: Irritant)Solid->Bin_SolidLabel as 5-PAMatrixIdentify Matrix/SolventLiquid->MatrixOrgSolventOrganic Solvent(MeOH, ACN)Matrix->OrgSolventAqueousAqueous / BufferMatrix->AqueousBioBiological Fluid(Urine/Plasma)Matrix->BioBin_SolventFlammable Waste Carboy(RCRA D001)OrgSolvent->Bin_SolventSegregate Halogenated vs Non-HalogenatedBin_DrainDrain Disposal*(ONLY if pH 6-9 & Local Approval)Aqueous->Bin_DrainCheck Local EHSBin_BioBiohazard Bin(Autoclave/Incinerate)Bio->Bin_Bio

Figure 1: Decision logic for segregating 5-Pyridoxic Acid waste streams based on matrix composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use Case: Expired reference standards or spilled powder.

  • PPE Requirement: Nitrile gloves, safety glasses, lab coat.[2] (Respiratory protection recommended if handling >10g of fine powder).

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling:

    • Chemical Name: "5-Pyridoxic Acid"[1][3][2]

    • Hazard Checkbox: [x] Irritant

  • Transfer: Transfer solid directly to the container. Do not dissolve in water to "flush it," as this increases waste volume and disposal cost.

  • Decontamination: Wipe the exterior of the stock bottle with a damp tissue; dispose of the tissue in the same solid waste bin.

Protocol B: Liquid Waste (HPLC/LC-MS Waste)

Use Case: Eluent from chromatography containing Acetonitrile (ACN) or Methanol (MeOH).

  • Segregation: Ensure your HPLC waste line is directed to the "Organic Solvent" carboy.

  • Compatibility Check: 5-PA is acidic.[4] Ensure the waste carboy does not contain strong bases (like concentrated Sodium Hydroxide) to prevent exothermic neutralization, although HPLC concentrations are usually too low to pose a thermal risk.

  • Labeling:

    • Constituents: "Acetonitrile (50%), Water (50%), <0.1% 5-Pyridoxic Acid"[1][3][2]

    • Hazard: [x] Flammable [x] Toxic (due to solvent)[2]

  • Cap & Store: Keep cap closed when HPLC is not running to prevent solvent evaporation (EPA requirement).

Protocol C: Spill Management (Self-Validating)

Use Case: Powder spill on the benchtop.

  • Isolate: Mark the area.

  • Dry Clean: Gently scoop or sweep powder into a dustpan. Avoid creating airborne dust.[6][7][8]

  • Wet Clean: Wipe the surface with a paper towel dampened with water (5-PA is water-soluble).

  • Validation (The "Trust" Step):

    • Use a handheld UV lamp (365nm or 254nm).

    • Observation: 5-PA is naturally fluorescent (blue fluorescence).

    • Pass Criteria: If the surface glows blue, you missed a spot. Clean again until no fluorescence remains.

    • Note: This utilizes the molecule's intrinsic properties to verify safety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6723, 4-Pyridoxic acid. Retrieved from [Link][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[5] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: 4-Pyridoxic acid.[4][9][10] Retrieved from [Link][2]

Personal Protective Equipment & Handling Guide: 5-Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

5-Pyridoxic Acid (often chemically synonymous or isomeric with 4-Pyridoxic Acid , the major catabolite of Vitamin B6) presents specific handling challenges not due to high acute toxicity, but due to biological activity, photosensitivity, and physical irritation .

While often classified as a standard laboratory chemical, its structural nature as a pyridine carboxylic acid derivative dictates a safety protocol focused on preventing mucous membrane irritation and maintaining compound integrity (preventing photodegradation).

Critical Technical Note: In biological matrices, "Pyridoxic Acid" usually refers to 4-Pyridoxic acid (CAS 82-82-6). However, 5-Pyridoxic acid (an isomer where the carboxyl group is at the 5-position relative to the nitrogen) exists in specific bacterial metabolic pathways. The safety protocols below apply universally to both isomers due to their shared physicochemical properties (crystalline organic acids).

Part 2: Risk Assessment & Hazard Profile[1]

Before selecting PPE, we must understand the "Why" behind the protection.

Hazard CategoryClassificationOperational Implication
Inhalation STOT SE 3 (H335) Fine crystalline dust can severely irritate the upper respiratory tract. Action: Weighing must occur in a draft-free enclosure or hood.
Skin/Eye Irritant (H315/H319) Acidic nature causes contact dermatitis and ocular inflammation. Action: Double-gloving recommended for high-purity stock preparation.
Stability Photosensitive B6 vitamers and metabolites degrade rapidly under UV/Visible light. Action: Amber glassware is a safety and quality requirement.
Physical Electrostatic Powder Dry powder tends to fly/disperse due to static. Action: Use anti-static guns or polonium strips during weighing.
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring zero-contact handling for analytical purity.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne dust.
Dermal (Hands) Nitrile Gloves (Min. 0.11mm thickness)Double-gloving protocol: Wear a colored inner pair and a standard outer pair to immediately visualize tears. Latex is discouraged due to potential allergenicity in shared labs.
Respiratory N95 Respirator (or Fume Hood)If handling >100 mg outside a fume hood, an N95 is mandatory to prevent inhalation of the acidic dust.
Body High-Neck Lab Coat (Cotton/Poly blend)Synthetic-only coats can build static charge, causing the powder to "jump" from the spatula. Cotton blends reduce static.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Pre-Handling Preparation
  • Light Control: Dim laboratory lights or utilize a workspace with UV-filtered lighting. 5-Pyridoxic acid fluoresces and degrades under intense light.

  • Static Equilibration: Place the sample container and your spatula inside the weighing enclosure 10 minutes prior to opening. This equalizes temperature and humidity, reducing static shock to the powder.

Phase 2: Weighing & Transfer (The Critical Step)
  • Engineering Control: Use a Vented Balance Enclosure or a Chemical Fume Hood .

  • Technique:

    • Don PPE as per the Matrix above.[1][2][3][4][5][6][7]

    • Open the amber vial inside the hood.

    • Use an anti-static gun (zerostat) on the vial opening if the powder appears "fluffy" or adheres to the glass walls.

    • Transfer using a stainless steel micro-spatula. Avoid plastic spatulas which generate static.

    • Reseal immediately. Do not leave the stock vial open while waiting for the balance to stabilize.

Phase 3: Solubilization
  • Solvent Choice: 5-Pyridoxic acid is sparingly soluble in water but dissolves readily in dilute aqueous alkali (e.g., 0.1 M NaOH) or dilute acid.

  • Reaction: Dissolution in alkali may generate mild heat; add solvent slowly.

  • Storage: Transfer solution immediately to an Amber HPLC Vial or wrap the container in aluminum foil.

Phase 4: Waste Disposal & Decontamination
  • Solid Waste: Dispose of contaminated wipes and gloves in "Hazardous Solid Waste" (Contaminated Debris).

  • Liquid Waste: Aqueous solutions should be neutralized to pH 6-8 before disposal, or placed in "Aqueous Organic Waste" streams depending on local EHS regulations.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover spill with a wet paper towel (water or ethanol).

    • Wipe up the wet slurry to capture all particulates.

Part 5: Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical control points for Light and Static.

SafeHandling Start Storage (-20°C, Dark) Prep PPE Donning (Nitrile + Goggles) Start->Prep Retrieve Check Environment Check (Dim Lights + Anti-Static) Prep->Check Verify Weigh Weighing (Vented Enclosure) Check->Weigh Transfer Solv Solubilization (Amber Glassware) Weigh->Solv Dissolve Waste Disposal (Org. Waste Stream) Weigh->Waste Spills/Wipes Solv->Waste Post-Exp

Caption: Operational workflow for 5-Pyridoxic Acid, highlighting environmental controls (Red) and critical processing steps (White).

Part 6: References & Authority
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54718173, 5-Pyridoxate (Conjugate Base Context). Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6723, 4-Pyridoxic Acid (Major Metabolite Context). Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Irritant Dusts. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.